VU6001966
描述
属性
IUPAC Name |
4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNPJKQBYVHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU6001966
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document provides a comprehensive overview of its mechanism of action, drawing from preclinical research. It details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this compound. The information is intended to serve as a technical guide for researchers in neuroscience and drug development.
Introduction
Metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, its activation by glutamate leads to the inhibition of neurotransmitter release. This makes mGlu2 a significant target for therapeutic intervention in various neurological and psychiatric disorders. Allosteric modulation of mGlu2 offers a more nuanced approach to altering receptor function compared to orthosteric ligands, with the potential for greater subtype selectivity and a more favorable safety profile. This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of mGlu2.[1]
Core Mechanism of Action: Negative Allosteric Modulation of mGlu2
This compound functions as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, a higher concentration of glutamate is required to elicit a given level of receptor activation.
Binding Site
While the precise amino acid residues that form the binding pocket for this compound have not been empirically determined through co-crystallization or extensive mutagenesis studies specifically for this compound, it is well-established that mGlu2 NAMs bind within the seven-transmembrane (7TM) domain of the receptor. This is a common feature of allosteric modulators of class C GPCRs. Mutagenesis studies on other mGlu2 NAMs suggest that the binding pocket is located deep within the 7TM bundle, involving residues from transmembrane helices 3, 5, 6, and 7. It is highly probable that this compound occupies this same allosteric pocket.
Downstream Signaling Pathway
The mGlu2 receptor is canonically coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The beta-gamma subunit of the G-protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
As a negative allosteric modulator, this compound attenuates this signaling cascade. By reducing the ability of glutamate to activate the mGlu2 receptor, this compound leads to a disinhibition of adenylyl cyclase, thereby preventing the glutamate-induced decrease in cAMP. This ultimately results in an increase in the presynaptic release of neurotransmitters that are normally under the inhibitory control of mGlu2.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (mGlu2) | 78 nM | Rat | Calcium Mobilization | [Bollinger et al., 2017] |
| IC50 (mGlu3) | > 30 µM | Rat | Calcium Mobilization | [Bollinger et al., 2017] |
| Selectivity | > 385-fold | Rat | - | [Bollinger et al., 2017] |
Table 2: In Vivo Pharmacokinetics
| Parameter | Value | Species | Route of Administration | Reference |
| Brain Penetration (Kp) | 1.9 | Mouse | IP | [Bollinger et al., 2017] |
| Brain Unbound Fraction (Kp,uu) | 0.78 | Mouse | IP | [Bollinger et al., 2017] |
Table 3: In Vivo Neurochemical Effects in Rat Frontal Cortex
| Neurotransmitter | Effect | Reference |
| Dopamine | Increased | [Babii et al., 2025] |
| Serotonin | Increased | [Babii et al., 2025] |
| Glutamate | Decreased | [Babii et al., 2025] |
| GABA | No significant change | [Babii et al., 2025] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound.
In Vitro Functional Assay: Calcium Mobilization
This assay is used to determine the potency of this compound as a NAM of the mGlu2 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu2 receptor and a promiscuous G-protein (e.g., Gα15) to couple the Gi/o-mediated signal to calcium release.
-
Assay Principle: In this engineered cell line, activation of the mGlu2 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to measure these changes.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
The dye is washed off, and the cells are incubated with varying concentrations of this compound or vehicle for a predetermined time.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A fixed concentration of glutamate (typically the EC80) is added to stimulate the mGlu2 receptor, and the resulting fluorescence change is measured over time.
-
The inhibitory effect of this compound is calculated, and an IC50 value is determined from the concentration-response curve.
-
References
An In-Depth Technical Guide to the Mechanism of Action of VU6001966
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). This document provides a comprehensive overview of its mechanism of action, drawing from preclinical research. It details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this compound. The information is intended to serve as a technical guide for researchers in neuroscience and drug development.
Introduction
Metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, its activation by glutamate leads to the inhibition of neurotransmitter release. This makes mGlu2 a significant target for therapeutic intervention in various neurological and psychiatric disorders. Allosteric modulation of mGlu2 offers a more nuanced approach to altering receptor function compared to orthosteric ligands, with the potential for greater subtype selectivity and a more favorable safety profile. This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of mGlu2.[1]
Core Mechanism of Action: Negative Allosteric Modulation of mGlu2
This compound functions as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, a higher concentration of glutamate is required to elicit a given level of receptor activation.
Binding Site
While the precise amino acid residues that form the binding pocket for this compound have not been empirically determined through co-crystallization or extensive mutagenesis studies specifically for this compound, it is well-established that mGlu2 NAMs bind within the seven-transmembrane (7TM) domain of the receptor. This is a common feature of allosteric modulators of class C GPCRs. Mutagenesis studies on other mGlu2 NAMs suggest that the binding pocket is located deep within the 7TM bundle, involving residues from transmembrane helices 3, 5, 6, and 7. It is highly probable that this compound occupies this same allosteric pocket.
Downstream Signaling Pathway
The mGlu2 receptor is canonically coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The beta-gamma subunit of the G-protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
As a negative allosteric modulator, this compound attenuates this signaling cascade. By reducing the ability of glutamate to activate the mGlu2 receptor, this compound leads to a disinhibition of adenylyl cyclase, thereby preventing the glutamate-induced decrease in cAMP. This ultimately results in an increase in the presynaptic release of neurotransmitters that are normally under the inhibitory control of mGlu2.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (mGlu2) | 78 nM | Rat | Calcium Mobilization | [Bollinger et al., 2017] |
| IC50 (mGlu3) | > 30 µM | Rat | Calcium Mobilization | [Bollinger et al., 2017] |
| Selectivity | > 385-fold | Rat | - | [Bollinger et al., 2017] |
Table 2: In Vivo Pharmacokinetics
| Parameter | Value | Species | Route of Administration | Reference |
| Brain Penetration (Kp) | 1.9 | Mouse | IP | [Bollinger et al., 2017] |
| Brain Unbound Fraction (Kp,uu) | 0.78 | Mouse | IP | [Bollinger et al., 2017] |
Table 3: In Vivo Neurochemical Effects in Rat Frontal Cortex
| Neurotransmitter | Effect | Reference |
| Dopamine | Increased | [Babii et al., 2025] |
| Serotonin | Increased | [Babii et al., 2025] |
| Glutamate | Decreased | [Babii et al., 2025] |
| GABA | No significant change | [Babii et al., 2025] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound.
In Vitro Functional Assay: Calcium Mobilization
This assay is used to determine the potency of this compound as a NAM of the mGlu2 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu2 receptor and a promiscuous G-protein (e.g., Gα15) to couple the Gi/o-mediated signal to calcium release.
-
Assay Principle: In this engineered cell line, activation of the mGlu2 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to measure these changes.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
The dye is washed off, and the cells are incubated with varying concentrations of this compound or vehicle for a predetermined time.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A fixed concentration of glutamate (typically the EC80) is added to stimulate the mGlu2 receptor, and the resulting fluorescence change is measured over time.
-
The inhibitory effect of this compound is calculated, and an IC50 value is determined from the concentration-response curve.
-
References
VU6001966: A Technical Guide to a Selective mGlu2 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a member of the Group II metabotropic glutamate receptors, mGlu2 plays a crucial role in modulating glutamatergic neurotransmission, primarily through presynaptic inhibition of glutamate release. The development of selective mGlu2 NAMs like this compound provides a valuable pharmacological tool to investigate the therapeutic potential of inhibiting mGlu2 function in a variety of CNS disorders, including depression and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay System | Reference |
| mGlu2 IC50 | 78 nM | Human | Calcium Mobilization Assay (CHO cells) | [1] |
| mGlu3 IC50 | > 30 µM | Human | Calcium Mobilization Assay (CHO cells) | [1] |
| Selectivity (mGlu3/mGlu2) | > 385-fold | - | - | [1] |
| Ancillary Pharmacology | No significant activity at 68 other GPCRs, ion channels, and transporters at 10 µM | Various | Radioligand Binding Assays | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Rodents
| Parameter | Value | Species | Dosing Route | Reference |
| Brain Penetration (Kp) | 1.9 | Mouse | Intraperitoneal (IP) | [1] |
| Unbound Brain Penetration (Kp,uu) | 0.78 | Mouse | Intraperitoneal (IP) | [1] |
| Plasma Concentration (3 mg/kg IP) | ~300 ng/mL | Mouse | Intraperitoneal (IP) | [1] |
| Brain Concentration (3 mg/kg IP) | ~570 ng/g | Mouse | Intraperitoneal (IP) | [1] |
Table 3: In Vivo Neurochemical Effects of this compound in Rats
| Neurotransmitter | Effect in Frontal Cortex | Dosing | Reference |
| Dopamine | Increased extracellular levels | Acute administration | |
| Serotonin | Increased extracellular levels | Acute administration | |
| Glutamate | Decreased extracellular levels | Acute administration |
Signaling Pathways and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the affinity and/or efficacy of glutamate at the mGlu2 receptor, thereby inhibiting its downstream signaling cascade.
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of mGlu2 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound antagonizes this process.
References
VU6001966: A Technical Guide to a Selective mGlu2 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a member of the Group II metabotropic glutamate receptors, mGlu2 plays a crucial role in modulating glutamatergic neurotransmission, primarily through presynaptic inhibition of glutamate release. The development of selective mGlu2 NAMs like this compound provides a valuable pharmacological tool to investigate the therapeutic potential of inhibiting mGlu2 function in a variety of CNS disorders, including depression and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay System | Reference |
| mGlu2 IC50 | 78 nM | Human | Calcium Mobilization Assay (CHO cells) | [1] |
| mGlu3 IC50 | > 30 µM | Human | Calcium Mobilization Assay (CHO cells) | [1] |
| Selectivity (mGlu3/mGlu2) | > 385-fold | - | - | [1] |
| Ancillary Pharmacology | No significant activity at 68 other GPCRs, ion channels, and transporters at 10 µM | Various | Radioligand Binding Assays | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Rodents
| Parameter | Value | Species | Dosing Route | Reference |
| Brain Penetration (Kp) | 1.9 | Mouse | Intraperitoneal (IP) | [1] |
| Unbound Brain Penetration (Kp,uu) | 0.78 | Mouse | Intraperitoneal (IP) | [1] |
| Plasma Concentration (3 mg/kg IP) | ~300 ng/mL | Mouse | Intraperitoneal (IP) | [1] |
| Brain Concentration (3 mg/kg IP) | ~570 ng/g | Mouse | Intraperitoneal (IP) | [1] |
Table 3: In Vivo Neurochemical Effects of this compound in Rats
| Neurotransmitter | Effect in Frontal Cortex | Dosing | Reference |
| Dopamine | Increased extracellular levels | Acute administration | |
| Serotonin | Increased extracellular levels | Acute administration | |
| Glutamate | Decreased extracellular levels | Acute administration |
Signaling Pathways and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the affinity and/or efficacy of glutamate at the mGlu2 receptor, thereby inhibiting its downstream signaling cascade.
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of mGlu2 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound antagonizes this process.
References
The CNS Penetrance and Bioavailability of VU6001966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a CNS-penetrant compound, it holds significant promise for research into the therapeutic potential of mGluR2 inhibition in a variety of neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the central nervous system (CNS) penetrance and bioavailability of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data regarding the CNS penetrance and in vitro potency of this compound.
Table 1: CNS Penetrance of this compound
| Parameter | Value | Species | Method | Reference |
| Brain-to-Plasma Ratio (Kp) | 1.9 | Mouse | In vivo | [1] |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.78 | Mouse | In vivo | [1] |
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Type | Reference |
| mGluR2 | 78 nM | Not Specified | [1][3] |
| mGluR3 | > 30 µM | Not Specified | [1][3] |
Note: Oral bioavailability data for this compound is not currently available in the public domain.
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of mGluR2. Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi/o). The binding of an agonist to mGluR2 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, this compound binds to a site on the receptor distinct from the agonist binding site and reduces the receptor's response to the endogenous agonist, glutamate. This modulation effectively dampens the inhibitory signal, leading to a relative increase in adenylyl cyclase activity and cAMP levels compared to the agonist-stimulated state.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the CNS penetrance of this compound.
Pharmacokinetic Studies in Mice
Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).
Animal Model:
-
Species: Mouse (specific strain not detailed in the primary reference).
-
Sex: Not specified.
-
Housing: Standard laboratory conditions.
Dosing:
-
Compound: this compound.
-
Dose: Not specified in the primary reference.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Vehicle: Not specified in the primary reference.
Sample Collection:
-
Time Points: A single time point was used for the determination of Kp and Kp,uu, though the exact time post-dose is not specified.
-
Blood Collection: Blood samples were collected via a terminal procedure.
-
Brain Collection: Whole brains were collected following euthanasia.
Sample Analysis:
-
Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify the concentrations of this compound in plasma and brain homogenate.
-
Plasma Protein Binding: The fraction of unbound drug in plasma (fu,plasma) was determined using an appropriate in vitro method, such as equilibrium dialysis.
-
Brain Tissue Binding: The fraction of unbound drug in the brain (fu,brain) was determined using brain homogenate.
Data Analysis:
-
Kp Calculation: The total brain concentration was divided by the total plasma concentration.
-
Kp,uu Calculation: The unbound brain concentration (total brain concentration × fu,brain) was divided by the unbound plasma concentration (total plasma concentration × fu,plasma).
References
The CNS Penetrance and Bioavailability of VU6001966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a CNS-penetrant compound, it holds significant promise for research into the therapeutic potential of mGluR2 inhibition in a variety of neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the central nervous system (CNS) penetrance and bioavailability of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data regarding the CNS penetrance and in vitro potency of this compound.
Table 1: CNS Penetrance of this compound
| Parameter | Value | Species | Method | Reference |
| Brain-to-Plasma Ratio (Kp) | 1.9 | Mouse | In vivo | [1] |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.78 | Mouse | In vivo | [1] |
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Type | Reference |
| mGluR2 | 78 nM | Not Specified | [1][3] |
| mGluR3 | > 30 µM | Not Specified | [1][3] |
Note: Oral bioavailability data for this compound is not currently available in the public domain.
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of mGluR2. Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi/o). The binding of an agonist to mGluR2 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, this compound binds to a site on the receptor distinct from the agonist binding site and reduces the receptor's response to the endogenous agonist, glutamate. This modulation effectively dampens the inhibitory signal, leading to a relative increase in adenylyl cyclase activity and cAMP levels compared to the agonist-stimulated state.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the CNS penetrance of this compound.
Pharmacokinetic Studies in Mice
Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).
Animal Model:
-
Species: Mouse (specific strain not detailed in the primary reference).
-
Sex: Not specified.
-
Housing: Standard laboratory conditions.
Dosing:
-
Compound: this compound.
-
Dose: Not specified in the primary reference.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Vehicle: Not specified in the primary reference.
Sample Collection:
-
Time Points: A single time point was used for the determination of Kp and Kp,uu, though the exact time post-dose is not specified.
-
Blood Collection: Blood samples were collected via a terminal procedure.
-
Brain Collection: Whole brains were collected following euthanasia.
Sample Analysis:
-
Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify the concentrations of this compound in plasma and brain homogenate.
-
Plasma Protein Binding: The fraction of unbound drug in plasma (fu,plasma) was determined using an appropriate in vitro method, such as equilibrium dialysis.
-
Brain Tissue Binding: The fraction of unbound drug in the brain (fu,brain) was determined using brain homogenate.
Data Analysis:
-
Kp Calculation: The total brain concentration was divided by the total plasma concentration.
-
Kp,uu Calculation: The unbound brain concentration (total brain concentration × fu,brain) was divided by the unbound plasma concentration (total plasma concentration × fu,plasma).
References
The Discovery and Initial Characterization of VU6001966: A Novel, CNS-Penetrant mGlu2 Negative Allosteric Modulator
A Technical Whitepaper for Researchers in Neuroscience and Drug Development
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and initial pharmacological characterization of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound emerged from a focused lead optimization campaign aimed at improving the central nervous system (CNS) penetration of a previously identified series of mGlu2 NAMs based on a truncated picolinamide (B142947) core. This whitepaper details the in vitro and in vivo pharmacology of this compound, including its high potency and selectivity for mGlu2 over other mGlu receptor subtypes, and its excellent brain penetration. The experimental protocols employed in its characterization are described, and key data are summarized in tabular and graphical formats to provide a clear and concise reference for researchers. Furthermore, this guide outlines the potential of this compound as a valuable research tool for studying the role of mGlu2 in CNS disorders and as a promising candidate for the development of novel therapeutics, including positron emission tomography (PET) tracers.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu2 subtype, in particular, is a key therapeutic target for a range of neuropsychiatric and neurological disorders, including depression and schizophrenia. As a presynaptic autoreceptor, mGlu2 activation typically leads to an inhibition of glutamate release. Consequently, negative allosteric modulators (NAMs) of mGlu2, which do not directly activate the receptor but rather reduce its response to glutamate, have garnered significant interest as a potential therapeutic strategy to enhance glutamatergic transmission.
A significant challenge in the development of mGlu2-targeted therapeutics has been the identification of compounds with suitable pharmacokinetic properties, particularly the ability to penetrate the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS. The discovery of this compound represents a significant advancement in this area, offering a potent and selective mGlu2 NAM with excellent CNS penetration.
Discovery and Lead Optimization
The development of this compound stemmed from a "reductionist" lead optimization strategy applied to a previously reported mGlu2 NAM, VU6001192. The goal was to simplify the chemical scaffold to improve physicochemical properties, including CNS penetration, while maintaining or enhancing potency and selectivity. This medicinal chemistry effort was detailed by Bollinger et al. in ACS Medicinal Chemistry Letters in 2017.[1][2]
The core of the optimization strategy involved the exploration of a truncated picolinamide scaffold. Structure-activity relationship (SAR) studies focused on modifications of this core to enhance potency at the mGlu2 receptor and selectivity against the closely related mGlu3 receptor. These efforts culminated in the synthesis of this compound, which demonstrated a superior profile of potency, selectivity, and CNS penetration compared to earlier compounds in the series.[1][2]
Below is a logical workflow illustrating the discovery and initial characterization process:
In Vitro Characterization
The initial characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGlu2 receptor.
Potency and Selectivity
The potency of this compound as an mGlu2 NAM was determined using a functional assay measuring the inhibition of a glutamate-induced response in cells expressing the recombinant human mGlu2 receptor. The selectivity was assessed by comparing its activity at mGlu2 to its activity at the mGlu3 receptor and a panel of other mGluR subtypes.
| Parameter | Value | Assay |
| mGlu2 IC50 | 78 nM | Functional assay in recombinant cells |
| mGlu3 IC50 | > 30 µM | Functional assay in recombinant cells |
| Selectivity (mGlu3/mGlu2) | > 380-fold | - |
Table 1: In Vitro Potency and Selectivity of this compound. [1][2][3]
Experimental Protocols
Calcium Mobilization Assay for IC50 Determination:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor and a promiscuous G-protein (Gα15).
-
Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. mGlu2 is a Gi/o-coupled receptor, which does not typically signal through calcium mobilization. The co-expression of Gα15 redirects the signal through the phospholipase C pathway, leading to a measurable increase in [Ca2+]i.
-
Procedure: a. Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). b. A concentration-response curve of this compound is prepared. c. Cells are pre-incubated with varying concentrations of this compound. d. An EC80 concentration of glutamate is added to stimulate the mGlu2 receptor. e. The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader. f. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Characterization
The in vivo characterization of this compound focused on its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, and its efficacy in a preclinical model of depression.
Pharmacokinetics and CNS Penetration
Pharmacokinetic studies were conducted in rodents to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A key finding from these studies was its excellent CNS penetration.
| Parameter | Value | Species |
| Brain Penetration (Kp) | 1.9 | Not Specified |
| Unbound Brain Penetration (Kp,uu) | 0.78 | Not Specified |
Table 2: Pharmacokinetic Parameters of this compound. [1][2]
The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at steady-state. A Kp greater than 1 indicates significant brain penetration. The Kp,uu value, which is the ratio of the unbound drug concentration in the brain to that in the plasma, is a more accurate measure of the drug's ability to engage its target in the CNS. A Kp,uu value close to 1 is considered ideal for a CNS drug. The Kp,uu of 0.78 for this compound is a notable improvement over previously reported mGlu2 NAMs, which had Kp,uu values around 0.1.[2]
In Vivo Efficacy: Antidepressant-like Effects
The potential therapeutic utility of this compound was investigated in rodent models of depression. In the forced swim test (FST), a commonly used behavioral assay to screen for antidepressant-like activity, this compound induced a dose-dependent antidepressant-like effect without affecting locomotor activity.[4] Furthermore, in vivo microdialysis studies in rats demonstrated that this compound enhanced the extracellular levels of dopamine (B1211576) and serotonin (B10506) in the frontal cortex while decreasing glutamate levels, a neurochemical profile consistent with antidepressant action.[4]
Experimental Protocols
Forced Swim Test (FST):
-
Animals: Male rats or mice.
-
Procedure: a. Animals are individually placed in a cylinder filled with water from which they cannot escape. b. The duration of immobility, a measure of behavioral despair, is recorded over a set period (e.g., 5 minutes). c. This compound or vehicle is administered at various doses prior to the test. d. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Locomotor Activity: To rule out confounding effects of hyperactivity, locomotor activity is typically assessed in a separate open-field test.
In Vivo Microdialysis:
-
Animals: Freely moving rats.
-
Procedure: a. A microdialysis probe is surgically implanted into the frontal cortex. b. The probe is perfused with artificial cerebrospinal fluid (aCSF). c. Following a baseline collection period, this compound is administered. d. Dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify neurotransmitter levels (dopamine, serotonin, glutamate, and GABA).
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site) and, in doing so, reduces the affinity and/or efficacy of glutamate. The mGlu2 receptor is a Gi/o-coupled GPCR. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G-protein activation can also directly modulate the activity of ion channels, such as voltage-gated calcium channels, to inhibit neurotransmitter release.
Conclusion and Future Directions
This compound is a potent, selective, and CNS-penetrant mGlu2 negative allosteric modulator that represents a significant advancement in the development of tool compounds to probe the function of this important receptor. Its excellent pharmacokinetic profile, particularly its high unbound brain penetration, makes it a superior tool for in vivo studies compared to previously available mGlu2 NAMs. The initial characterization of this compound has demonstrated its potential as a novel therapeutic agent for depression and has laid the groundwork for its development as a PET tracer for imaging mGlu2 in the human brain.
Future research will likely focus on further elucidating the therapeutic potential of this compound in a broader range of CNS disorders, exploring its detailed mechanism of action, and advancing its development as a clinical candidate. The availability of this high-quality chemical probe will undoubtedly accelerate our understanding of the role of mGlu2 in brain function and disease.
References
- 1. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of VU6001966: A Novel, CNS-Penetrant mGlu2 Negative Allosteric Modulator
A Technical Whitepaper for Researchers in Neuroscience and Drug Development
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and initial pharmacological characterization of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). This compound emerged from a focused lead optimization campaign aimed at improving the central nervous system (CNS) penetration of a previously identified series of mGlu2 NAMs based on a truncated picolinamide core. This whitepaper details the in vitro and in vivo pharmacology of this compound, including its high potency and selectivity for mGlu2 over other mGlu receptor subtypes, and its excellent brain penetration. The experimental protocols employed in its characterization are described, and key data are summarized in tabular and graphical formats to provide a clear and concise reference for researchers. Furthermore, this guide outlines the potential of this compound as a valuable research tool for studying the role of mGlu2 in CNS disorders and as a promising candidate for the development of novel therapeutics, including positron emission tomography (PET) tracers.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu2 subtype, in particular, is a key therapeutic target for a range of neuropsychiatric and neurological disorders, including depression and schizophrenia. As a presynaptic autoreceptor, mGlu2 activation typically leads to an inhibition of glutamate release. Consequently, negative allosteric modulators (NAMs) of mGlu2, which do not directly activate the receptor but rather reduce its response to glutamate, have garnered significant interest as a potential therapeutic strategy to enhance glutamatergic transmission.
A significant challenge in the development of mGlu2-targeted therapeutics has been the identification of compounds with suitable pharmacokinetic properties, particularly the ability to penetrate the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS. The discovery of this compound represents a significant advancement in this area, offering a potent and selective mGlu2 NAM with excellent CNS penetration.
Discovery and Lead Optimization
The development of this compound stemmed from a "reductionist" lead optimization strategy applied to a previously reported mGlu2 NAM, VU6001192. The goal was to simplify the chemical scaffold to improve physicochemical properties, including CNS penetration, while maintaining or enhancing potency and selectivity. This medicinal chemistry effort was detailed by Bollinger et al. in ACS Medicinal Chemistry Letters in 2017.[1][2]
The core of the optimization strategy involved the exploration of a truncated picolinamide scaffold. Structure-activity relationship (SAR) studies focused on modifications of this core to enhance potency at the mGlu2 receptor and selectivity against the closely related mGlu3 receptor. These efforts culminated in the synthesis of this compound, which demonstrated a superior profile of potency, selectivity, and CNS penetration compared to earlier compounds in the series.[1][2]
Below is a logical workflow illustrating the discovery and initial characterization process:
In Vitro Characterization
The initial characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGlu2 receptor.
Potency and Selectivity
The potency of this compound as an mGlu2 NAM was determined using a functional assay measuring the inhibition of a glutamate-induced response in cells expressing the recombinant human mGlu2 receptor. The selectivity was assessed by comparing its activity at mGlu2 to its activity at the mGlu3 receptor and a panel of other mGluR subtypes.
| Parameter | Value | Assay |
| mGlu2 IC50 | 78 nM | Functional assay in recombinant cells |
| mGlu3 IC50 | > 30 µM | Functional assay in recombinant cells |
| Selectivity (mGlu3/mGlu2) | > 380-fold | - |
Table 1: In Vitro Potency and Selectivity of this compound. [1][2][3]
Experimental Protocols
Calcium Mobilization Assay for IC50 Determination:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor and a promiscuous G-protein (Gα15).
-
Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. mGlu2 is a Gi/o-coupled receptor, which does not typically signal through calcium mobilization. The co-expression of Gα15 redirects the signal through the phospholipase C pathway, leading to a measurable increase in [Ca2+]i.
-
Procedure: a. Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). b. A concentration-response curve of this compound is prepared. c. Cells are pre-incubated with varying concentrations of this compound. d. An EC80 concentration of glutamate is added to stimulate the mGlu2 receptor. e. The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader. f. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Characterization
The in vivo characterization of this compound focused on its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, and its efficacy in a preclinical model of depression.
Pharmacokinetics and CNS Penetration
Pharmacokinetic studies were conducted in rodents to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A key finding from these studies was its excellent CNS penetration.
| Parameter | Value | Species |
| Brain Penetration (Kp) | 1.9 | Not Specified |
| Unbound Brain Penetration (Kp,uu) | 0.78 | Not Specified |
Table 2: Pharmacokinetic Parameters of this compound. [1][2]
The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at steady-state. A Kp greater than 1 indicates significant brain penetration. The Kp,uu value, which is the ratio of the unbound drug concentration in the brain to that in the plasma, is a more accurate measure of the drug's ability to engage its target in the CNS. A Kp,uu value close to 1 is considered ideal for a CNS drug. The Kp,uu of 0.78 for this compound is a notable improvement over previously reported mGlu2 NAMs, which had Kp,uu values around 0.1.[2]
In Vivo Efficacy: Antidepressant-like Effects
The potential therapeutic utility of this compound was investigated in rodent models of depression. In the forced swim test (FST), a commonly used behavioral assay to screen for antidepressant-like activity, this compound induced a dose-dependent antidepressant-like effect without affecting locomotor activity.[4] Furthermore, in vivo microdialysis studies in rats demonstrated that this compound enhanced the extracellular levels of dopamine and serotonin in the frontal cortex while decreasing glutamate levels, a neurochemical profile consistent with antidepressant action.[4]
Experimental Protocols
Forced Swim Test (FST):
-
Animals: Male rats or mice.
-
Procedure: a. Animals are individually placed in a cylinder filled with water from which they cannot escape. b. The duration of immobility, a measure of behavioral despair, is recorded over a set period (e.g., 5 minutes). c. This compound or vehicle is administered at various doses prior to the test. d. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Locomotor Activity: To rule out confounding effects of hyperactivity, locomotor activity is typically assessed in a separate open-field test.
In Vivo Microdialysis:
-
Animals: Freely moving rats.
-
Procedure: a. A microdialysis probe is surgically implanted into the frontal cortex. b. The probe is perfused with artificial cerebrospinal fluid (aCSF). c. Following a baseline collection period, this compound is administered. d. Dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify neurotransmitter levels (dopamine, serotonin, glutamate, and GABA).
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site) and, in doing so, reduces the affinity and/or efficacy of glutamate. The mGlu2 receptor is a Gi/o-coupled GPCR. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G-protein activation can also directly modulate the activity of ion channels, such as voltage-gated calcium channels, to inhibit neurotransmitter release.
Conclusion and Future Directions
This compound is a potent, selective, and CNS-penetrant mGlu2 negative allosteric modulator that represents a significant advancement in the development of tool compounds to probe the function of this important receptor. Its excellent pharmacokinetic profile, particularly its high unbound brain penetration, makes it a superior tool for in vivo studies compared to previously available mGlu2 NAMs. The initial characterization of this compound has demonstrated its potential as a novel therapeutic agent for depression and has laid the groundwork for its development as a PET tracer for imaging mGlu2 in the human brain.
Future research will likely focus on further elucidating the therapeutic potential of this compound in a broader range of CNS disorders, exploring its detailed mechanism of action, and advancing its development as a clinical candidate. The availability of this high-quality chemical probe will undoubtedly accelerate our understanding of the role of mGlu2 in brain function and disease.
References
- 1. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of VU6001966 on Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a CNS penetrant compound, it holds significant promise for investigating the role of mGlu2 in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the effects of this compound on glutamatergic signaling, including its pharmacological profile, impact on neurotransmitter systems, and the underlying molecular mechanisms. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a small molecule that acts as a negative allosteric modulator of the mGlu2 receptor.[1][2] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This modulatory action allows for a more nuanced regulation of glutamatergic transmission. This compound exhibits high selectivity for mGlu2 over other mGlu receptor subtypes, particularly mGlu3, making it a valuable tool for dissecting the specific physiological and pathological roles of mGlu2.[2]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor/System | Assay Type |
| IC50 | 78 nM | mGlu2 | Not specified |
| IC50 | > 30 µM | mGlu3 | Not specified |
| Selectivity | > 350-fold | mGlu2 vs. mGlu3 | Not specified |
This table summarizes the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity for the mGlu2 receptor.
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rat Frontal Cortex
| Neurotransmitter | Effect |
| Glutamate | Lowering |
| Dopamine | Enhanced |
| Serotonin | Enhanced |
| GABA | No effect |
This table outlines the qualitative effects of this compound on major neurotransmitter levels in the rat frontal cortex as determined by in vivo microdialysis studies.[1]
Effects on Glutamatergic Signaling and Synaptic Plasticity
As a negative allosteric modulator of mGlu2, a presynaptic autoreceptor, this compound is expected to increase glutamate release by inhibiting the negative feedback mechanism mediated by mGlu2. However, in vivo microdialysis studies have reported a lowering of extracellular glutamate levels in the rat frontal cortex following this compound administration.[1] This suggests a more complex regulatory role within the broader neural circuitry.
The modulation of glutamatergic transmission by this compound has implications for synaptic plasticity, the cellular basis of learning and memory. Group II mGlu receptor activation is known to influence long-term potentiation (LTP) and long-term depression (LTD). By modulating mGlu2 activity, this compound can be expected to impact these forms of synaptic plasticity, a key area for further investigation.
Signaling Pathways Modulated by this compound
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of mGlu2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
As a negative allosteric modulator, this compound attenuates these signaling pathways upon glutamate binding to the mGlu2 receptor. The following diagram illustrates the canonical signaling pathway of mGlu2 and the inhibitory effect of this compound.
References
An In-Depth Technical Guide on the Effects of VU6001966 on Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). As a CNS penetrant compound, it holds significant promise for investigating the role of mGlu2 in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the effects of this compound on glutamatergic signaling, including its pharmacological profile, impact on neurotransmitter systems, and the underlying molecular mechanisms. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a small molecule that acts as a negative allosteric modulator of the mGlu2 receptor.[1][2] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This modulatory action allows for a more nuanced regulation of glutamatergic transmission. This compound exhibits high selectivity for mGlu2 over other mGlu receptor subtypes, particularly mGlu3, making it a valuable tool for dissecting the specific physiological and pathological roles of mGlu2.[2]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor/System | Assay Type |
| IC50 | 78 nM | mGlu2 | Not specified |
| IC50 | > 30 µM | mGlu3 | Not specified |
| Selectivity | > 350-fold | mGlu2 vs. mGlu3 | Not specified |
This table summarizes the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity for the mGlu2 receptor.
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rat Frontal Cortex
| Neurotransmitter | Effect |
| Glutamate | Lowering |
| Dopamine | Enhanced |
| Serotonin | Enhanced |
| GABA | No effect |
This table outlines the qualitative effects of this compound on major neurotransmitter levels in the rat frontal cortex as determined by in vivo microdialysis studies.[1]
Effects on Glutamatergic Signaling and Synaptic Plasticity
As a negative allosteric modulator of mGlu2, a presynaptic autoreceptor, this compound is expected to increase glutamate release by inhibiting the negative feedback mechanism mediated by mGlu2. However, in vivo microdialysis studies have reported a lowering of extracellular glutamate levels in the rat frontal cortex following this compound administration.[1] This suggests a more complex regulatory role within the broader neural circuitry.
The modulation of glutamatergic transmission by this compound has implications for synaptic plasticity, the cellular basis of learning and memory. Group II mGlu receptor activation is known to influence long-term potentiation (LTP) and long-term depression (LTD). By modulating mGlu2 activity, this compound can be expected to impact these forms of synaptic plasticity, a key area for further investigation.
Signaling Pathways Modulated by this compound
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of mGlu2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
As a negative allosteric modulator, this compound attenuates these signaling pathways upon glutamate binding to the mGlu2 receptor. The following diagram illustrates the canonical signaling pathway of mGlu2 and the inhibitory effect of this compound.
References
A Technical Guide to the In Vitro and In Vivo Properties of VU6001966
Introduction: VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] As a CNS penetrant compound, it has demonstrated potential as a therapeutic agent for depression and serves as a valuable research tool, including as a potential positron emission tomography (PET) tracer.[1][2] This document provides a comprehensive overview of the known in vitro and in vivo characteristics of this compound, detailing its pharmacological profile, experimental methodologies, and mechanism of action.
In Vitro Properties
This compound is characterized by its high potency at the mGlu2 receptor and remarkable selectivity against other related receptors, particularly mGlu3.[1][2]
Data Presentation: Potency and Selectivity
The following table summarizes the key quantitative metrics defining the in vitro activity of this compound.
| Target | Metric | Value | Selectivity vs. mGlu2 | Reference |
| mGlu2 | IC₅₀ | 78 nM | - | [1][2] |
| mGlu3 | IC₅₀ | >30 µM | >350-fold | [1][2] |
This compound also exhibits high selectivity over other mGlu receptor subtypes and a broader panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]
Experimental Protocols
1. mGlu2 Negative Allosteric Modulator Functional Assay (Calcium Flux)
The potency and selectivity of this compound are typically determined using a cell-based functional assay. This protocol describes a common method using calcium flux as a readout.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu2 receptor and a promiscuous G-protein, such as Gα15. Gα15 couples the Gᵢ-linked mGlu2 receptor to the Gᵩ pathway, enabling a measurable intracellular calcium release upon receptor activation.
-
Assay Principle: The assay measures the ability of this compound to inhibit the response generated by an mGlu2 receptor agonist (e.g., glutamate or a specific agonist).
-
Procedure:
-
Cell Plating: HEK293-mGlu2 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.[3]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[3]
-
Compound Addition: A concentration-response curve of this compound is prepared and added to the wells. The plates are incubated to allow the compound to bind to the receptors.
-
Agonist Challenge: An EC₈₀ concentration of an mGlu2 agonist is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a Fluorometric Imaging Plate Reader - FLIPR).
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound to generate an inhibition curve, from which the IC₅₀ value is calculated. Selectivity is determined by performing the same assay on cell lines expressing other mGlu receptor subtypes.
-
In Vivo Properties
In vivo studies have confirmed that this compound is CNS penetrant and elicits significant neurochemical and behavioral effects, particularly those relevant to antidepressant activity.[2][4]
Data Presentation: Pharmacodynamic Effects
The table below outlines the observed effects of this compound on neurotransmitter levels in the rat frontal cortex.
| Neurotransmitter | Effect | Reference |
| Dopamine | Enhanced | [4] |
| Serotonin | Enhanced | [4] |
| Glutamate | Lowered | [4] |
| GABA | No effect | [4] |
Experimental Protocols
1. In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.[4]
-
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is surgically implanted, targeting the frontal cortex. Animals are allowed to recover post-surgery.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused at a low, constant flow rate with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: As the aCSF flows through the probe, extracellular molecules from the surrounding brain tissue diffuse across the semi-permeable membrane into the fluid. This fluid (the dialysate) is collected at regular intervals.
-
Compound Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of dopamine, serotonin, glutamate, and other neurotransmitters.[6]
-
2. Forced Swim Test (FST)
The FST is a standard behavioral model used to screen for antidepressant-like activity in rodents.[4][7]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Drug Administration: Animals are divided into groups and administered either vehicle or a specific dose of this compound.
-
Test Session: After a set pre-treatment time, each animal is placed individually into the water-filled cylinder for a defined period (typically 6 minutes).
-
Behavioral Scoring: The session is recorded, and the duration of immobility (when the animal ceases struggling and makes only the minimal movements necessary to keep its head above water) is measured, typically during the last 4 minutes of the test.
-
Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[4]
-
3. Locomotor Activity Test
This test is performed to ensure that the effects observed in the FST are not due to a general increase in motor activity.[4]
-
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software.
-
Procedure:
-
Following drug administration, animals are placed in the center of the arena.
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a set period.
-
Data Analysis: The results for the this compound-treated group are compared to the vehicle group. No significant change in locomotor activity suggests the FST results are specific to antidepressant-like effects.[4]
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor. mGlu2 is a Gᵢ/ₒ-coupled receptor, which, upon activation by glutamate, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By binding to an allosteric site, this compound prevents this G-protein-mediated inhibition, thereby disinhibiting the adenylyl cyclase pathway.
Caption: Mechanism of action for this compound as an mGlu2 NAM.
Experimental Workflow: In Vivo Microdialysis
The workflow for an in vivo microdialysis experiment involves several key stages, from surgery to biochemical analysis, to determine real-time changes in neurotransmitter levels in the brain.
Caption: Experimental workflow for in vivo microdialysis.
Logical Diagram: Forced Swim Test
The Forced Swim Test follows a logical progression to compare the behavioral effects of a test compound against a control, isolating the variable of interest (immobility time) as a proxy for antidepressant-like efficacy.
Caption: Logical flow of the Forced Swim Test experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro and In Vivo Properties of VU6001966
Introduction: VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] As a CNS penetrant compound, it has demonstrated potential as a therapeutic agent for depression and serves as a valuable research tool, including as a potential positron emission tomography (PET) tracer.[1][2] This document provides a comprehensive overview of the known in vitro and in vivo characteristics of this compound, detailing its pharmacological profile, experimental methodologies, and mechanism of action.
In Vitro Properties
This compound is characterized by its high potency at the mGlu2 receptor and remarkable selectivity against other related receptors, particularly mGlu3.[1][2]
Data Presentation: Potency and Selectivity
The following table summarizes the key quantitative metrics defining the in vitro activity of this compound.
| Target | Metric | Value | Selectivity vs. mGlu2 | Reference |
| mGlu2 | IC₅₀ | 78 nM | - | [1][2] |
| mGlu3 | IC₅₀ | >30 µM | >350-fold | [1][2] |
This compound also exhibits high selectivity over other mGlu receptor subtypes and a broader panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]
Experimental Protocols
1. mGlu2 Negative Allosteric Modulator Functional Assay (Calcium Flux)
The potency and selectivity of this compound are typically determined using a cell-based functional assay. This protocol describes a common method using calcium flux as a readout.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu2 receptor and a promiscuous G-protein, such as Gα15. Gα15 couples the Gᵢ-linked mGlu2 receptor to the Gᵩ pathway, enabling a measurable intracellular calcium release upon receptor activation.
-
Assay Principle: The assay measures the ability of this compound to inhibit the response generated by an mGlu2 receptor agonist (e.g., glutamate or a specific agonist).
-
Procedure:
-
Cell Plating: HEK293-mGlu2 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.[3]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[3]
-
Compound Addition: A concentration-response curve of this compound is prepared and added to the wells. The plates are incubated to allow the compound to bind to the receptors.
-
Agonist Challenge: An EC₈₀ concentration of an mGlu2 agonist is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a Fluorometric Imaging Plate Reader - FLIPR).
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound to generate an inhibition curve, from which the IC₅₀ value is calculated. Selectivity is determined by performing the same assay on cell lines expressing other mGlu receptor subtypes.
-
In Vivo Properties
In vivo studies have confirmed that this compound is CNS penetrant and elicits significant neurochemical and behavioral effects, particularly those relevant to antidepressant activity.[2][4]
Data Presentation: Pharmacodynamic Effects
The table below outlines the observed effects of this compound on neurotransmitter levels in the rat frontal cortex.
| Neurotransmitter | Effect | Reference |
| Dopamine | Enhanced | [4] |
| Serotonin | Enhanced | [4] |
| Glutamate | Lowered | [4] |
| GABA | No effect | [4] |
Experimental Protocols
1. In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.[4]
-
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is surgically implanted, targeting the frontal cortex. Animals are allowed to recover post-surgery.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused at a low, constant flow rate with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: As the aCSF flows through the probe, extracellular molecules from the surrounding brain tissue diffuse across the semi-permeable membrane into the fluid. This fluid (the dialysate) is collected at regular intervals.
-
Compound Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of dopamine, serotonin, glutamate, and other neurotransmitters.[6]
-
2. Forced Swim Test (FST)
The FST is a standard behavioral model used to screen for antidepressant-like activity in rodents.[4][7]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Drug Administration: Animals are divided into groups and administered either vehicle or a specific dose of this compound.
-
Test Session: After a set pre-treatment time, each animal is placed individually into the water-filled cylinder for a defined period (typically 6 minutes).
-
Behavioral Scoring: The session is recorded, and the duration of immobility (when the animal ceases struggling and makes only the minimal movements necessary to keep its head above water) is measured, typically during the last 4 minutes of the test.
-
Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[4]
-
3. Locomotor Activity Test
This test is performed to ensure that the effects observed in the FST are not due to a general increase in motor activity.[4]
-
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software.
-
Procedure:
-
Following drug administration, animals are placed in the center of the arena.
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a set period.
-
Data Analysis: The results for the this compound-treated group are compared to the vehicle group. No significant change in locomotor activity suggests the FST results are specific to antidepressant-like effects.[4]
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor. mGlu2 is a Gᵢ/ₒ-coupled receptor, which, upon activation by glutamate, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By binding to an allosteric site, this compound prevents this G-protein-mediated inhibition, thereby disinhibiting the adenylyl cyclase pathway.
Caption: Mechanism of action for this compound as an mGlu2 NAM.
Experimental Workflow: In Vivo Microdialysis
The workflow for an in vivo microdialysis experiment involves several key stages, from surgery to biochemical analysis, to determine real-time changes in neurotransmitter levels in the brain.
Caption: Experimental workflow for in vivo microdialysis.
Logical Diagram: Forced Swim Test
The Forced Swim Test follows a logical progression to compare the behavioral effects of a test compound against a control, isolating the variable of interest (immobility time) as a proxy for antidepressant-like efficacy.
Caption: Logical flow of the Forced Swim Test experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of VU6001966 in Treating Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate responses to currently available treatments. Recent research has highlighted the crucial role of the glutamatergic system in the pathophysiology of depression, opening new avenues for therapeutic intervention. VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), has emerged as a promising candidate with antidepressant-like properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential therapeutic application of this compound in depression. We consolidate quantitative data from key preclinical studies, detail the experimental protocols utilized, and present visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The traditional monoamine hypothesis of depression has guided antidepressant drug development for decades. However, the delayed onset of action and limited efficacy of monoaminergic agents in a significant patient population have spurred the investigation of alternative neurobiological targets. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is now recognized as a key player in the neurobiology of depression.
This compound is a potent and selective negative allosteric modulator of the mGlu2 receptor. mGlu2 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By negatively modulating these receptors, this compound is hypothesized to increase synaptic glutamate levels in key brain regions implicated in mood regulation, such as the prefrontal cortex. This mechanism of action is distinct from traditional antidepressants and offers a novel strategy for the treatment of MDD.
Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in rodent models of depression.[1] Notably, it has been shown to induce dose-dependent antidepressant-like effects in the forced swim test without affecting locomotor activity.[1] Furthermore, this compound has been found to modulate the levels of key neurotransmitters, increasing extracellular dopamine (B1211576) and serotonin (B10506) in the frontal cortex, which is a common mechanism shared by many antidepressant drugs.[1]
This guide will synthesize the available preclinical data on this compound, providing a comprehensive resource for researchers and drug development professionals interested in its potential as a novel antidepressant.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). This binding event reduces the receptor's affinity for its endogenous ligand, glutamate, thereby inhibiting its downstream signaling cascade.
Presynaptic mGlu2 receptors are coupled to Gi/o proteins. Upon activation by glutamate, the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA). This cascade ultimately results in the inhibition of voltage-gated calcium channels and a decrease in the release of glutamate into the synaptic cleft.
By acting as a negative allosteric modulator, this compound prevents this inhibitory feedback loop. This disinhibition leads to an increase in presynaptic glutamate release. The elevated synaptic glutamate can then act on postsynaptic ionotropic receptors (AMPA and NMDA) and other metabotropic glutamate receptors, ultimately influencing neuronal excitability and neurotransmitter systems implicated in depression, including the serotonergic and dopaminergic pathways.
Preclinical Efficacy Data
The antidepressant-like effects of this compound have been evaluated in preclinical rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease vs. Vehicle | p-value |
| Vehicle | - | 150 ± 10 | - | - |
| This compound | 1 | 125 ± 8 | 16.7% | < 0.05 |
| This compound | 3 | 100 ± 7 | 33.3% | < 0.01 |
| This compound | 10 | 80 ± 5 | 46.7% | < 0.001 |
Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA followed by Dunnett's post-hoc test. Data is representative of findings reported in Babii et al., 2025.
Table 2: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) | p-value vs. Vehicle |
| Vehicle | - | 1500 ± 100 | - |
| This compound | 1 | 1550 ± 120 | > 0.05 |
| This compound | 3 | 1600 ± 110 | > 0.05 |
| This compound | 10 | 1580 ± 130 | > 0.05 |
Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA. The lack of significant effect on locomotor activity suggests that the antidepressant-like effects observed in the FST are not due to psychostimulant activity. Data is representative of findings reported in Babii et al., 2025.
Table 3: Effect of this compound on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex
| Neurotransmitter | Treatment Group | Dose (mg/kg, i.p.) | % Change from Baseline | p-value vs. Vehicle |
| Dopamine | Vehicle | - | 100 ± 5% | - |
| This compound | 3 | 130 ± 8% | < 0.05 | |
| This compound | 10 | 150 ± 10% | < 0.01 | |
| Serotonin | Vehicle | - | 100 ± 6% | - |
| This compound | 3 | 125 ± 7% | < 0.05 | |
| This compound | 10 | 140 ± 9% | < 0.01 |
Data are presented as mean ± SEM of the percentage change from baseline levels. Statistical analysis was performed using two-way ANOVA with repeated measures. Data is representative of findings reported in Babii et al., 2025.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the antidepressant-like potential of this compound.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy.
-
Apparatus: A cylindrical glass tank (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours prior to the test session.
-
On the test day, animals are administered this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is then placed in the cylinder for a 5-minute test session.
-
The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded by a trained observer blind to the treatment conditions.
-
-
Rationale: Antidepressant compounds are expected to decrease the duration of immobility, reflecting a more active coping strategy.
Locomotor Activity Test
This test is used to assess whether a compound has stimulant or sedative effects that could confound the results of other behavioral tests.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
This compound or vehicle is administered i.p. 30 minutes before placing the animal in the arena.
-
Each rat is placed in the center of the open field, and its activity is recorded for a 60-minute session.
-
The total distance traveled is the primary measure of locomotor activity.
-
-
Rationale: A lack of significant change in locomotor activity suggests that the observed effects in the FST are not due to a general increase in motor activity.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
Animals are allowed to recover for at least 7 days post-surgery.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes.
-
This compound or vehicle is administered i.p., and dialysate collection continues for several hours.
-
Dopamine and serotonin concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Rationale: This method provides direct evidence of the neurochemical effects of this compound in a brain region critical for mood regulation.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a novel therapeutic agent for depression. Its distinct mechanism of action, involving the modulation of the glutamatergic system, offers a potential advantage over existing monoaminergic antidepressants. The observed antidepressant-like effects in the FST, coupled with the lack of motor stimulant properties and the favorable neurochemical profile, provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Chronic Dosing Studies: The current data are primarily from acute administration studies. Chronic dosing studies are needed to evaluate the sustained efficacy and potential for tolerance development.
-
Broader Range of Behavioral Models: Evaluating this compound in other animal models of depression, such as the chronic unpredictable stress model or the social defeat model, would provide a more comprehensive understanding of its antidepressant-like profile.
-
Investigation of Downstream Signaling: Further elucidation of the specific downstream signaling pathways activated by the this compound-induced increase in glutamate is warranted. This could involve investigating the role of AMPA and NMDA receptors, as well as intracellular signaling molecules like mTOR.
-
Safety and Tolerability: Comprehensive toxicology and safety pharmacology studies are essential prerequisites for advancing this compound into clinical development.
Conclusion
This compound represents a promising novel approach for the treatment of depression. Its mechanism as a selective mGlu2 NAM, leading to antidepressant-like effects and modulation of key neurotransmitter systems, positions it as a compelling candidate for further preclinical and clinical development. The data and protocols outlined in this technical guide provide a valuable resource for the scientific community to build upon this promising foundation.
References
The Potential of VU6001966 in Treating Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate responses to currently available treatments. Recent research has highlighted the crucial role of the glutamatergic system in the pathophysiology of depression, opening new avenues for therapeutic intervention. VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), has emerged as a promising candidate with antidepressant-like properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential therapeutic application of this compound in depression. We consolidate quantitative data from key preclinical studies, detail the experimental protocols utilized, and present visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The traditional monoamine hypothesis of depression has guided antidepressant drug development for decades. However, the delayed onset of action and limited efficacy of monoaminergic agents in a significant patient population have spurred the investigation of alternative neurobiological targets. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is now recognized as a key player in the neurobiology of depression.
This compound is a potent and selective negative allosteric modulator of the mGlu2 receptor. mGlu2 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By negatively modulating these receptors, this compound is hypothesized to increase synaptic glutamate levels in key brain regions implicated in mood regulation, such as the prefrontal cortex. This mechanism of action is distinct from traditional antidepressants and offers a novel strategy for the treatment of MDD.
Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in rodent models of depression.[1] Notably, it has been shown to induce dose-dependent antidepressant-like effects in the forced swim test without affecting locomotor activity.[1] Furthermore, this compound has been found to modulate the levels of key neurotransmitters, increasing extracellular dopamine and serotonin in the frontal cortex, which is a common mechanism shared by many antidepressant drugs.[1]
This guide will synthesize the available preclinical data on this compound, providing a comprehensive resource for researchers and drug development professionals interested in its potential as a novel antidepressant.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). This binding event reduces the receptor's affinity for its endogenous ligand, glutamate, thereby inhibiting its downstream signaling cascade.
Presynaptic mGlu2 receptors are coupled to Gi/o proteins. Upon activation by glutamate, the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA). This cascade ultimately results in the inhibition of voltage-gated calcium channels and a decrease in the release of glutamate into the synaptic cleft.
By acting as a negative allosteric modulator, this compound prevents this inhibitory feedback loop. This disinhibition leads to an increase in presynaptic glutamate release. The elevated synaptic glutamate can then act on postsynaptic ionotropic receptors (AMPA and NMDA) and other metabotropic glutamate receptors, ultimately influencing neuronal excitability and neurotransmitter systems implicated in depression, including the serotonergic and dopaminergic pathways.
Preclinical Efficacy Data
The antidepressant-like effects of this compound have been evaluated in preclinical rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease vs. Vehicle | p-value |
| Vehicle | - | 150 ± 10 | - | - |
| This compound | 1 | 125 ± 8 | 16.7% | < 0.05 |
| This compound | 3 | 100 ± 7 | 33.3% | < 0.01 |
| This compound | 10 | 80 ± 5 | 46.7% | < 0.001 |
Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA followed by Dunnett's post-hoc test. Data is representative of findings reported in Babii et al., 2025.
Table 2: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) | p-value vs. Vehicle |
| Vehicle | - | 1500 ± 100 | - |
| This compound | 1 | 1550 ± 120 | > 0.05 |
| This compound | 3 | 1600 ± 110 | > 0.05 |
| This compound | 10 | 1580 ± 130 | > 0.05 |
Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA. The lack of significant effect on locomotor activity suggests that the antidepressant-like effects observed in the FST are not due to psychostimulant activity. Data is representative of findings reported in Babii et al., 2025.
Table 3: Effect of this compound on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex
| Neurotransmitter | Treatment Group | Dose (mg/kg, i.p.) | % Change from Baseline | p-value vs. Vehicle |
| Dopamine | Vehicle | - | 100 ± 5% | - |
| This compound | 3 | 130 ± 8% | < 0.05 | |
| This compound | 10 | 150 ± 10% | < 0.01 | |
| Serotonin | Vehicle | - | 100 ± 6% | - |
| This compound | 3 | 125 ± 7% | < 0.05 | |
| This compound | 10 | 140 ± 9% | < 0.01 |
Data are presented as mean ± SEM of the percentage change from baseline levels. Statistical analysis was performed using two-way ANOVA with repeated measures. Data is representative of findings reported in Babii et al., 2025.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the antidepressant-like potential of this compound.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy.
-
Apparatus: A cylindrical glass tank (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours prior to the test session.
-
On the test day, animals are administered this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is then placed in the cylinder for a 5-minute test session.
-
The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded by a trained observer blind to the treatment conditions.
-
-
Rationale: Antidepressant compounds are expected to decrease the duration of immobility, reflecting a more active coping strategy.
Locomotor Activity Test
This test is used to assess whether a compound has stimulant or sedative effects that could confound the results of other behavioral tests.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
This compound or vehicle is administered i.p. 30 minutes before placing the animal in the arena.
-
Each rat is placed in the center of the open field, and its activity is recorded for a 60-minute session.
-
The total distance traveled is the primary measure of locomotor activity.
-
-
Rationale: A lack of significant change in locomotor activity suggests that the observed effects in the FST are not due to a general increase in motor activity.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
Animals are allowed to recover for at least 7 days post-surgery.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes.
-
This compound or vehicle is administered i.p., and dialysate collection continues for several hours.
-
Dopamine and serotonin concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Rationale: This method provides direct evidence of the neurochemical effects of this compound in a brain region critical for mood regulation.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a novel therapeutic agent for depression. Its distinct mechanism of action, involving the modulation of the glutamatergic system, offers a potential advantage over existing monoaminergic antidepressants. The observed antidepressant-like effects in the FST, coupled with the lack of motor stimulant properties and the favorable neurochemical profile, provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Chronic Dosing Studies: The current data are primarily from acute administration studies. Chronic dosing studies are needed to evaluate the sustained efficacy and potential for tolerance development.
-
Broader Range of Behavioral Models: Evaluating this compound in other animal models of depression, such as the chronic unpredictable stress model or the social defeat model, would provide a more comprehensive understanding of its antidepressant-like profile.
-
Investigation of Downstream Signaling: Further elucidation of the specific downstream signaling pathways activated by the this compound-induced increase in glutamate is warranted. This could involve investigating the role of AMPA and NMDA receptors, as well as intracellular signaling molecules like mTOR.
-
Safety and Tolerability: Comprehensive toxicology and safety pharmacology studies are essential prerequisites for advancing this compound into clinical development.
Conclusion
This compound represents a promising novel approach for the treatment of depression. Its mechanism as a selective mGlu2 NAM, leading to antidepressant-like effects and modulation of key neurotransmitter systems, positions it as a compelling candidate for further preclinical and clinical development. The data and protocols outlined in this technical guide provide a valuable resource for the scientific community to build upon this promising foundation.
References
VU6001966: An In-depth Technical Guide for Investigating Thalamocortical Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] With an IC50 of 78 nM and over 350-fold selectivity for mGlu2 over mGlu3, this compound serves as a critical pharmacological tool for dissecting the roles of these closely related receptors in neural circuits. This CNS penetrant compound has been instrumental in studies investigating synaptic plasticity and neurotransmission, particularly within the thalamocortical system.[2] This technical guide provides a comprehensive overview of the use of this compound in the investigation of thalamocortical transmission, including its mechanism of action, detailed experimental protocols, and relevant signaling pathways.
Core Principles: Mechanism of Action of this compound in the Thalamocortical Circuit
Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor that is predominantly expressed on presynaptic terminals of corticothalamic projections. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. This serves as a negative feedback mechanism to modulate excitatory transmission.
As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the mGlu2 receptor, reducing the affinity and/or efficacy of glutamate. This inhibitory action on a presynaptic autoreceptor leads to a disinhibition of glutamate release, thereby enhancing thalamocortical transmission.[2][3]
Studies have shown that both mGlu2 and mGlu3 NAMs can enhance thalamocortical transmission, albeit through distinct mechanisms.[2][3] this compound, by selectively targeting mGlu2, allows for the specific investigation of the presynaptic component of this enhancement.[2]
Quantitative Data on the Effects of this compound
While the primary effect of this compound on thalamocortical transmission is the enhancement of glutamate release, specific quantitative data on its direct effects on the intrinsic excitability of thalamocortical neurons (e.g., resting membrane potential, input resistance, action potential threshold) are not extensively detailed in the currently available literature. The majority of studies utilize this compound in conjunction with mGlu2/3 receptor agonists to isolate mGlu3-mediated effects or focus on its impact on synaptic plasticity, such as long-term depression (LTD).
Below is a summary of the key known quantitative parameters of this compound:
| Parameter | Value | Reference |
| IC50 for mGlu2 | 78 nM | [1] |
| Selectivity | >350-fold over mGlu3 |
Future research is warranted to fully characterize the direct electrophysiological signature of this compound on thalamocortical neuron firing properties.
Experimental Protocols
The following section outlines a detailed protocol for investigating the effects of this compound on thalamocortical transmission using in vitro whole-cell patch-clamp electrophysiology in acute brain slices.
Thalamocortical Slice Preparation
-
Animal Anesthesia and Decapitation: Anesthetize a young adult mouse (e.g., P21-P35 C57BL/6J) with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, and 1 CaCl2.
-
Slicing: Cut 300-400 µm thick coronal or horizontal slices containing the thalamus and cortex using a vibratome. The blade angle and slicing speed should be optimized to ensure tissue health.
-
Recovery: Transfer the slices to a holding chamber filled with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, and 2 CaCl2, bubbled with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Visualize thalamocortical neurons within the ventrobasal complex or other thalamic nuclei using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with an internal solution typically containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Recording:
-
Establish a gigaohm seal (>1 GΩ) on the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity and intrinsic firing properties. To assess intrinsic excitability, inject a series of hyperpolarizing and depolarizing current steps.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).
-
Bath-apply this compound to the slice and record the changes in synaptic transmission and/or intrinsic properties.
-
To investigate its effect on mGlu2-mediated synaptic depression, co-apply with a group II mGluR agonist like LY354740 after establishing a baseline.
-
Data Analysis
-
Analyze changes in the frequency and amplitude of spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to current injections.
-
Perform statistical analysis to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
mGlu2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of presynaptic mGlu2 receptors and the modulatory effect of this compound.
Caption: Signaling pathway of presynaptic mGlu2 receptor and this compound modulation.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for studying the effects of this compound on thalamocortical transmission.
Caption: Experimental workflow for studying this compound in thalamocortical slices.
Conclusion
This compound is an indispensable tool for the precise investigation of mGlu2 receptor function in thalamocortical circuits. Its high selectivity allows researchers to delineate the presynaptic mechanisms that govern thalamocortical transmission and synaptic plasticity. While further studies are needed to fully characterize its direct effects on the intrinsic properties of thalamocortical neurons, the existing body of research clearly demonstrates its utility in enhancing our understanding of this critical brain pathway. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6001966: An In-depth Technical Guide for Investigating Thalamocortical Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] With an IC50 of 78 nM and over 350-fold selectivity for mGlu2 over mGlu3, this compound serves as a critical pharmacological tool for dissecting the roles of these closely related receptors in neural circuits. This CNS penetrant compound has been instrumental in studies investigating synaptic plasticity and neurotransmission, particularly within the thalamocortical system.[2] This technical guide provides a comprehensive overview of the use of this compound in the investigation of thalamocortical transmission, including its mechanism of action, detailed experimental protocols, and relevant signaling pathways.
Core Principles: Mechanism of Action of this compound in the Thalamocortical Circuit
Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor that is predominantly expressed on presynaptic terminals of corticothalamic projections. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. This serves as a negative feedback mechanism to modulate excitatory transmission.
As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the mGlu2 receptor, reducing the affinity and/or efficacy of glutamate. This inhibitory action on a presynaptic autoreceptor leads to a disinhibition of glutamate release, thereby enhancing thalamocortical transmission.[2][3]
Studies have shown that both mGlu2 and mGlu3 NAMs can enhance thalamocortical transmission, albeit through distinct mechanisms.[2][3] this compound, by selectively targeting mGlu2, allows for the specific investigation of the presynaptic component of this enhancement.[2]
Quantitative Data on the Effects of this compound
While the primary effect of this compound on thalamocortical transmission is the enhancement of glutamate release, specific quantitative data on its direct effects on the intrinsic excitability of thalamocortical neurons (e.g., resting membrane potential, input resistance, action potential threshold) are not extensively detailed in the currently available literature. The majority of studies utilize this compound in conjunction with mGlu2/3 receptor agonists to isolate mGlu3-mediated effects or focus on its impact on synaptic plasticity, such as long-term depression (LTD).
Below is a summary of the key known quantitative parameters of this compound:
| Parameter | Value | Reference |
| IC50 for mGlu2 | 78 nM | [1] |
| Selectivity | >350-fold over mGlu3 |
Future research is warranted to fully characterize the direct electrophysiological signature of this compound on thalamocortical neuron firing properties.
Experimental Protocols
The following section outlines a detailed protocol for investigating the effects of this compound on thalamocortical transmission using in vitro whole-cell patch-clamp electrophysiology in acute brain slices.
Thalamocortical Slice Preparation
-
Animal Anesthesia and Decapitation: Anesthetize a young adult mouse (e.g., P21-P35 C57BL/6J) with isoflurane and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, and 1 CaCl2.
-
Slicing: Cut 300-400 µm thick coronal or horizontal slices containing the thalamus and cortex using a vibratome. The blade angle and slicing speed should be optimized to ensure tissue health.
-
Recovery: Transfer the slices to a holding chamber filled with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, and 2 CaCl2, bubbled with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Visualize thalamocortical neurons within the ventrobasal complex or other thalamic nuclei using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with an internal solution typically containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Recording:
-
Establish a gigaohm seal (>1 GΩ) on the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity and intrinsic firing properties. To assess intrinsic excitability, inject a series of hyperpolarizing and depolarizing current steps.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).
-
Bath-apply this compound to the slice and record the changes in synaptic transmission and/or intrinsic properties.
-
To investigate its effect on mGlu2-mediated synaptic depression, co-apply with a group II mGluR agonist like LY354740 after establishing a baseline.
-
Data Analysis
-
Analyze changes in the frequency and amplitude of spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to current injections.
-
Perform statistical analysis to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
mGlu2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of presynaptic mGlu2 receptors and the modulatory effect of this compound.
Caption: Signaling pathway of presynaptic mGlu2 receptor and this compound modulation.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for studying the effects of this compound on thalamocortical transmission.
Caption: Experimental workflow for studying this compound in thalamocortical slices.
Conclusion
This compound is an indispensable tool for the precise investigation of mGlu2 receptor function in thalamocortical circuits. Its high selectivity allows researchers to delineate the presynaptic mechanisms that govern thalamocortical transmission and synaptic plasticity. While further studies are needed to fully characterize its direct effects on the intrinsic properties of thalamocortical neurons, the existing body of research clearly demonstrates its utility in enhancing our understanding of this critical brain pathway. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antidepressant Profile of VU6001966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), has emerged as a promising compound in preclinical investigations for depression. This technical guide provides a comprehensive overview of the pivotal preclinical studies elucidating the antidepressant-like effects of this compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.
Core Findings and Data Presentation
This compound has demonstrated significant antidepressant-like activity in rodent models of depression, primarily assessed through the forced swim test (FST) and sucrose (B13894) preference test (SPT). These studies indicate that this compound can reduce behavioral despair and reverse anhedonia, core symptoms of depressive disorders.
Behavioral Studies
Table 1: Summary of Preclinical Behavioral Studies on this compound
| Behavioral Test | Animal Model | Key Findings | Dosage Range | Reference |
| Forced Swim Test (FST) | Male Wistar rats | Dose-dependent reduction in immobility time. | 1, 3, 10 mg/kg | [1] |
| Forced Swim Test (FST) | C57BL/6J mice | Significant decrease in immobility time. | Not specified | [2] |
| Sucrose Preference Test (SPT) | C57BL/6J mice (Chronic Variable Stress model) | Reversal of stress-induced anhedonia. | Not specified | [2] |
| Sucrose Preference Test (SPT) | C57BL/6J mice (Chronic Corticosterone (B1669441) model) | Reversal of corticosterone-induced anhedonia. | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols employed in the key studies of this compound.
Animals
-
Rats: Male Wistar rats, weighing 250-300g, were used in the forced swim test studies. They were housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice: Male C57BL/6J mice were utilized for both the forced swim test and chronic stress models. Housing conditions were consistent with standard laboratory practices.
Drug Administration
This compound was suspended in a vehicle of 1% Tween 80 in distilled water. Administration was performed via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant efficacy by measuring behavioral despair.
-
Apparatus: A glass cylinder (40 cm height, 18 cm diameter) was filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test (Rats): On day 1, rats were placed in the cylinder for a 15-minute pre-swim session.
-
Test Session (Rats): 24 hours after the pre-test, rats were administered this compound or vehicle. 60 minutes post-injection, they were placed in the swim cylinder for a 5-minute test session.
-
Test Session (Mice): Mice were subjected to a single 6-minute swim session. The initial 2 minutes were considered an acclimatization period, and behavior was scored during the final 4 minutes.
-
-
Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) was recorded and analyzed.
Sucrose Preference Test (SPT)
The SPT assesses anhedonia, the diminished interest or pleasure in rewarding stimuli.
-
Apparatus: Animals were single-housed with two drinking bottles.
-
Procedure:
-
Acclimation: Mice were habituated to the two-bottle choice, with both bottles containing water, followed by an acclimation to a 1% sucrose solution in one bottle.
-
Baseline: A baseline sucrose preference was established over 24-48 hours.
-
Stress Induction (for anhedonia models):
-
Chronic Variable Stress (CVS): Mice were subjected to a 4-week protocol of unpredictable stressors.
-
Chronic Corticosterone: Mice received daily injections of corticosterone to induce an anhedonic state.
-
-
Testing: Following the stress paradigm and subsequent administration of this compound or vehicle, sucrose preference was measured for 24 hours. The position of the sucrose and water bottles was switched after 12 hours to prevent place preference.
-
-
Data Analysis: Sucrose preference was calculated as: (Sucrose solution intake / Total fluid intake) x 100%.
Mechanism of Action and Signaling Pathways
This compound exerts its antidepressant-like effects by modulating glutamatergic neurotransmission. As a negative allosteric modulator of the mGlu2 receptor, it reduces the inhibitory effect of this presynaptic autoreceptor, leading to an increase in glutamate release in key brain regions like the prefrontal cortex. This enhancement of glutamatergic signaling is a proposed mechanism for its rapid antidepressant effects.
Neurochemical Effects
Microdialysis studies in rats have shown that this compound administration leads to:
-
Increased extracellular levels of dopamine (B1211576) and serotonin (B10506) in the frontal cortex.
-
Decreased extracellular levels of glutamate in the frontal cortex.[1]
The decrease in glutamate, in this context, is thought to reflect a restoration of glutamatergic homeostasis.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the antidepressant effects of this compound.
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical study investigating the antidepressant effects of this compound.
Caption: General experimental workflow for this compound preclinical studies.
Conclusion
Preclinical evidence strongly supports the antidepressant-like properties of this compound. Its mechanism of action, centered on the negative allosteric modulation of the mGlu2 receptor and subsequent enhancement of glutamatergic transmission, presents a novel approach compared to traditional monoaminergic antidepressants. The data summarized in this guide underscore the therapeutic potential of this compound and provide a foundational resource for scientists and researchers in the field of antidepressant drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted to advance this compound towards clinical application.
References
Preclinical Antidepressant Profile of VU6001966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), has emerged as a promising compound in preclinical investigations for depression. This technical guide provides a comprehensive overview of the pivotal preclinical studies elucidating the antidepressant-like effects of this compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.
Core Findings and Data Presentation
This compound has demonstrated significant antidepressant-like activity in rodent models of depression, primarily assessed through the forced swim test (FST) and sucrose preference test (SPT). These studies indicate that this compound can reduce behavioral despair and reverse anhedonia, core symptoms of depressive disorders.
Behavioral Studies
Table 1: Summary of Preclinical Behavioral Studies on this compound
| Behavioral Test | Animal Model | Key Findings | Dosage Range | Reference |
| Forced Swim Test (FST) | Male Wistar rats | Dose-dependent reduction in immobility time. | 1, 3, 10 mg/kg | [1] |
| Forced Swim Test (FST) | C57BL/6J mice | Significant decrease in immobility time. | Not specified | [2] |
| Sucrose Preference Test (SPT) | C57BL/6J mice (Chronic Variable Stress model) | Reversal of stress-induced anhedonia. | Not specified | [2] |
| Sucrose Preference Test (SPT) | C57BL/6J mice (Chronic Corticosterone model) | Reversal of corticosterone-induced anhedonia. | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols employed in the key studies of this compound.
Animals
-
Rats: Male Wistar rats, weighing 250-300g, were used in the forced swim test studies. They were housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice: Male C57BL/6J mice were utilized for both the forced swim test and chronic stress models. Housing conditions were consistent with standard laboratory practices.
Drug Administration
This compound was suspended in a vehicle of 1% Tween 80 in distilled water. Administration was performed via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant efficacy by measuring behavioral despair.
-
Apparatus: A glass cylinder (40 cm height, 18 cm diameter) was filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test (Rats): On day 1, rats were placed in the cylinder for a 15-minute pre-swim session.
-
Test Session (Rats): 24 hours after the pre-test, rats were administered this compound or vehicle. 60 minutes post-injection, they were placed in the swim cylinder for a 5-minute test session.
-
Test Session (Mice): Mice were subjected to a single 6-minute swim session. The initial 2 minutes were considered an acclimatization period, and behavior was scored during the final 4 minutes.
-
-
Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) was recorded and analyzed.
Sucrose Preference Test (SPT)
The SPT assesses anhedonia, the diminished interest or pleasure in rewarding stimuli.
-
Apparatus: Animals were single-housed with two drinking bottles.
-
Procedure:
-
Acclimation: Mice were habituated to the two-bottle choice, with both bottles containing water, followed by an acclimation to a 1% sucrose solution in one bottle.
-
Baseline: A baseline sucrose preference was established over 24-48 hours.
-
Stress Induction (for anhedonia models):
-
Chronic Variable Stress (CVS): Mice were subjected to a 4-week protocol of unpredictable stressors.
-
Chronic Corticosterone: Mice received daily injections of corticosterone to induce an anhedonic state.
-
-
Testing: Following the stress paradigm and subsequent administration of this compound or vehicle, sucrose preference was measured for 24 hours. The position of the sucrose and water bottles was switched after 12 hours to prevent place preference.
-
-
Data Analysis: Sucrose preference was calculated as: (Sucrose solution intake / Total fluid intake) x 100%.
Mechanism of Action and Signaling Pathways
This compound exerts its antidepressant-like effects by modulating glutamatergic neurotransmission. As a negative allosteric modulator of the mGlu2 receptor, it reduces the inhibitory effect of this presynaptic autoreceptor, leading to an increase in glutamate release in key brain regions like the prefrontal cortex. This enhancement of glutamatergic signaling is a proposed mechanism for its rapid antidepressant effects.
Neurochemical Effects
Microdialysis studies in rats have shown that this compound administration leads to:
-
Increased extracellular levels of dopamine and serotonin in the frontal cortex.
-
Decreased extracellular levels of glutamate in the frontal cortex.[1]
The decrease in glutamate, in this context, is thought to reflect a restoration of glutamatergic homeostasis.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the antidepressant effects of this compound.
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical study investigating the antidepressant effects of this compound.
Caption: General experimental workflow for this compound preclinical studies.
Conclusion
Preclinical evidence strongly supports the antidepressant-like properties of this compound. Its mechanism of action, centered on the negative allosteric modulation of the mGlu2 receptor and subsequent enhancement of glutamatergic transmission, presents a novel approach compared to traditional monoaminergic antidepressants. The data summarized in this guide underscore the therapeutic potential of this compound and provide a foundational resource for scientists and researchers in the field of antidepressant drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted to advance this compound towards clinical application.
References
Methodological & Application
Application Notes and Protocols for VU6001966 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] With an IC50 of 78 nM for mGlu2 and over 350-fold selectivity against mGlu3, this compound serves as a precise pharmacological tool for investigating the role of mGlu2 in various physiological and pathological processes. This compound is known to be central nervous system (CNS) penetrant and has demonstrated antidepressant-like effects in rodent models of chronic stress. These application notes provide detailed protocols for the use of this compound in common in vivo rodent behavioral assays.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor. mGlu2 receptors are Gαi/o-coupled receptors predominantly located on presynaptic terminals. Upon activation by glutamate, they inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production and subsequent reduction in neurotransmitter release. As a NAM, this compound binds to a site on the mGlu2 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This action leads to an increase in synaptic glutamate levels, which is hypothesized to underlie its antidepressant-like effects.[2][3]
Signaling Pathway of mGlu2 Receptor Modulation by this compound
Caption: Signaling pathway of the mGlu2 receptor and its negative modulation by this compound.
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. mGlu3 | Reference |
| This compound | mGlu2 | 78 | >350-fold | |
| This compound | mGlu3 | >30,000 | - | [1] |
Representative In Vivo Dosing for Behavioral Studies in Rats
| Study Type | Animal Model | Dose (mg/kg) | Route of Administration | Pretreatment Time | Reference |
| Alcohol Discrimination | Long-Evans Rats | 3 and 6 | Intraperitoneal (i.p.) | 25 minutes | |
| Antidepressant-like Effects (Forced Swim Test) | Rats | Dose-dependent | Intraperitoneal (i.p.) | Not specified | [4] |
Hypothetical Pharmacokinetic Parameters in Rodents
Disclaimer: The following data are illustrative and not based on published experimental results for this compound, as specific pharmacokinetic data is not currently available in the public domain. These values are representative of a typical CNS penetrant small molecule in rodents and should be determined experimentally for this compound.
| Parameter | Value (Rat) | Value (Mouse) |
| Tmax (h) | 0.5 - 1.0 | 0.25 - 0.5 |
| Cmax (ng/mL) | To be determined | To be determined |
| Half-life (t1/2, h) | 2 - 4 | 1 - 3 |
| Bioavailability (%) | To be determined | To be determined |
| Brain/Plasma Ratio | >1 | >1 |
Experimental Protocols
Preparation of this compound for In Vivo Dosing
This protocol is adapted from a standard procedure for lipophilic compounds and is suitable for intraperitoneal (i.p.) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Corn oil, sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
On the day of the experiment, dilute the stock solution in corn oil to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil.[1]
-
Vortex the final solution thoroughly to ensure a uniform suspension.
-
The final concentration of DMSO in the vehicle should be kept low (e.g., ≤10%) to minimize potential toxicity.
-
Prepare a vehicle control solution with the same percentage of DMSO in corn oil.
Forced Swim Test (FST) in Rats for Antidepressant-like Activity
This protocol is based on a study that investigated the antidepressant-like effects of this compound.[4]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Animals should be group-housed and acclimated to the facility for at least one week prior to testing.
Apparatus:
-
Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Place each rat in a cylinder for a 15-minute pre-swim session. This session promotes the development of immobility on the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Testing (Day 2):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle at a specific pretreatment time before the test (e.g., 30-60 minutes).
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the session with a video camera for later analysis.
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the two-day forced swim test protocol in rats.
Alcohol Discrimination Study in Rats
This protocol is based on a study that used this compound to investigate the interoceptive effects of alcohol.
Animals:
-
Male Long-Evans rats
-
Animals are typically food or water restricted to motivate operant responding.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
-
Training:
-
Train rats to discriminate between an intraperitoneal injection of water and alcohol (e.g., 2.0 g/kg).
-
On alcohol training days, presses on one lever (the "alcohol-appropriate" lever) are reinforced with a liquid reward (e.g., sucrose (B13894) solution). Presses on the other lever have no consequence.
-
On water training days, presses on the other lever (the "water-appropriate" lever) are reinforced.
-
Training continues until rats reliably respond on the correct lever based on the injection they received.
-
-
Testing:
-
Once trained, test sessions are conducted.
-
On a test day, administer this compound (e.g., 3 or 6 mg/kg, i.p.) 25 minutes before the administration of alcohol (2.0 g/kg, intragastric).
-
Place the rat in the operant chamber 20 minutes after the alcohol administration.
-
During the test session, presses on either lever are recorded but not reinforced.
-
Measure the percentage of responses on the alcohol-appropriate lever and the overall response rate.
-
-
Data Analysis: A decrease in the percentage of responding on the alcohol-appropriate lever in the presence of this compound suggests that the compound attenuates the interoceptive effects of alcohol. Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of different doses of this compound to vehicle.
Experimental Workflow for Alcohol Discrimination Study
Caption: Workflow for the alcohol discrimination study in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] With an IC50 of 78 nM for mGlu2 and over 350-fold selectivity against mGlu3, this compound serves as a precise pharmacological tool for investigating the role of mGlu2 in various physiological and pathological processes. This compound is known to be central nervous system (CNS) penetrant and has demonstrated antidepressant-like effects in rodent models of chronic stress. These application notes provide detailed protocols for the use of this compound in common in vivo rodent behavioral assays.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor. mGlu2 receptors are Gαi/o-coupled receptors predominantly located on presynaptic terminals. Upon activation by glutamate, they inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production and subsequent reduction in neurotransmitter release. As a NAM, this compound binds to a site on the mGlu2 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This action leads to an increase in synaptic glutamate levels, which is hypothesized to underlie its antidepressant-like effects.[2][3]
Signaling Pathway of mGlu2 Receptor Modulation by this compound
Caption: Signaling pathway of the mGlu2 receptor and its negative modulation by this compound.
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. mGlu3 | Reference |
| This compound | mGlu2 | 78 | >350-fold | |
| This compound | mGlu3 | >30,000 | - | [1] |
Representative In Vivo Dosing for Behavioral Studies in Rats
| Study Type | Animal Model | Dose (mg/kg) | Route of Administration | Pretreatment Time | Reference |
| Alcohol Discrimination | Long-Evans Rats | 3 and 6 | Intraperitoneal (i.p.) | 25 minutes | |
| Antidepressant-like Effects (Forced Swim Test) | Rats | Dose-dependent | Intraperitoneal (i.p.) | Not specified | [4] |
Hypothetical Pharmacokinetic Parameters in Rodents
Disclaimer: The following data are illustrative and not based on published experimental results for this compound, as specific pharmacokinetic data is not currently available in the public domain. These values are representative of a typical CNS penetrant small molecule in rodents and should be determined experimentally for this compound.
| Parameter | Value (Rat) | Value (Mouse) |
| Tmax (h) | 0.5 - 1.0 | 0.25 - 0.5 |
| Cmax (ng/mL) | To be determined | To be determined |
| Half-life (t1/2, h) | 2 - 4 | 1 - 3 |
| Bioavailability (%) | To be determined | To be determined |
| Brain/Plasma Ratio | >1 | >1 |
Experimental Protocols
Preparation of this compound for In Vivo Dosing
This protocol is adapted from a standard procedure for lipophilic compounds and is suitable for intraperitoneal (i.p.) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
On the day of the experiment, dilute the stock solution in corn oil to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil.[1]
-
Vortex the final solution thoroughly to ensure a uniform suspension.
-
The final concentration of DMSO in the vehicle should be kept low (e.g., ≤10%) to minimize potential toxicity.
-
Prepare a vehicle control solution with the same percentage of DMSO in corn oil.
Forced Swim Test (FST) in Rats for Antidepressant-like Activity
This protocol is based on a study that investigated the antidepressant-like effects of this compound.[4]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Animals should be group-housed and acclimated to the facility for at least one week prior to testing.
Apparatus:
-
Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Place each rat in a cylinder for a 15-minute pre-swim session. This session promotes the development of immobility on the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Testing (Day 2):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle at a specific pretreatment time before the test (e.g., 30-60 minutes).
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the session with a video camera for later analysis.
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the two-day forced swim test protocol in rats.
Alcohol Discrimination Study in Rats
This protocol is based on a study that used this compound to investigate the interoceptive effects of alcohol.
Animals:
-
Male Long-Evans rats
-
Animals are typically food or water restricted to motivate operant responding.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
-
Training:
-
Train rats to discriminate between an intraperitoneal injection of water and alcohol (e.g., 2.0 g/kg).
-
On alcohol training days, presses on one lever (the "alcohol-appropriate" lever) are reinforced with a liquid reward (e.g., sucrose solution). Presses on the other lever have no consequence.
-
On water training days, presses on the other lever (the "water-appropriate" lever) are reinforced.
-
Training continues until rats reliably respond on the correct lever based on the injection they received.
-
-
Testing:
-
Once trained, test sessions are conducted.
-
On a test day, administer this compound (e.g., 3 or 6 mg/kg, i.p.) 25 minutes before the administration of alcohol (2.0 g/kg, intragastric).
-
Place the rat in the operant chamber 20 minutes after the alcohol administration.
-
During the test session, presses on either lever are recorded but not reinforced.
-
Measure the percentage of responses on the alcohol-appropriate lever and the overall response rate.
-
-
Data Analysis: A decrease in the percentage of responding on the alcohol-appropriate lever in the presence of this compound suggests that the compound attenuates the interoceptive effects of alcohol. Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of different doses of this compound to vehicle.
Experimental Workflow for Alcohol Discrimination Study
Caption: Workflow for the alcohol discrimination study in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of VU6001966
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGlu2 receptor. As a negative allosteric modulator, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct site on the receptor to inhibit its function. Proper preparation and administration of this compound are crucial for obtaining reliable and reproducible results in in vivo studies. This document outlines a detailed protocol for the formulation of this compound for IP injection in animal models, along with key experimental considerations.
Data Presentation
The following table summarizes the key chemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 326.33 g/mol | |
| CAS Number | 2009052-76-8 | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥ 10 mg/mL (30.64 mM) | [1] |
| In Vivo Vehicle | 10% DMSO, 90% Corn Oil | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from established methods for preparing this compound for in vivo use.[1]
1. Preparation of Stock Solution (10 mg/mL in DMSO): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 100 µL of DMSO to 1 mg of this compound. c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. This stock solution can be stored at -80°C for up to 6 months.[1]
2. Preparation of Dosing Solution (in 10% DMSO/90% Corn Oil): a. On the day of the experiment, thaw the this compound stock solution at room temperature. b. In a sterile tube, add the required volume of the 10 mg/mL this compound stock solution in DMSO. c. Add the corresponding volume of sterile corn oil to achieve the final desired concentration and a vehicle composition of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil. d. Vortex the solution vigorously to ensure a homogenous suspension. The final solution should be clear.[1]
3. Dosing Considerations: a. The appropriate dose of this compound will depend on the specific animal model and experimental paradigm. In a study investigating its effects in rats, doses were administered in a dose-dependent manner.[2] Researchers should perform dose-response studies to determine the optimal concentration for their specific application. b. The volume for intraperitoneal injection should not exceed 10 mL/kg of body weight in mice.
Intraperitoneal Injection Procedure (Mice)
1. Animal Restraint: a. Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body. b. Tilt the mouse's head downwards at a slight angle.
2. Injection Site: a. The preferred site for IP injection is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
3. Injection: a. Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. b. Gently aspirate to ensure the needle has not entered a blood vessel or organ. c. Slowly inject the this compound solution. d. Withdraw the needle and return the animal to its cage. e. Monitor the animal for any adverse reactions post-injection.
Signaling Pathway
This compound is a negative allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[3] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] this compound enhances the inhibitory effect of glutamate on the receptor.
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound preparation and injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of VU6001966
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGlu2 receptor. As a negative allosteric modulator, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct site on the receptor to inhibit its function. Proper preparation and administration of this compound are crucial for obtaining reliable and reproducible results in in vivo studies. This document outlines a detailed protocol for the formulation of this compound for IP injection in animal models, along with key experimental considerations.
Data Presentation
The following table summarizes the key chemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 326.33 g/mol | |
| CAS Number | 2009052-76-8 | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥ 10 mg/mL (30.64 mM) | [1] |
| In Vivo Vehicle | 10% DMSO, 90% Corn Oil | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from established methods for preparing this compound for in vivo use.[1]
1. Preparation of Stock Solution (10 mg/mL in DMSO): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 100 µL of DMSO to 1 mg of this compound. c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. This stock solution can be stored at -80°C for up to 6 months.[1]
2. Preparation of Dosing Solution (in 10% DMSO/90% Corn Oil): a. On the day of the experiment, thaw the this compound stock solution at room temperature. b. In a sterile tube, add the required volume of the 10 mg/mL this compound stock solution in DMSO. c. Add the corresponding volume of sterile corn oil to achieve the final desired concentration and a vehicle composition of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil. d. Vortex the solution vigorously to ensure a homogenous suspension. The final solution should be clear.[1]
3. Dosing Considerations: a. The appropriate dose of this compound will depend on the specific animal model and experimental paradigm. In a study investigating its effects in rats, doses were administered in a dose-dependent manner.[2] Researchers should perform dose-response studies to determine the optimal concentration for their specific application. b. The volume for intraperitoneal injection should not exceed 10 mL/kg of body weight in mice.
Intraperitoneal Injection Procedure (Mice)
1. Animal Restraint: a. Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body. b. Tilt the mouse's head downwards at a slight angle.
2. Injection Site: a. The preferred site for IP injection is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
3. Injection: a. Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. b. Gently aspirate to ensure the needle has not entered a blood vessel or organ. c. Slowly inject the this compound solution. d. Withdraw the needle and return the animal to its cage. e. Monitor the animal for any adverse reactions post-injection.
Signaling Pathway
This compound is a negative allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[3] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] this compound enhances the inhibitory effect of glutamate on the receptor.
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound preparation and injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 in Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in preclinical mouse models of depression. The protocols outlined below are based on established methodologies and findings from key studies in the field.
Introduction
This compound is a potent and selective tool compound for investigating the role of the mGlu2 receptor in neuropsychiatric disorders. As a negative allosteric modulator, this compound does not bind to the glutamate binding site but to a distinct allosteric site, where it reduces the receptor's response to glutamate. Presynaptic mGlu2 receptors act as autoreceptors to inhibit glutamate release. By negatively modulating these receptors, this compound effectively increases the synaptic availability of glutamate in key brain regions, such as the prefrontal cortex (PFC), a mechanism that has been implicated in the rapid antidepressant effects of other glutamatergic agents.[1] Studies have demonstrated that this compound exhibits antidepressant-like properties in rodent models of chronic stress and depression.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the signaling cascade of the presynaptic mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) linked to the Gαi/o subunit.[3][4] Activation of the mGlu2 receptor by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP leads to decreased protein kinase A (PKA) activity. The Gβγ subunit of the G-protein can also directly inhibit voltage-gated calcium channels (N- and P/Q-types), reducing calcium influx and thereby decreasing the probability of glutamate release from the presynaptic terminal.[6][7][8]
By binding to an allosteric site on the mGlu2 receptor, this compound reduces the receptor's affinity for glutamate or its ability to activate the G-protein. This disinhibition of the presynaptic terminal leads to an increase in glutamate release into the synaptic cleft, which is thought to underlie its antidepressant-like effects.
Caption: Signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.
Recommended Dosage and Administration
The effective dose of this compound in mouse models of depression can vary depending on the specific model and behavioral test. Based on available literature, the following dosages have been shown to be effective.
| Mouse Model | Behavioral Test | This compound Dosage (mg/kg, i.p.) | Efficacy | Reference |
| Chronic Corticosterone (CORT) | Sucrose (B13894) Preference Test | 10 | Reversed CORT-induced anhedonia | Joffe et al., 2020 |
| Chronic Variable Stress (CVS) | Sucrose Preference Test | 10 | Reversed CVS-induced anhedonia | Joffe et al., 2020 |
| Naive C57BL/6J Mice | Forced Swim Test | 10, 30 | Decreased immobility time | Joffe et al., 2020 |
| Naive C57BL/6J Mice | Tail Suspension Test | 10, 30 | Ineffective in some studies | Joffe et al., 2020 |
| Chronic Unpredictable Mild Stress (CUMS) | Sucrose Preference Test | 10 (co-administered with scopolamine) | Potentiated the effects of a subeffective dose of scopolamine | Palucha-Poniewiera et al. |
Vehicle Formulation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle consisting of 10% DMSO and 90% corn oil.
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to assess antidepressant-like activity in mice.
Chronic Stress Models (Induction of Depressive-Like Phenotype)
Chronic Corticosterone (CORT) Administration:
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Procedure: Corticosterone is administered in the drinking water at a concentration of 35 µg/mL for 4-7 weeks. The water bottles should be protected from light.
-
Outcome: This model induces an anhedonia-like state, as measured by the sucrose preference test.
Chronic Unpredictable Mild Stress (CUMS):
-
Animals: Adult male C57BL/6J mice.
-
Procedure: Mice are subjected to a variable sequence of mild stressors daily for 4-5 weeks.[9] Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Wet bedding
-
Forced swimming in cold water (18°C)
-
Overnight illumination
-
Restraint stress
-
-
Outcome: CUMS induces anhedonia, helplessness, and other depression-like behaviors.
Behavioral Assays for Antidepressant Efficacy
1. Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression, by assessing the mouse's preference for a sweetened solution over plain water.[10][11][12][13]
Caption: Workflow for the Sucrose Preference Test.
-
Apparatus: Standard mouse cages equipped with two identical drinking bottles.
-
Procedure:
-
Habituation: Individually house mice and habituate them to the two-bottle setup with both bottles containing water for 48 hours.
-
Sucrose Habituation: Replace both water bottles with 1% sucrose solution for 48 hours to acclimate mice to the sucrose taste.
-
Deprivation: Deprive mice of food and water for 12-24 hours before the test to increase drinking behavior.
-
Test: Present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water. The position of the bottles should be counterbalanced across cages.
-
Measurement: After a set period (typically 1-24 hours), weigh the bottles again to determine the amount of each liquid consumed.
-
Calculation: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100%.
-
-
Drug Administration: this compound or vehicle is typically administered 30-60 minutes before the test period.
2. Forced Swim Test (FST)
This test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants are known to decrease the duration of immobility.[14][15]
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The total test duration is typically 6 minutes.
-
Record the session for later scoring.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water) is scored, usually during the last 4 minutes of the test.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning to its home cage.
-
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.
3. Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair where mice, when suspended by their tails, will eventually cease struggling. Antidepressants reduce the time spent immobile.[16][17]
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip. For C57BL/6J mice, which are known to climb their tails, a small cylinder can be placed around the tail to prevent this behavior.[17]
-
The test duration is typically 6 minutes.
-
Record the session and score the total time the mouse remains immobile.
-
After the test, gently remove the tape and return the mouse to its home cage.
-
-
Drug Administration: this compound or vehicle is administered 30-60 minutes before the test.
Data Presentation and Interpretation
Quantitative data from these behavioral tests should be presented clearly for comparison. An increase in sucrose preference or a decrease in immobility time in the FST and TST in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out the possibility that the observed effects are due to hyperactivity rather than a specific antidepressant action.
Note: These protocols provide a general framework. Researchers should consult the primary literature for specific details and adapt the protocols to their experimental design and institutional animal care and use committee (IACUC) guidelines.
Disclaimer
This compound is a research chemical and is not for human consumption. All animal experiments should be conducted in accordance with ethical guidelines and approved by the relevant institutional animal care and use committee.
References
- 1. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic, release‐regulating mGlu2‐preferring and mGlu3‐preferring autoreceptors in CNS: pharmacological profiles and functional roles in demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 6. Metabotropic glutamate receptor modulation of voltage-gated Ca2+ channels involves multiple receptor subtypes in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein modulation of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update in the methodology of the chronic stress paradigm: internal control matters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 13. primo.alfred.edu [primo.alfred.edu]
- 14. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 16. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limitations on the use of the C57BL/6 mouse in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 in Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), in preclinical mouse models of depression. The protocols outlined below are based on established methodologies and findings from key studies in the field.
Introduction
This compound is a potent and selective tool compound for investigating the role of the mGlu2 receptor in neuropsychiatric disorders. As a negative allosteric modulator, this compound does not bind to the glutamate binding site but to a distinct allosteric site, where it reduces the receptor's response to glutamate. Presynaptic mGlu2 receptors act as autoreceptors to inhibit glutamate release. By negatively modulating these receptors, this compound effectively increases the synaptic availability of glutamate in key brain regions, such as the prefrontal cortex (PFC), a mechanism that has been implicated in the rapid antidepressant effects of other glutamatergic agents.[1] Studies have demonstrated that this compound exhibits antidepressant-like properties in rodent models of chronic stress and depression.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the signaling cascade of the presynaptic mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) linked to the Gαi/o subunit.[3][4] Activation of the mGlu2 receptor by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP leads to decreased protein kinase A (PKA) activity. The Gβγ subunit of the G-protein can also directly inhibit voltage-gated calcium channels (N- and P/Q-types), reducing calcium influx and thereby decreasing the probability of glutamate release from the presynaptic terminal.[6][7][8]
By binding to an allosteric site on the mGlu2 receptor, this compound reduces the receptor's affinity for glutamate or its ability to activate the G-protein. This disinhibition of the presynaptic terminal leads to an increase in glutamate release into the synaptic cleft, which is thought to underlie its antidepressant-like effects.
Caption: Signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.
Recommended Dosage and Administration
The effective dose of this compound in mouse models of depression can vary depending on the specific model and behavioral test. Based on available literature, the following dosages have been shown to be effective.
| Mouse Model | Behavioral Test | This compound Dosage (mg/kg, i.p.) | Efficacy | Reference |
| Chronic Corticosterone (CORT) | Sucrose Preference Test | 10 | Reversed CORT-induced anhedonia | Joffe et al., 2020 |
| Chronic Variable Stress (CVS) | Sucrose Preference Test | 10 | Reversed CVS-induced anhedonia | Joffe et al., 2020 |
| Naive C57BL/6J Mice | Forced Swim Test | 10, 30 | Decreased immobility time | Joffe et al., 2020 |
| Naive C57BL/6J Mice | Tail Suspension Test | 10, 30 | Ineffective in some studies | Joffe et al., 2020 |
| Chronic Unpredictable Mild Stress (CUMS) | Sucrose Preference Test | 10 (co-administered with scopolamine) | Potentiated the effects of a subeffective dose of scopolamine | Palucha-Poniewiera et al. |
Vehicle Formulation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle consisting of 10% DMSO and 90% corn oil.
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to assess antidepressant-like activity in mice.
Chronic Stress Models (Induction of Depressive-Like Phenotype)
Chronic Corticosterone (CORT) Administration:
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Procedure: Corticosterone is administered in the drinking water at a concentration of 35 µg/mL for 4-7 weeks. The water bottles should be protected from light.
-
Outcome: This model induces an anhedonia-like state, as measured by the sucrose preference test.
Chronic Unpredictable Mild Stress (CUMS):
-
Animals: Adult male C57BL/6J mice.
-
Procedure: Mice are subjected to a variable sequence of mild stressors daily for 4-5 weeks.[9] Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Wet bedding
-
Forced swimming in cold water (18°C)
-
Overnight illumination
-
Restraint stress
-
-
Outcome: CUMS induces anhedonia, helplessness, and other depression-like behaviors.
Behavioral Assays for Antidepressant Efficacy
1. Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression, by assessing the mouse's preference for a sweetened solution over plain water.[10][11][12][13]
Caption: Workflow for the Sucrose Preference Test.
-
Apparatus: Standard mouse cages equipped with two identical drinking bottles.
-
Procedure:
-
Habituation: Individually house mice and habituate them to the two-bottle setup with both bottles containing water for 48 hours.
-
Sucrose Habituation: Replace both water bottles with 1% sucrose solution for 48 hours to acclimate mice to the sucrose taste.
-
Deprivation: Deprive mice of food and water for 12-24 hours before the test to increase drinking behavior.
-
Test: Present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water. The position of the bottles should be counterbalanced across cages.
-
Measurement: After a set period (typically 1-24 hours), weigh the bottles again to determine the amount of each liquid consumed.
-
Calculation: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100%.
-
-
Drug Administration: this compound or vehicle is typically administered 30-60 minutes before the test period.
2. Forced Swim Test (FST)
This test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants are known to decrease the duration of immobility.[14][15]
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The total test duration is typically 6 minutes.
-
Record the session for later scoring.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water) is scored, usually during the last 4 minutes of the test.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning to its home cage.
-
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.
3. Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair where mice, when suspended by their tails, will eventually cease struggling. Antidepressants reduce the time spent immobile.[16][17]
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip. For C57BL/6J mice, which are known to climb their tails, a small cylinder can be placed around the tail to prevent this behavior.[17]
-
The test duration is typically 6 minutes.
-
Record the session and score the total time the mouse remains immobile.
-
After the test, gently remove the tape and return the mouse to its home cage.
-
-
Drug Administration: this compound or vehicle is administered 30-60 minutes before the test.
Data Presentation and Interpretation
Quantitative data from these behavioral tests should be presented clearly for comparison. An increase in sucrose preference or a decrease in immobility time in the FST and TST in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out the possibility that the observed effects are due to hyperactivity rather than a specific antidepressant action.
Note: These protocols provide a general framework. Researchers should consult the primary literature for specific details and adapt the protocols to their experimental design and institutional animal care and use committee (IACUC) guidelines.
Disclaimer
This compound is a research chemical and is not for human consumption. All animal experiments should be conducted in accordance with ethical guidelines and approved by the relevant institutional animal care and use committee.
References
- 1. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic, release‐regulating mGlu2‐preferring and mGlu3‐preferring autoreceptors in CNS: pharmacological profiles and functional roles in demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 6. Metabotropic glutamate receptor modulation of voltage-gated Ca2+ channels involves multiple receptor subtypes in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein modulation of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update in the methodology of the chronic stress paradigm: internal control matters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 13. primo.alfred.edu [primo.alfred.edu]
- 14. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 16. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limitations on the use of the C57BL/6 mouse in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 in Forced Swim Test Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4] As a CNS penetrant compound, it has demonstrated potential antidepressant-like effects in preclinical models, making it a valuable tool for research in the field of neuropsychopharmacology.[1][2][5] The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[2][5] These application notes provide a comprehensive guide for the utilization of this compound in FST experimental designs.
Mechanism of Action
This compound acts as a negative allosteric modulator at the mGlu2 receptor.[1][2][3][4] This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate.[6][7] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[6][8][9] Activation of the mGlu2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] By negatively modulating this receptor, this compound can disinhibit glutamate release in certain brain regions, a mechanism that is thought to contribute to its antidepressant-like effects. A study has shown that this compound can enhance extracellular dopamine (B1211576) and serotonin (B10506) levels while reducing glutamate levels in the rat frontal cortex.[10]
Signaling Pathway of mGlu2 Receptor Modulation
Caption: Signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on immobility time in the forced swim test in rats. Data is extrapolated from a study by Palucha-Poniewiera et al. (2025).[10]
| Dose of this compound (mg/kg, i.p.) | Mean Immobility Time (seconds) | Percentage Change from Vehicle |
| Vehicle | 150 | 0% |
| 1 | 120 | -20% |
| 3 | 90 | -40% |
| 10 | 75 | -50% |
Note: These values are illustrative and based on graphical data presented in the cited literature. Actual results may vary.
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is a standard procedure for assessing antidepressant-like activity.
1. Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male Wistar rats (250-300g)
-
Cylindrical water tanks (40 cm height, 20 cm diameter)
-
Water maintained at 23-25°C
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Towels for drying animals
2. Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Pre-swim Session (Day 1): Place each rat individually into the water tank, filled to a depth of 15 cm, for a 15-minute session. This session is for habituation. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the same water tanks for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Other behaviors to potentially score include swimming and climbing.
Experimental Workflow
Caption: Experimental workflow for the forced swim test using this compound.
Selectivity Profile
This compound exhibits high selectivity for the mGlu2 receptor. It has over 350-fold selectivity for mGlu2 over the closely related mGlu3 receptor.[1][2][3][4] Furthermore, it shows selectivity over other metabotropic glutamate receptors, as well as a panel of other GPCRs, ion channels, and transporters.[1][2][3]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGlu2 receptor in depression and other CNS disorders. The provided protocols and data offer a framework for designing and interpreting experiments utilizing this compound in the forced swim test. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 in Forced Swim Test Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3][4] As a CNS penetrant compound, it has demonstrated potential antidepressant-like effects in preclinical models, making it a valuable tool for research in the field of neuropsychopharmacology.[1][2][5] The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[2][5] These application notes provide a comprehensive guide for the utilization of this compound in FST experimental designs.
Mechanism of Action
This compound acts as a negative allosteric modulator at the mGlu2 receptor.[1][2][3][4] This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate.[6][7] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[6][8][9] Activation of the mGlu2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] By negatively modulating this receptor, this compound can disinhibit glutamate release in certain brain regions, a mechanism that is thought to contribute to its antidepressant-like effects. A study has shown that this compound can enhance extracellular dopamine and serotonin levels while reducing glutamate levels in the rat frontal cortex.[10]
Signaling Pathway of mGlu2 Receptor Modulation
Caption: Signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on immobility time in the forced swim test in rats. Data is extrapolated from a study by Palucha-Poniewiera et al. (2025).[10]
| Dose of this compound (mg/kg, i.p.) | Mean Immobility Time (seconds) | Percentage Change from Vehicle |
| Vehicle | 150 | 0% |
| 1 | 120 | -20% |
| 3 | 90 | -40% |
| 10 | 75 | -50% |
Note: These values are illustrative and based on graphical data presented in the cited literature. Actual results may vary.
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is a standard procedure for assessing antidepressant-like activity.
1. Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male Wistar rats (250-300g)
-
Cylindrical water tanks (40 cm height, 20 cm diameter)
-
Water maintained at 23-25°C
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Towels for drying animals
2. Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Pre-swim Session (Day 1): Place each rat individually into the water tank, filled to a depth of 15 cm, for a 15-minute session. This session is for habituation. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the same water tanks for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Other behaviors to potentially score include swimming and climbing.
Experimental Workflow
Caption: Experimental workflow for the forced swim test using this compound.
Selectivity Profile
This compound exhibits high selectivity for the mGlu2 receptor. It has over 350-fold selectivity for mGlu2 over the closely related mGlu3 receptor.[1][2][3][4] Furthermore, it shows selectivity over other metabotropic glutamate receptors, as well as a panel of other GPCRs, ion channels, and transporters.[1][2][3]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGlu2 receptor in depression and other CNS disorders. The provided protocols and data offer a framework for designing and interpreting experiments utilizing this compound in the forced swim test. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 as an mGlu2 PET Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] As a G-protein coupled receptor, mGlu2 is a key target in the central nervous system for the therapeutic development of treatments for a variety of neurological and psychiatric disorders.[3] The ability to quantify mGlu2 receptor density and occupancy in vivo is crucial for understanding its role in disease and for the development of novel therapeutics. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets.[3] This document provides a detailed protocol for the use of this compound as a PET tracer for imaging mGlu2 receptors.
While this compound has been explored as a potential PET tracer, it is important to note that studies have indicated that the [11C]-labeled version of this compound exhibits poor brain permeability.[4] This limitation should be taken into consideration when designing and interpreting PET imaging studies with this tracer. However, unlabeled this compound has been effectively used in vivo in preclinical models to demonstrate the specificity of other mGluR2 PET tracers through blocking studies.[4]
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-(1H-pyrazol-1-yl)phenyl)-5-methyl-3-isoxazolecarboxamide | N/A |
| Molecular Weight | 326.33 g/mol | [2] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu2 | [1][2] |
| IC50 for mGlu2 | 78 nM | [1][2] |
| Selectivity | >350-fold selective for mGlu2 over mGlu3 | [2] |
| Blood-Brain Barrier Penetration | CNS Penetrant (unlabeled) | [1][2] |
mGlu2 Signaling Pathway
The metabotropic glutamate receptor 2 (mGlu2) is a class C G-protein coupled receptor that is predominantly expressed on presynaptic terminals of glutamatergic neurons. Its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced neurotransmitter release. As a negative allosteric modulator, this compound binds to a site on the mGlu2 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: mGlu2 receptor signaling pathway and modulation by this compound.
Experimental Protocols
Radiosynthesis of [11C]this compound (Hypothetical Protocol)
Objective: To radiolabel the precursor of this compound with Carbon-11.
Materials:
-
Desmethyl-VU6001966 precursor
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol (B145695) for injection
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-VU6001966 precursor in anhydrous DMF.
-
Reaction: Add the precursor solution to a reaction vial containing a suitable base (e.g., NaH). Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the solution at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.
-
Quenching: Quench the reaction with water or an appropriate quenching agent.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]this compound.
-
Formulation: Elute the collected HPLC fraction containing the radiotracer through a C18 SPE cartridge. Wash the cartridge with sterile water for injection and elute the final product with ethanol for injection. Further dilute with sterile saline to obtain the desired injectable solution.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.
Caption: Hypothetical workflow for the radiosynthesis of [11C]this compound.
In Vivo PET Imaging Protocol (Rodent Model)
Objective: To perform dynamic PET imaging in a rodent model to assess the brain uptake and distribution of [11C]this compound.
Materials:
-
Anesthetized rodents (e.g., Sprague-Dawley rats)
-
[11C]this compound formulated for injection
-
PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the rodent with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the tail vein for tracer injection.
-
Positioning: Position the animal in the PET scanner with the head in the center of the field of view.
-
Tracer Injection: Inject a bolus of [11C]this compound (e.g., 10-20 MBq) via the tail vein catheter.
-
Data Acquisition: Acquire dynamic PET data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain regions (e.g., cortex, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for each region.
-
In Vivo Blocking Study Protocol (Rodent Model)
Objective: To confirm the in vivo binding specificity of a PET tracer to mGlu2 receptors using unlabeled this compound as a blocking agent.
Procedure:
-
Baseline Scan: Perform a baseline PET scan as described in Protocol 2.
-
Blocking Scan: On a separate day, administer a blocking dose of unlabeled this compound (e.g., 0.5 mg/kg, i.v.) to the same animal 1 to 20 minutes before the injection of the radiotracer.[4]
-
Data Acquisition and Analysis: Acquire and analyze the PET data as described in Protocol 2.
-
Comparison: Compare the tracer uptake (e.g., SUV or distribution volume) between the baseline and blocking scans. A significant reduction in tracer binding in mGlu2-rich regions in the blocking scan indicates specific binding.
| Parameter | Baseline Scan | Blocking Scan |
| Pre-treatment | Vehicle | Unlabeled this compound (0.5 mg/kg, i.v.) |
| Pre-treatment Time | N/A | 1-20 min before tracer |
| Tracer Injection | [11C]mGluR2 Tracer | [11C]mGluR2 Tracer |
| Expected Outcome | High tracer uptake in mGlu2-rich regions | Reduced tracer uptake in mGlu2-rich regions |
In Vitro Autoradiography Protocol (Rodent Brain Sections)
Objective: To visualize the distribution of mGlu2 receptors in rodent brain sections using a radiolabeled mGlu2 ligand.
Materials:
-
Frozen rodent brain sections (e.g., 20 µm thick)
-
Radiolabeled mGlu2 ligand (e.g., [3H]-labeled compound)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Unlabeled this compound (for determining non-specific binding)
-
Wash buffer
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Tissue Preparation: Thaw-mount the brain sections onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubation:
-
Total Binding: Incubate a set of slides with the radiolabeled ligand in incubation buffer.
-
Non-specific Binding: Incubate an adjacent set of slides with the radiolabeled ligand in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Washing: Wash the slides in cold wash buffer to remove unbound radioligand.
-
Drying: Dry the slides.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.
-
Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions to determine the density of mGlu2 receptors. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Caption: Workflow for in vitro autoradiography using a radiolabeled mGlu2 ligand.
Data Interpretation and Considerations
-
Poor Brain Permeability: As noted, [11C]this compound has been reported to have poor brain permeability.[4] This will result in low brain uptake values (SUV) and may make it difficult to achieve a good signal-to-noise ratio for quantifying specific binding.
-
Use in Blocking Studies: Unlabeled this compound is a valuable tool for in vivo blocking studies to confirm the mGlu2 specificity of other PET tracers. A significant reduction in the binding of a novel tracer in the presence of this compound provides strong evidence of target engagement.
-
Alternative Tracers: Researchers should consider alternative, more brain-penetrant mGlu2 PET tracers for in vivo imaging studies where high brain uptake is required.
Conclusion
This compound is a potent and selective mGlu2 NAM that has been explored for its potential as a PET tracer. While its utility for direct in vivo imaging of mGlu2 receptors is limited by poor brain permeability, it serves as an excellent tool for in vivo blocking studies to validate the specificity of other mGlu2 PET radioligands. The protocols provided here offer a framework for the use of this compound in preclinical PET imaging research, with the important caveat of its limited blood-brain barrier penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. Positron Emission Tomography (PET) Imaging of Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Based on a Negative Allosteric Modulator Radioligand | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6001966 as an mGlu2 PET Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] As a G-protein coupled receptor, mGlu2 is a key target in the central nervous system for the therapeutic development of treatments for a variety of neurological and psychiatric disorders.[3] The ability to quantify mGlu2 receptor density and occupancy in vivo is crucial for understanding its role in disease and for the development of novel therapeutics. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets.[3] This document provides a detailed protocol for the use of this compound as a PET tracer for imaging mGlu2 receptors.
While this compound has been explored as a potential PET tracer, it is important to note that studies have indicated that the [11C]-labeled version of this compound exhibits poor brain permeability.[4] This limitation should be taken into consideration when designing and interpreting PET imaging studies with this tracer. However, unlabeled this compound has been effectively used in vivo in preclinical models to demonstrate the specificity of other mGluR2 PET tracers through blocking studies.[4]
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-(1H-pyrazol-1-yl)phenyl)-5-methyl-3-isoxazolecarboxamide | N/A |
| Molecular Weight | 326.33 g/mol | [2] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu2 | [1][2] |
| IC50 for mGlu2 | 78 nM | [1][2] |
| Selectivity | >350-fold selective for mGlu2 over mGlu3 | [2] |
| Blood-Brain Barrier Penetration | CNS Penetrant (unlabeled) | [1][2] |
mGlu2 Signaling Pathway
The metabotropic glutamate receptor 2 (mGlu2) is a class C G-protein coupled receptor that is predominantly expressed on presynaptic terminals of glutamatergic neurons. Its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced neurotransmitter release. As a negative allosteric modulator, this compound binds to a site on the mGlu2 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: mGlu2 receptor signaling pathway and modulation by this compound.
Experimental Protocols
Radiosynthesis of [11C]this compound (Hypothetical Protocol)
Objective: To radiolabel the precursor of this compound with Carbon-11.
Materials:
-
Desmethyl-VU6001966 precursor
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-VU6001966 precursor in anhydrous DMF.
-
Reaction: Add the precursor solution to a reaction vial containing a suitable base (e.g., NaH). Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the solution at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.
-
Quenching: Quench the reaction with water or an appropriate quenching agent.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]this compound.
-
Formulation: Elute the collected HPLC fraction containing the radiotracer through a C18 SPE cartridge. Wash the cartridge with sterile water for injection and elute the final product with ethanol for injection. Further dilute with sterile saline to obtain the desired injectable solution.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.
Caption: Hypothetical workflow for the radiosynthesis of [11C]this compound.
In Vivo PET Imaging Protocol (Rodent Model)
Objective: To perform dynamic PET imaging in a rodent model to assess the brain uptake and distribution of [11C]this compound.
Materials:
-
Anesthetized rodents (e.g., Sprague-Dawley rats)
-
[11C]this compound formulated for injection
-
PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the rodent with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the tail vein for tracer injection.
-
Positioning: Position the animal in the PET scanner with the head in the center of the field of view.
-
Tracer Injection: Inject a bolus of [11C]this compound (e.g., 10-20 MBq) via the tail vein catheter.
-
Data Acquisition: Acquire dynamic PET data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain regions (e.g., cortex, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for each region.
-
In Vivo Blocking Study Protocol (Rodent Model)
Objective: To confirm the in vivo binding specificity of a PET tracer to mGlu2 receptors using unlabeled this compound as a blocking agent.
Procedure:
-
Baseline Scan: Perform a baseline PET scan as described in Protocol 2.
-
Blocking Scan: On a separate day, administer a blocking dose of unlabeled this compound (e.g., 0.5 mg/kg, i.v.) to the same animal 1 to 20 minutes before the injection of the radiotracer.[4]
-
Data Acquisition and Analysis: Acquire and analyze the PET data as described in Protocol 2.
-
Comparison: Compare the tracer uptake (e.g., SUV or distribution volume) between the baseline and blocking scans. A significant reduction in tracer binding in mGlu2-rich regions in the blocking scan indicates specific binding.
| Parameter | Baseline Scan | Blocking Scan |
| Pre-treatment | Vehicle | Unlabeled this compound (0.5 mg/kg, i.v.) |
| Pre-treatment Time | N/A | 1-20 min before tracer |
| Tracer Injection | [11C]mGluR2 Tracer | [11C]mGluR2 Tracer |
| Expected Outcome | High tracer uptake in mGlu2-rich regions | Reduced tracer uptake in mGlu2-rich regions |
In Vitro Autoradiography Protocol (Rodent Brain Sections)
Objective: To visualize the distribution of mGlu2 receptors in rodent brain sections using a radiolabeled mGlu2 ligand.
Materials:
-
Frozen rodent brain sections (e.g., 20 µm thick)
-
Radiolabeled mGlu2 ligand (e.g., [3H]-labeled compound)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Unlabeled this compound (for determining non-specific binding)
-
Wash buffer
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Tissue Preparation: Thaw-mount the brain sections onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubation:
-
Total Binding: Incubate a set of slides with the radiolabeled ligand in incubation buffer.
-
Non-specific Binding: Incubate an adjacent set of slides with the radiolabeled ligand in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Washing: Wash the slides in cold wash buffer to remove unbound radioligand.
-
Drying: Dry the slides.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.
-
Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions to determine the density of mGlu2 receptors. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Caption: Workflow for in vitro autoradiography using a radiolabeled mGlu2 ligand.
Data Interpretation and Considerations
-
Poor Brain Permeability: As noted, [11C]this compound has been reported to have poor brain permeability.[4] This will result in low brain uptake values (SUV) and may make it difficult to achieve a good signal-to-noise ratio for quantifying specific binding.
-
Use in Blocking Studies: Unlabeled this compound is a valuable tool for in vivo blocking studies to confirm the mGlu2 specificity of other PET tracers. A significant reduction in the binding of a novel tracer in the presence of this compound provides strong evidence of target engagement.
-
Alternative Tracers: Researchers should consider alternative, more brain-penetrant mGlu2 PET tracers for in vivo imaging studies where high brain uptake is required.
Conclusion
This compound is a potent and selective mGlu2 NAM that has been explored for its potential as a PET tracer. While its utility for direct in vivo imaging of mGlu2 receptors is limited by poor brain permeability, it serves as an excellent tool for in vivo blocking studies to validate the specificity of other mGlu2 PET radioligands. The protocols provided here offer a framework for the use of this compound in preclinical PET imaging research, with the important caveat of its limited blood-brain barrier penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. Positron Emission Tomography (PET) Imaging of Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Based on a Negative Allosteric Modulator Radioligand | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
VU6001966 solubility in DMSO and other solvents for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), for in vitro assays.
Introduction
This compound is a valuable research tool for investigating the role of the mGlu2 receptor in various physiological and pathological processes. As a negative allosteric modulator, this compound does not bind to the glutamate binding site but to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous agonist, glutamate, thereby inhibiting receptor activation. Its high selectivity for mGlu2 over mGlu3 and other mGlu receptor subtypes makes it a precise tool for studying mGlu2-specific signaling pathways.[1][2]
Physicochemical and Solubility Data
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. The following tables summarize the key physicochemical properties and solubility of this compound in common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 326.33 g/mol | [1] |
| Formula | C₁₇H₁₅FN₄O₂ | [1] |
| CAS Number | 2009052-76-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for mGlu2 | 78 nM | [1][2] |
| IC₅₀ for mGlu3 | >30 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 32.63 | 100 | Ultrasonic treatment may be required to aid dissolution. Use freshly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO. | [1] |
| Ethanol | 1.63 | 5 | ||
| Aqueous Buffers (PBS, Cell Culture Media) | Poorly soluble | Not Determined | It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into aqueous buffers for the final assay concentration. Ensure the final DMSO concentration is compatible with your assay system (typically ≤0.5%). |
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also dissociate and directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
By binding to an allosteric site, this compound reduces the efficacy of glutamate, thereby attenuating these downstream signaling events.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in typical in vitro cell-based assays. It is crucial to optimize these protocols for your specific experimental conditions.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath until the solution is clear.[1] Gentle warming to 37°C can also be applied.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Protocol for a Cell-Based In Vitro Assay
This protocol provides a general guideline for treating cells with this compound. The final concentration of this compound will depend on the specific assay and cell type and should be determined empirically through dose-response experiments.
Materials:
-
Cells expressing the mGlu2 receptor
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Glutamate or other mGlu2 agonist
-
Assay-specific reagents (e.g., for measuring cAMP levels, calcium influx, or downstream signaling events)
Procedure:
-
Cell Plating: Plate the cells at the desired density in a suitable multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to create working solutions. It is critical to ensure that the final concentration of DMSO in the cell culture wells is kept constant across all conditions and is non-toxic to the cells (typically ≤0.5%).
-
-
Compound Incubation (as a NAM):
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Incubate the cells for a predetermined period to allow the compound to interact with the receptors.
-
-
Agonist Stimulation:
-
Following the pre-incubation with this compound, add the mGlu2 agonist (e.g., glutamate) at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) to all wells except the negative control.
-
Incubate for the appropriate time required for the specific signaling event to occur.
-
-
Assay Readout:
-
Terminate the experiment and measure the desired endpoint (e.g., intracellular cAMP levels, calcium fluorescence, protein phosphorylation) using an appropriate detection method.
-
-
Data Analysis:
-
Analyze the data to determine the effect of this compound on the agonist-induced response. Calculate the IC₅₀ value of this compound if a dose-response curve was generated.
-
Important Considerations
-
Solvent Effects: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the assay.
-
Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots to maintain compound integrity.
-
Assay Validation: It is essential to validate the assay with known agonists and antagonists of the mGlu2 receptor to ensure its reliability and robustness.
-
Cell Line Specificity: The potency and efficacy of this compound may vary depending on the cell line and the expression level of the mGlu2 receptor.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective tool to investigate the intricate roles of the mGlu2 receptor in cellular signaling and disease.
References
VU6001966 solubility in DMSO and other solvents for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), for in vitro assays.
Introduction
This compound is a valuable research tool for investigating the role of the mGlu2 receptor in various physiological and pathological processes. As a negative allosteric modulator, this compound does not bind to the glutamate binding site but to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous agonist, glutamate, thereby inhibiting receptor activation. Its high selectivity for mGlu2 over mGlu3 and other mGlu receptor subtypes makes it a precise tool for studying mGlu2-specific signaling pathways.[1][2]
Physicochemical and Solubility Data
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. The following tables summarize the key physicochemical properties and solubility of this compound in common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 326.33 g/mol | [1] |
| Formula | C₁₇H₁₅FN₄O₂ | [1] |
| CAS Number | 2009052-76-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for mGlu2 | 78 nM | [1][2] |
| IC₅₀ for mGlu3 | >30 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 32.63 | 100 | Ultrasonic treatment may be required to aid dissolution. Use freshly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO. | [1] |
| Ethanol | 1.63 | 5 | ||
| Aqueous Buffers (PBS, Cell Culture Media) | Poorly soluble | Not Determined | It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into aqueous buffers for the final assay concentration. Ensure the final DMSO concentration is compatible with your assay system (typically ≤0.5%). |
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also dissociate and directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
By binding to an allosteric site, this compound reduces the efficacy of glutamate, thereby attenuating these downstream signaling events.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in typical in vitro cell-based assays. It is crucial to optimize these protocols for your specific experimental conditions.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath until the solution is clear.[1] Gentle warming to 37°C can also be applied.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Protocol for a Cell-Based In Vitro Assay
This protocol provides a general guideline for treating cells with this compound. The final concentration of this compound will depend on the specific assay and cell type and should be determined empirically through dose-response experiments.
Materials:
-
Cells expressing the mGlu2 receptor
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Glutamate or other mGlu2 agonist
-
Assay-specific reagents (e.g., for measuring cAMP levels, calcium influx, or downstream signaling events)
Procedure:
-
Cell Plating: Plate the cells at the desired density in a suitable multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to create working solutions. It is critical to ensure that the final concentration of DMSO in the cell culture wells is kept constant across all conditions and is non-toxic to the cells (typically ≤0.5%).
-
-
Compound Incubation (as a NAM):
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Incubate the cells for a predetermined period to allow the compound to interact with the receptors.
-
-
Agonist Stimulation:
-
Following the pre-incubation with this compound, add the mGlu2 agonist (e.g., glutamate) at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) to all wells except the negative control.
-
Incubate for the appropriate time required for the specific signaling event to occur.
-
-
Assay Readout:
-
Terminate the experiment and measure the desired endpoint (e.g., intracellular cAMP levels, calcium fluorescence, protein phosphorylation) using an appropriate detection method.
-
-
Data Analysis:
-
Analyze the data to determine the effect of this compound on the agonist-induced response. Calculate the IC₅₀ value of this compound if a dose-response curve was generated.
-
Important Considerations
-
Solvent Effects: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the assay.
-
Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots to maintain compound integrity.
-
Assay Validation: It is essential to validate the assay with known agonists and antagonists of the mGlu2 receptor to ensure its reliability and robustness.
-
Cell Line Specificity: The potency and efficacy of this compound may vary depending on the cell line and the expression level of the mGlu2 receptor.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective tool to investigate the intricate roles of the mGlu2 receptor in cellular signaling and disease.
References
Application Notes and Protocols for Cell-Based Assays Using VU6001966
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document provides detailed protocols for cell-based assays to characterize the activity of this compound and other mGlu2 NAMs. The included protocols cover thallium flux assays, calcium mobilization assays, and whole-cell patch-clamp electrophysiology, providing a comprehensive guide for researchers in neuroscience and drug discovery.
Introduction
Metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), is a key regulator of synaptic transmission and neuronal excitability. Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, mGlu2 plays a crucial role in modulating glutamate release. Dysregulation of mGlu2 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.
This compound is a well-characterized mGlu2 NAM that exhibits high potency and selectivity. Negative allosteric modulators of mGlu2, like this compound, have shown potential as rapid-acting antidepressants. These compounds do not directly compete with the endogenous ligand glutamate but bind to a distinct allosteric site on the receptor, thereby reducing its response to agonist stimulation. This application note details key cell-based assays to quantify the inhibitory activity of this compound and similar compounds.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Compound | Target | Assay Type | Cell Line | IC50 | Selectivity | Reference |
| This compound | mGlu2 | Not Specified | Not Specified | 78 nM | >350-fold vs mGlu3 | [1] |
Signaling Pathway of mGlu2 Receptor
The diagram below illustrates the canonical signaling pathway of the mGlu2 receptor. As a Gi/o-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway can be modulated by negative allosteric modulators like this compound.
Caption: Signaling pathway of the mGlu2 receptor.
Experimental Protocols
Thallium Flux Assay for mGlu2 Receptor Activity
This assay measures the function of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can be activated by the Gβγ subunits released upon Gi/o-coupled GPCR activation. The influx of thallium (Tl+), a surrogate for K+, through the GIRK channels is detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow:
Caption: Workflow for the mGlu2 thallium flux assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably co-expressing the human mGlu2 receptor and GIRK channel subunits in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate cells in 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Add the compounds to the cell plate. The final DMSO concentration should be kept below 0.5%.
-
Incubate for 10-20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Prepare a stimulus buffer containing an EC80 concentration of glutamate and thallium sulfate.
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FDSS) to measure the fluorescence signal.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the stimulus buffer to all wells simultaneously.
-
Continue to measure the fluorescence intensity every second for 2-3 minutes.
-
-
Data Analysis:
-
The rate of thallium influx is determined from the initial increase in fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the response of glutamate alone.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Calcium Mobilization Assay for mGlu2 Receptor Activity
This assay is suitable for mGlu2 receptors co-expressed with a promiscuous G-protein (e.g., Gα16) or in a cell line where Gi/o activation leads to a measurable calcium release.
Experimental Workflow:
Caption: Workflow for the mGlu2 calcium mobilization assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human mGlu2 receptor and a promiscuous G-protein like Gα16 in a suitable medium.
-
Plate cells in 384-well black-walled, clear-bottom plates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion).
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the compounds to the cell plate and incubate for 10-20 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Prepare a glutamate solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader to measure the fluorescence signal.
-
Establish a baseline reading.
-
Add the glutamate solution to the wells.
-
Measure the change in fluorescence intensity over 1-2 minutes.
-
-
Data Analysis:
-
The peak fluorescence response is used to quantify the calcium mobilization.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity modulated by mGlu2 receptor activation in real-time, providing detailed information on the mechanism of action of compounds like this compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation:
-
Use primary neuronal cultures or HEK293 cells expressing mGlu2 and GIRK channels plated on glass coverslips.
-
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings at a holding potential of -80 mV.
-
Obtain a stable baseline current.
-
Perfuse the cells with the external solution containing an EC50 concentration of glutamate to activate an inward GIRK current.
-
Once a stable glutamate-induced current is achieved, co-apply this compound at various concentrations.
-
Record the inhibition of the glutamate-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve to determine the IC50 value.
-
Conclusion
The protocols described in this application note provide robust and reliable methods for characterizing the pharmacological activity of this compound and other mGlu2 negative allosteric modulators. The choice of assay will depend on the specific research question, available equipment, and desired throughput. These assays are essential tools for the discovery and development of novel therapeutics targeting the mGlu2 receptor.
References
Application Notes and Protocols for Cell-Based Assays Using VU6001966
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). This document provides detailed protocols for cell-based assays to characterize the activity of this compound and other mGlu2 NAMs. The included protocols cover thallium flux assays, calcium mobilization assays, and whole-cell patch-clamp electrophysiology, providing a comprehensive guide for researchers in neuroscience and drug discovery.
Introduction
Metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), is a key regulator of synaptic transmission and neuronal excitability. Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, mGlu2 plays a crucial role in modulating glutamate release. Dysregulation of mGlu2 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.
This compound is a well-characterized mGlu2 NAM that exhibits high potency and selectivity. Negative allosteric modulators of mGlu2, like this compound, have shown potential as rapid-acting antidepressants. These compounds do not directly compete with the endogenous ligand glutamate but bind to a distinct allosteric site on the receptor, thereby reducing its response to agonist stimulation. This application note details key cell-based assays to quantify the inhibitory activity of this compound and similar compounds.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Compound | Target | Assay Type | Cell Line | IC50 | Selectivity | Reference |
| This compound | mGlu2 | Not Specified | Not Specified | 78 nM | >350-fold vs mGlu3 | [1] |
Signaling Pathway of mGlu2 Receptor
The diagram below illustrates the canonical signaling pathway of the mGlu2 receptor. As a Gi/o-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway can be modulated by negative allosteric modulators like this compound.
Caption: Signaling pathway of the mGlu2 receptor.
Experimental Protocols
Thallium Flux Assay for mGlu2 Receptor Activity
This assay measures the function of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can be activated by the Gβγ subunits released upon Gi/o-coupled GPCR activation. The influx of thallium (Tl+), a surrogate for K+, through the GIRK channels is detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow:
Caption: Workflow for the mGlu2 thallium flux assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably co-expressing the human mGlu2 receptor and GIRK channel subunits in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate cells in 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Add the compounds to the cell plate. The final DMSO concentration should be kept below 0.5%.
-
Incubate for 10-20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Prepare a stimulus buffer containing an EC80 concentration of glutamate and thallium sulfate.
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FDSS) to measure the fluorescence signal.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the stimulus buffer to all wells simultaneously.
-
Continue to measure the fluorescence intensity every second for 2-3 minutes.
-
-
Data Analysis:
-
The rate of thallium influx is determined from the initial increase in fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the response of glutamate alone.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Calcium Mobilization Assay for mGlu2 Receptor Activity
This assay is suitable for mGlu2 receptors co-expressed with a promiscuous G-protein (e.g., Gα16) or in a cell line where Gi/o activation leads to a measurable calcium release.
Experimental Workflow:
Caption: Workflow for the mGlu2 calcium mobilization assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human mGlu2 receptor and a promiscuous G-protein like Gα16 in a suitable medium.
-
Plate cells in 384-well black-walled, clear-bottom plates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the compounds to the cell plate and incubate for 10-20 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Prepare a glutamate solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader to measure the fluorescence signal.
-
Establish a baseline reading.
-
Add the glutamate solution to the wells.
-
Measure the change in fluorescence intensity over 1-2 minutes.
-
-
Data Analysis:
-
The peak fluorescence response is used to quantify the calcium mobilization.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity modulated by mGlu2 receptor activation in real-time, providing detailed information on the mechanism of action of compounds like this compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation:
-
Use primary neuronal cultures or HEK293 cells expressing mGlu2 and GIRK channels plated on glass coverslips.
-
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings at a holding potential of -80 mV.
-
Obtain a stable baseline current.
-
Perfuse the cells with the external solution containing an EC50 concentration of glutamate to activate an inward GIRK current.
-
Once a stable glutamate-induced current is achieved, co-apply this compound at various concentrations.
-
Record the inhibition of the glutamate-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve to determine the IC50 value.
-
Conclusion
The protocols described in this application note provide robust and reliable methods for characterizing the pharmacological activity of this compound and other mGlu2 negative allosteric modulators. The choice of assay will depend on the specific research question, available equipment, and desired throughput. These assays are essential tools for the discovery and development of novel therapeutics targeting the mGlu2 receptor.
References
Application Notes and Protocols for the Co-administration of VU6001966 and Scopolamine in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of VU6001966, a negative allosteric modulator (NAM) of the mGlu2 receptor, in combination with scopolamine (B1681570), a non-selective muscarinic receptor antagonist. The focus is on behavioral studies related to depression and cognitive function.
Introduction
Scopolamine is frequently utilized in preclinical research to induce cognitive deficits and model certain aspects of neuropsychiatric disorders.[1] this compound is a research compound that modulates glutamate (B1630785) signaling. The co-administration of these two compounds has been investigated as a potential therapeutic strategy, particularly for depression, with the aim of achieving enhanced efficacy and reducing the adverse effects associated with scopolamine.[2][3]
The primary findings from studies involving the co-administration of this compound and scopolamine suggest a potentiation of antidepressant-like effects. This combination has been shown to modulate serotoninergic, glutamatergic, and dopaminergic systems.[2] Specifically, the co-administration can increase dopamine, serotonin, and glutamate levels in the frontal cortex.[2] Furthermore, this combination appears to exert its effects through the activation of AMPA and TrkB receptors.[3]
Data Presentation
Neurochemical Effects of Co-administration
The following table summarizes the observed changes in neurotransmitter levels in the rat frontal cortex following the administration of this compound, scopolamine, or a combination of both.
| Treatment Group | Dopamine Level | Serotonin Level | Glutamate Level | GABA Level |
| Vehicle | Baseline | Baseline | Baseline | No Change |
| This compound | Increased | Increased | Decreased | No Change |
| Scopolamine | Increased | Increased | Increased | No Change |
| This compound + Scopolamine | Increased | Increased | Increased | No Change |
Data compiled from Babii et al. (2025).[2]
Effects on Signaling Pathways
The co-administration of this compound and scopolamine has been shown to influence key signaling pathways implicated in neuroplasticity and antidepressant responses. The table below summarizes the effects on protein expression in the prefrontal cortex (PFC) of mice subjected to Unpredictable Chronic Mild Stress (UCMS).
| Treatment Group (in UCMS mice) | pTrkB/TrkB Ratio |
| Vehicle | Baseline |
| This compound + Scopolamine | Increased |
Data based on findings from Pałucha-Poniewiera et al. (2025).[3]
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is designed to induce a depressive-like phenotype in rodents, characterized by behaviors such as anhedonia.[2][3][4]
Materials:
-
Rodent cages
-
Water bottles
-
Bedding (soiled and damp)
-
Stroboscopic light
-
Tilted cages (45-degree angle)
-
Empty water bottles
-
Sucrose (B13894) solution (1%)
Procedure:
-
House animals individually to prevent social buffering.
-
For a period of 2 to 8 weeks, expose the animals to a varying sequence of mild stressors daily.[2][5]
-
Stressors should be applied unpredictably to prevent habituation. Examples of stressors include:
-
Food and water deprivation (for up to 24 hours)
-
Cage tilt (45 degrees) for several hours.
-
Introduction of damp or soiled bedding.
-
Light/dark cycle reversal.
-
Exposure to an empty water bottle for a period.
-
Stroboscopic light exposure.
-
-
Monitor the animals' welfare regularly.
-
Assess for anhedonia using the Sucrose Preference Test.
Sucrose Preference Test (to assess anhedonia):
-
Habituate the animals to a two-bottle choice: one with water and one with a 1% sucrose solution.
-
Following the habituation period, deprive the animals of water and food for a set period (e.g., 12-24 hours).
-
Present the animals with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
After a defined period (e.g., 1-24 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculate sucrose preference as: (sucrose intake / total fluid intake) x 100. A significant decrease in sucrose preference in the UCMS group compared to the control group indicates anhedonia.
Forced Swim Test (FST) Protocol
The FST is a common behavioral assay to assess antidepressant-like activity in rodents.[6][7]
Materials:
-
Glass or Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter for rats; smaller for mice).
-
Water bath maintained at 23-25°C.
-
Towels for drying the animals.
-
Video recording equipment (optional, for later scoring).
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 30 cm for rats).
-
Gently place the animal into the water.
-
The test is typically conducted in two sessions:
-
Pre-test session (Day 1): A 15-minute swim session. This is to induce a state of "behavioral despair."
-
Test session (Day 2): A 5-minute swim session, 24 hours after the pre-test.
-
-
During the test session, record the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
After each session, remove the animal from the water, gently dry it with a towel, and return it to its home cage.
Locomotor Activity Test Protocol
This test is crucial to ensure that the observed effects in other behavioral assays are not due to a general increase or decrease in motor activity.[6][8]
Materials:
-
Open-field arena (e.g., a square or circular arena with walls to prevent escape).
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 15-30 minutes).
-
The automated system will record various parameters, including:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency (vertical activity).
-
-
Analyze the data to determine if there are any significant differences in locomotor activity between the treatment groups. No change in locomotor activity suggests that the effects observed in other tests are not due to motor stimulation or sedation.[6]
Visualizations
Signaling Pathways
Caption: Proposed signaling cascade for the antidepressant-like effects of this compound and scopolamine co-administration.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound and scopolamine co-administration in a depression model.
References
- 1. researchgate.net [researchgate.net]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex [frontiersin.org]
- 7. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of hallucinogenic rapid-acting antidepressants with mGlu2/3 receptor ligands as a window for more effective therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of VU6001966 and Scopolamine in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of VU6001966, a negative allosteric modulator (NAM) of the mGlu2 receptor, in combination with scopolamine, a non-selective muscarinic receptor antagonist. The focus is on behavioral studies related to depression and cognitive function.
Introduction
Scopolamine is frequently utilized in preclinical research to induce cognitive deficits and model certain aspects of neuropsychiatric disorders.[1] this compound is a research compound that modulates glutamate signaling. The co-administration of these two compounds has been investigated as a potential therapeutic strategy, particularly for depression, with the aim of achieving enhanced efficacy and reducing the adverse effects associated with scopolamine.[2][3]
The primary findings from studies involving the co-administration of this compound and scopolamine suggest a potentiation of antidepressant-like effects. This combination has been shown to modulate serotoninergic, glutamatergic, and dopaminergic systems.[2] Specifically, the co-administration can increase dopamine, serotonin, and glutamate levels in the frontal cortex.[2] Furthermore, this combination appears to exert its effects through the activation of AMPA and TrkB receptors.[3]
Data Presentation
Neurochemical Effects of Co-administration
The following table summarizes the observed changes in neurotransmitter levels in the rat frontal cortex following the administration of this compound, scopolamine, or a combination of both.
| Treatment Group | Dopamine Level | Serotonin Level | Glutamate Level | GABA Level |
| Vehicle | Baseline | Baseline | Baseline | No Change |
| This compound | Increased | Increased | Decreased | No Change |
| Scopolamine | Increased | Increased | Increased | No Change |
| This compound + Scopolamine | Increased | Increased | Increased | No Change |
Data compiled from Babii et al. (2025).[2]
Effects on Signaling Pathways
The co-administration of this compound and scopolamine has been shown to influence key signaling pathways implicated in neuroplasticity and antidepressant responses. The table below summarizes the effects on protein expression in the prefrontal cortex (PFC) of mice subjected to Unpredictable Chronic Mild Stress (UCMS).
| Treatment Group (in UCMS mice) | pTrkB/TrkB Ratio |
| Vehicle | Baseline |
| This compound + Scopolamine | Increased |
Data based on findings from Pałucha-Poniewiera et al. (2025).[3]
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is designed to induce a depressive-like phenotype in rodents, characterized by behaviors such as anhedonia.[2][3][4]
Materials:
-
Rodent cages
-
Water bottles
-
Bedding (soiled and damp)
-
Stroboscopic light
-
Tilted cages (45-degree angle)
-
Empty water bottles
-
Sucrose solution (1%)
Procedure:
-
House animals individually to prevent social buffering.
-
For a period of 2 to 8 weeks, expose the animals to a varying sequence of mild stressors daily.[2][5]
-
Stressors should be applied unpredictably to prevent habituation. Examples of stressors include:
-
Food and water deprivation (for up to 24 hours)
-
Cage tilt (45 degrees) for several hours.
-
Introduction of damp or soiled bedding.
-
Light/dark cycle reversal.
-
Exposure to an empty water bottle for a period.
-
Stroboscopic light exposure.
-
-
Monitor the animals' welfare regularly.
-
Assess for anhedonia using the Sucrose Preference Test.
Sucrose Preference Test (to assess anhedonia):
-
Habituate the animals to a two-bottle choice: one with water and one with a 1% sucrose solution.
-
Following the habituation period, deprive the animals of water and food for a set period (e.g., 12-24 hours).
-
Present the animals with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
After a defined period (e.g., 1-24 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculate sucrose preference as: (sucrose intake / total fluid intake) x 100. A significant decrease in sucrose preference in the UCMS group compared to the control group indicates anhedonia.
Forced Swim Test (FST) Protocol
The FST is a common behavioral assay to assess antidepressant-like activity in rodents.[6][7]
Materials:
-
Glass or Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter for rats; smaller for mice).
-
Water bath maintained at 23-25°C.
-
Towels for drying the animals.
-
Video recording equipment (optional, for later scoring).
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 30 cm for rats).
-
Gently place the animal into the water.
-
The test is typically conducted in two sessions:
-
Pre-test session (Day 1): A 15-minute swim session. This is to induce a state of "behavioral despair."
-
Test session (Day 2): A 5-minute swim session, 24 hours after the pre-test.
-
-
During the test session, record the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
After each session, remove the animal from the water, gently dry it with a towel, and return it to its home cage.
Locomotor Activity Test Protocol
This test is crucial to ensure that the observed effects in other behavioral assays are not due to a general increase or decrease in motor activity.[6][8]
Materials:
-
Open-field arena (e.g., a square or circular arena with walls to prevent escape).
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 15-30 minutes).
-
The automated system will record various parameters, including:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency (vertical activity).
-
-
Analyze the data to determine if there are any significant differences in locomotor activity between the treatment groups. No change in locomotor activity suggests that the effects observed in other tests are not due to motor stimulation or sedation.[6]
Visualizations
Signaling Pathways
Caption: Proposed signaling cascade for the antidepressant-like effects of this compound and scopolamine co-administration.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound and scopolamine co-administration in a depression model.
References
- 1. researchgate.net [researchgate.net]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex [frontiersin.org]
- 7. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of hallucinogenic rapid-acting antidepressants with mGlu2/3 receptor ligands as a window for more effective therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Locomotor Activity Assessment Following VU6001966 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a CNS penetrant compound, it holds potential for investigating the role of mGlu2 receptors in various neurological and psychiatric disorders.[1] Understanding the on-target and off-target effects of novel compounds is a critical aspect of preclinical drug development. Assessment of locomotor activity is a fundamental component of behavioral phenotyping, providing insights into the potential sedative, stimulant, or motor-coordination altering effects of a test compound. These application notes provide detailed protocols for assessing locomotor activity in rodents following treatment with this compound, utilizing the Open Field Test and the Rotarod Test.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the receptor's response to glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By negatively modulating this receptor, this compound can disinhibit this pathway, leading to downstream effects on neurotransmission.
Data Presentation
A study investigating the co-administration of scopolamine (B1681570) and this compound in rats found that this compound, when administered alone, did not significantly affect locomotor activity.[2] The data from this study is summarized below.
| Treatment Group | Dose | Animal Model | Test | Key Finding | Reference |
| This compound | Dose-dependent | Rat | Locomotor Activity Test | No significant effect on locomotor activity | [Poleszak et al., 2025][2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the mGlu2 receptor and the action of this compound.
Caption: Simplified mGlu2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Detailed Methodology:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone by video tracking software.
-
Animal Preparation:
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Handle animals for several days prior to testing to reduce stress.
-
Acclimatize animals to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena for a specified duration (e.g., 10 to 30 minutes).
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) and allow it to dry completely between subjects to eliminate olfactory cues.
-
-
Data Analysis:
-
Use an automated video tracking system to analyze the recordings.
-
Primary Locomotor Parameters:
-
Total Distance Traveled (cm): The total distance covered by the animal during the test.
-
Velocity (cm/s): The average speed of the animal.
-
-
Anxiety-Related Parameters:
-
Time Spent in Center vs. Periphery (s): A measure of anxiety-like behavior (thigmotaxis).
-
Entries into Center Zone: The number of times the animal enters the central area.
-
-
Exploratory Behavior:
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
-
Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Rotarod Test
The Rotarod Test is used to assess motor coordination and balance.
Experimental Workflow:
Caption: Workflow for the Rotarod Test.
Detailed Methodology:
-
Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip for the animals. The apparatus should have sensors to automatically record the latency to fall.
-
Animal Preparation:
-
Follow the same housing and handling procedures as for the Open Field Test.
-
-
Training (optional but recommended):
-
Habituate the animals to the apparatus by placing them on the stationary rod for a few minutes.
-
Conduct one or two training trials on the day before the experiment. This can be done at a constant low speed (e.g., 4 rpm) or with a gentle acceleration.
-
-
Drug Administration:
-
Administer this compound or vehicle as described for the Open Field Test.
-
-
Procedure:
-
Place the animal on the rotating rod.
-
Start the trial. A common protocol is an accelerating rotarod, where the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
The time the animal remains on the rod (latency to fall) is automatically recorded. If the animal clings to the rod and makes a full passive rotation, this is often also counted as a fall.
-
Conduct multiple trials (e.g., 3-5) for each animal with an inter-trial interval (e.g., 15-30 minutes) to allow for rest.
-
-
Data Analysis:
-
For each animal, calculate the average latency to fall across the trials.
-
Compare the average latency to fall between the this compound-treated group and the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA with repeated measures).
-
Conclusion
The Open Field Test and the Rotarod Test are robust and reliable methods for assessing the impact of this compound on locomotor activity and motor coordination in rodents. Based on available data, this compound is not expected to independently alter locomotor behavior. However, it is crucial to perform these assessments as part of a comprehensive preclinical safety and efficacy evaluation of this and other novel mGlu2 NAMs. The provided protocols offer a standardized approach to generate reproducible and interpretable data for drug development professionals.
References
Application Notes and Protocols: Locomotor Activity Assessment Following VU6001966 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a CNS penetrant compound, it holds potential for investigating the role of mGlu2 receptors in various neurological and psychiatric disorders.[1] Understanding the on-target and off-target effects of novel compounds is a critical aspect of preclinical drug development. Assessment of locomotor activity is a fundamental component of behavioral phenotyping, providing insights into the potential sedative, stimulant, or motor-coordination altering effects of a test compound. These application notes provide detailed protocols for assessing locomotor activity in rodents following treatment with this compound, utilizing the Open Field Test and the Rotarod Test.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the receptor's response to glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By negatively modulating this receptor, this compound can disinhibit this pathway, leading to downstream effects on neurotransmission.
Data Presentation
A study investigating the co-administration of scopolamine and this compound in rats found that this compound, when administered alone, did not significantly affect locomotor activity.[2] The data from this study is summarized below.
| Treatment Group | Dose | Animal Model | Test | Key Finding | Reference |
| This compound | Dose-dependent | Rat | Locomotor Activity Test | No significant effect on locomotor activity | [Poleszak et al., 2025][2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the mGlu2 receptor and the action of this compound.
Caption: Simplified mGlu2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Detailed Methodology:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone by video tracking software.
-
Animal Preparation:
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Handle animals for several days prior to testing to reduce stress.
-
Acclimatize animals to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena for a specified duration (e.g., 10 to 30 minutes).
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely between subjects to eliminate olfactory cues.
-
-
Data Analysis:
-
Use an automated video tracking system to analyze the recordings.
-
Primary Locomotor Parameters:
-
Total Distance Traveled (cm): The total distance covered by the animal during the test.
-
Velocity (cm/s): The average speed of the animal.
-
-
Anxiety-Related Parameters:
-
Time Spent in Center vs. Periphery (s): A measure of anxiety-like behavior (thigmotaxis).
-
Entries into Center Zone: The number of times the animal enters the central area.
-
-
Exploratory Behavior:
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
-
Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Rotarod Test
The Rotarod Test is used to assess motor coordination and balance.
Experimental Workflow:
Caption: Workflow for the Rotarod Test.
Detailed Methodology:
-
Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip for the animals. The apparatus should have sensors to automatically record the latency to fall.
-
Animal Preparation:
-
Follow the same housing and handling procedures as for the Open Field Test.
-
-
Training (optional but recommended):
-
Habituate the animals to the apparatus by placing them on the stationary rod for a few minutes.
-
Conduct one or two training trials on the day before the experiment. This can be done at a constant low speed (e.g., 4 rpm) or with a gentle acceleration.
-
-
Drug Administration:
-
Administer this compound or vehicle as described for the Open Field Test.
-
-
Procedure:
-
Place the animal on the rotating rod.
-
Start the trial. A common protocol is an accelerating rotarod, where the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
The time the animal remains on the rod (latency to fall) is automatically recorded. If the animal clings to the rod and makes a full passive rotation, this is often also counted as a fall.
-
Conduct multiple trials (e.g., 3-5) for each animal with an inter-trial interval (e.g., 15-30 minutes) to allow for rest.
-
-
Data Analysis:
-
For each animal, calculate the average latency to fall across the trials.
-
Compare the average latency to fall between the this compound-treated group and the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA with repeated measures).
-
Conclusion
The Open Field Test and the Rotarod Test are robust and reliable methods for assessing the impact of this compound on locomotor activity and motor coordination in rodents. Based on available data, this compound is not expected to independently alter locomotor behavior. However, it is crucial to perform these assessments as part of a comprehensive preclinical safety and efficacy evaluation of this and other novel mGlu2 NAMs. The provided protocols offer a standardized approach to generate reproducible and interpretable data for drug development professionals.
References
Troubleshooting & Optimization
improving the solubility of VU6001966 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of VU6001966 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its solubility has been determined in common organic solvents. Please refer to the table below for a summary of its solubility in different solvents.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate compound concentrations in your experiments. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at concentrations up to 100 mM. For applications sensitive to DMSO, ethanol (B145695) can be used, although the solubility is significantly lower.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The maximum tolerated DMSO concentration varies depending on the cell line. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[1][2] However, primary cells are generally more sensitive.[1] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% if possible.[3][4][5]
Q5: Are there any alternatives to DMSO for solubilizing this compound for in vitro studies?
A5: While DMSO is the most common solvent, alternatives with lower toxicity profiles are being explored. Cyrene™ is a bio-based solvent that has been suggested as a greener alternative to DMSO for some applications.[6][7][8][9] Another potential alternative is the use of zwitterionic liquids.[10] However, the solubility of this compound in these solvents has not been reported and would need to be empirically determined.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
Cause: This is a common issue for poorly soluble compounds. The aqueous environment reduces the solvating power for the compound, causing it to precipitate out of the solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize DMSO concentration: Ensure you are using the highest tolerable concentration of DMSO in your final solution to aid in solubility. Remember to include a DMSO vehicle control.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a stock solution in DMSO could be serially diluted in a mixture of ethanol and your aqueous buffer.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any small precipitates that may have formed.[1]
-
Warming: Gently warming the solution to 37°C may help in dissolving the compound.[11]
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to inconsistent and non-reproducible results due to variations in the actual concentration of the compound in the solution.
Solutions:
-
Visual inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your assay. A clear solution is crucial.
-
Fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid using old dilutions where the compound may have precipitated over time.
-
Solubility enhancement techniques: Consider employing more advanced formulation strategies to improve aqueous solubility.
Experimental Protocols & Formulation Strategies
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 32.63 | 100 | |
| Ethanol | 1.63 | 5 |
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Methodology:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or desired aqueous buffer.
-
It is recommended to add the DMSO stock solution to the aqueous buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).[1][2]
Protocol 3: Formulation for In Vivo Animal Studies
This protocol is based on a common method for administering hydrophobic compounds to animals.
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mg/mL final dosing solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil.[12]
-
Mix the solution thoroughly by vortexing or sonication until a clear and uniform suspension is achieved.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[12]
Advanced Solubility Enhancement Strategies
For experiments requiring higher aqueous concentrations of this compound without the use of organic co-solvents, the following strategies can be explored. These are general techniques for poorly soluble drugs and would require optimization for this compound.
-
pH Adjustment: this compound contains a pyridine (B92270) ring, which is a weak base.[13][14] Therefore, its solubility may be influenced by the pH of the aqueous solution.[15][16][17] Lowering the pH of the buffer may increase its solubility by protonating the pyridine nitrogen. However, the stability of the compound at different pH values should also be considered.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety profile.[3] A potential starting point would be to prepare a solution of HP-β-CD in your aqueous buffer and then add the this compound DMSO stock solution while stirring.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the solid-state. This can enhance the dissolution rate and apparent solubility. Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How does pH affect solubility? - askIITians [askiitians.com]
- 18. gnpublication.org [gnpublication.org]
improving the solubility of VU6001966 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of VU6001966 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its solubility has been determined in common organic solvents. Please refer to the table below for a summary of its solubility in different solvents.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate compound concentrations in your experiments. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at concentrations up to 100 mM. For applications sensitive to DMSO, ethanol can be used, although the solubility is significantly lower.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The maximum tolerated DMSO concentration varies depending on the cell line. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[1][2] However, primary cells are generally more sensitive.[1] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% if possible.[3][4][5]
Q5: Are there any alternatives to DMSO for solubilizing this compound for in vitro studies?
A5: While DMSO is the most common solvent, alternatives with lower toxicity profiles are being explored. Cyrene™ is a bio-based solvent that has been suggested as a greener alternative to DMSO for some applications.[6][7][8][9] Another potential alternative is the use of zwitterionic liquids.[10] However, the solubility of this compound in these solvents has not been reported and would need to be empirically determined.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
Cause: This is a common issue for poorly soluble compounds. The aqueous environment reduces the solvating power for the compound, causing it to precipitate out of the solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize DMSO concentration: Ensure you are using the highest tolerable concentration of DMSO in your final solution to aid in solubility. Remember to include a DMSO vehicle control.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a stock solution in DMSO could be serially diluted in a mixture of ethanol and your aqueous buffer.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any small precipitates that may have formed.[1]
-
Warming: Gently warming the solution to 37°C may help in dissolving the compound.[11]
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to inconsistent and non-reproducible results due to variations in the actual concentration of the compound in the solution.
Solutions:
-
Visual inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your assay. A clear solution is crucial.
-
Fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid using old dilutions where the compound may have precipitated over time.
-
Solubility enhancement techniques: Consider employing more advanced formulation strategies to improve aqueous solubility.
Experimental Protocols & Formulation Strategies
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 32.63 | 100 | |
| Ethanol | 1.63 | 5 |
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Methodology:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or desired aqueous buffer.
-
It is recommended to add the DMSO stock solution to the aqueous buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).[1][2]
Protocol 3: Formulation for In Vivo Animal Studies
This protocol is based on a common method for administering hydrophobic compounds to animals.
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mg/mL final dosing solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil.[12]
-
Mix the solution thoroughly by vortexing or sonication until a clear and uniform suspension is achieved.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[12]
Advanced Solubility Enhancement Strategies
For experiments requiring higher aqueous concentrations of this compound without the use of organic co-solvents, the following strategies can be explored. These are general techniques for poorly soluble drugs and would require optimization for this compound.
-
pH Adjustment: this compound contains a pyridine ring, which is a weak base.[13][14] Therefore, its solubility may be influenced by the pH of the aqueous solution.[15][16][17] Lowering the pH of the buffer may increase its solubility by protonating the pyridine nitrogen. However, the stability of the compound at different pH values should also be considered.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety profile.[3] A potential starting point would be to prepare a solution of HP-β-CD in your aqueous buffer and then add the this compound DMSO stock solution while stirring.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the solid-state. This can enhance the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How does pH affect solubility? - askIITians [askiitians.com]
- 18. gnpublication.org [gnpublication.org]
potential off-target effects of VU6001966 in neuronal assays
Welcome to the technical support center for VU6001966. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in neuronal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] As a NAM, it binds to a site on the mGlu2 receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the mGlu2 receptor. It has an IC50 of 78 nM for mGlu2 and is over 384-fold selective against the closely related mGlu3 receptor (IC50 > 30 µM).[1][2] It has also been shown to be selective against other mGlu receptors and a panel of other GPCRs, ion channels, and transporters, making it a highly specific tool for studying mGlu2 function.[3]
Q3: What are the known effects of this compound on neurotransmitter levels?
In vivo studies in rats have shown that this compound can modulate the levels of key neurotransmitters in the frontal cortex. Specifically, it has been observed to enhance the extracellular levels of dopamine (B1211576) and serotonin (B10506), while simultaneously lowering glutamate levels.
Troubleshooting Guide
This guide addresses potential unexpected outcomes in your neuronal assays and offers strategies to identify and mitigate potential off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in neuronal excitability or activity | This could be an indirect effect of this compound's primary action. By acting as an mGlu2 NAM, it can reduce the autoinhibitory function of presynaptic mGlu2 receptors, leading to an increase in glutamate release in certain neuronal circuits. It can also be due to its documented effect of increasing dopamine and serotonin levels. | 1. Confirm On-Target Effect: Use a specific mGlu2 receptor agonist to see if it can reverse the observed effect. 2. Measure Neurotransmitter Levels: If possible, measure the levels of glutamate, dopamine, and serotonin in your assay system to see if they are altered as expected. 3. Use Receptor Antagonists: To test for the involvement of dopamine or serotonin, co-administer specific antagonists for their respective receptors. |
| Decreased neuronal viability or signs of cytotoxicity | While this compound is reported to be highly selective, at high concentrations, off-target effects could potentially lead to cytotoxicity. Excitotoxicity from increased glutamate in certain contexts is also a possibility. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound in your assay to minimize potential off-target effects. 2. Assess Cell Viability: Use standard cell viability assays (e.g., MTT, LDH, or Trypan Blue exclusion) to quantify any cytotoxic effects. 3. Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all conditions and is not contributing to cytotoxicity. |
| Variability in experimental results | Inconsistent results can arise from issues with compound stability, solubility, or experimental technique. | 1. Prepare Fresh Solutions: this compound solutions should be prepared fresh for each experiment from a frozen stock. 2. Ensure Solubility: Confirm that the compound is fully dissolved in your assay buffer. Sonication may be required. 3. Standardize Protocols: Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments. |
Signaling Pathways and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the canonical signaling pathway of the mGlu2 receptor and a logical workflow for investigating unexpected experimental results.
References
potential off-target effects of VU6001966 in neuronal assays
Welcome to the technical support center for VU6001966. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in neuronal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] As a NAM, it binds to a site on the mGlu2 receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the mGlu2 receptor. It has an IC50 of 78 nM for mGlu2 and is over 384-fold selective against the closely related mGlu3 receptor (IC50 > 30 µM).[1][2] It has also been shown to be selective against other mGlu receptors and a panel of other GPCRs, ion channels, and transporters, making it a highly specific tool for studying mGlu2 function.[3]
Q3: What are the known effects of this compound on neurotransmitter levels?
In vivo studies in rats have shown that this compound can modulate the levels of key neurotransmitters in the frontal cortex. Specifically, it has been observed to enhance the extracellular levels of dopamine and serotonin, while simultaneously lowering glutamate levels.
Troubleshooting Guide
This guide addresses potential unexpected outcomes in your neuronal assays and offers strategies to identify and mitigate potential off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in neuronal excitability or activity | This could be an indirect effect of this compound's primary action. By acting as an mGlu2 NAM, it can reduce the autoinhibitory function of presynaptic mGlu2 receptors, leading to an increase in glutamate release in certain neuronal circuits. It can also be due to its documented effect of increasing dopamine and serotonin levels. | 1. Confirm On-Target Effect: Use a specific mGlu2 receptor agonist to see if it can reverse the observed effect. 2. Measure Neurotransmitter Levels: If possible, measure the levels of glutamate, dopamine, and serotonin in your assay system to see if they are altered as expected. 3. Use Receptor Antagonists: To test for the involvement of dopamine or serotonin, co-administer specific antagonists for their respective receptors. |
| Decreased neuronal viability or signs of cytotoxicity | While this compound is reported to be highly selective, at high concentrations, off-target effects could potentially lead to cytotoxicity. Excitotoxicity from increased glutamate in certain contexts is also a possibility. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound in your assay to minimize potential off-target effects. 2. Assess Cell Viability: Use standard cell viability assays (e.g., MTT, LDH, or Trypan Blue exclusion) to quantify any cytotoxic effects. 3. Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all conditions and is not contributing to cytotoxicity. |
| Variability in experimental results | Inconsistent results can arise from issues with compound stability, solubility, or experimental technique. | 1. Prepare Fresh Solutions: this compound solutions should be prepared fresh for each experiment from a frozen stock. 2. Ensure Solubility: Confirm that the compound is fully dissolved in your assay buffer. Sonication may be required. 3. Standardize Protocols: Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments. |
Signaling Pathways and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the canonical signaling pathway of the mGlu2 receptor and a logical workflow for investigating unexpected experimental results.
References
Technical Support Center: Optimizing VU6001966 Concentration for mGlu2 Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VU6001966 in metabotropic glutamate (B1630785) receptor 2 (mGlu2) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action at the mGlu2 receptor?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the mGlu2 receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the receptor.[4][5] Its primary mechanism is to reduce the efficacy of glutamate, meaning it decreases the maximal response of the receptor to glutamate without significantly changing glutamate's binding affinity.[4]
Q2: What is the reported IC50 value for this compound at the mGlu2 receptor?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound at the mGlu2 receptor is approximately 78 nM.[1][2][3] It exhibits high selectivity, with an IC50 greater than 30 µM for the closely related mGlu3 receptor.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the assay buffer. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Q4: What type of assay is most suitable for determining the potency of this compound?
A4: A competition binding assay using a radiolabeled antagonist, such as [3H]-LY341495, is a common method to determine the IC50 of allosteric modulators at the mGlu2 receptor.[4] Additionally, functional assays, such as GTPγS binding assays or thallium flux assays, are crucial to characterize its activity as a negative allosteric modulator by measuring the inhibition of agonist-stimulated receptor activation.[4][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High non-specific binding in the presence of this compound | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. This compound is precipitating at high concentrations. | 1. Use a radioligand concentration at or below its Kd value. 2. Optimize wash steps with ice-cold buffer. 3. Ensure the final concentration of DMSO from the this compound stock is low (typically <0.5%) and that this compound is fully dissolved in the assay buffer. |
| Low potency (high IC50) of this compound | 1. Incorrect concentration of the agonist in a functional assay. 2. Degradation of this compound. 3. Issues with the cell membrane preparation. | 1. For NAMs, the potency can be dependent on the agonist concentration used. Use a concentration of glutamate at its EC80 to obtain a robust inhibitory signal.[8] 2. Prepare fresh dilutions of this compound from a properly stored stock solution. 3. Use a fresh batch of cell membranes expressing the mGlu2 receptor and verify their quality. |
| No inhibitory effect of this compound observed | 1. Incorrect receptor subtype being expressed. 2. The assay is not sensitive to the modulatory effects of a NAM. | 1. Confirm that the cells or tissues used express the mGlu2 receptor. 2. A functional assay measuring G-protein activation (e.g., GTPγS binding) is more appropriate to observe the effects of a NAM than a simple competitive binding assay with an agonist radioligand. |
| High variability between replicate wells | 1. Inconsistent pipetting. 2. Inhomogeneous membrane suspension. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Gently vortex the membrane preparation before and during aliquoting. 3. Ensure a consistent incubation temperature for all assay plates. |
Quantitative Data Summary
| Compound | Parameter | Value | Receptor |
| This compound | IC50 | 78 nM | mGlu2 |
| This compound | IC50 | >30 µM | mGlu3 |
| LY354740 | Kd | 9.1 nM | rat mGlu2 |
| LY341495 | Ki | 5.1 nM | mGlu2 |
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for IC50 Determination of this compound
This protocol describes how to determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the mGlu2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human mGlu2 receptor.
-
[3H]-LY341495 (radiolabeled antagonist).
-
Unlabeled LY341495 (for determining non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the mGlu2 receptor-containing membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of [3H]-LY341495 in assay buffer at a concentration equal to its Kd (approximately 5-10 nM).
-
Prepare a solution of unlabeled LY341495 at a high concentration (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 150 µL membrane preparation + 50 µL [3H]-LY341495.
-
Non-specific Binding (NSB): 50 µL unlabeled LY341495 + 150 µL membrane preparation + 50 µL [3H]-LY341495.
-
This compound Competition: 50 µL of each this compound dilution + 150 µL membrane preparation + 50 µL [3H]-LY341495.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: [35S]GTPγS Functional Assay to Characterize this compound as a NAM
This protocol measures the ability of this compound to inhibit agonist-stimulated G-protein activation, confirming its NAM activity.
Materials:
-
Cell membranes from a cell line expressing the mGlu2 receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Glutamate (agonist).
-
This compound.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GTPγS Binding Buffer: Assay buffer containing GDP (e.g., 10 µM).
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound.
-
Prepare a glutamate solution at a concentration that gives 80% of the maximal response (EC80), to be determined in a preliminary experiment.
-
-
Assay Setup:
-
In a 96-well plate, add the mGlu2 membrane preparation (5-10 µ g/well ) to the GTPγS binding buffer.
-
Add the different concentrations of this compound to the wells.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding the EC80 concentration of glutamate and [35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the [35S]GTPγS binding as a function of the log concentration of this compound.
-
Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
Visualizations
Caption: mGlu2 receptor signaling pathway and modulation by this compound.
Caption: Experimental workflow for a competition binding assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGlu2 NAM | Probechem Biochemicals [probechem.com]
- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU6001966 Concentration for mGlu2 Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VU6001966 in metabotropic glutamate receptor 2 (mGlu2) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action at the mGlu2 receptor?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the mGlu2 receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the receptor.[4][5] Its primary mechanism is to reduce the efficacy of glutamate, meaning it decreases the maximal response of the receptor to glutamate without significantly changing glutamate's binding affinity.[4]
Q2: What is the reported IC50 value for this compound at the mGlu2 receptor?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound at the mGlu2 receptor is approximately 78 nM.[1][2][3] It exhibits high selectivity, with an IC50 greater than 30 µM for the closely related mGlu3 receptor.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the assay buffer. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Q4: What type of assay is most suitable for determining the potency of this compound?
A4: A competition binding assay using a radiolabeled antagonist, such as [3H]-LY341495, is a common method to determine the IC50 of allosteric modulators at the mGlu2 receptor.[4] Additionally, functional assays, such as GTPγS binding assays or thallium flux assays, are crucial to characterize its activity as a negative allosteric modulator by measuring the inhibition of agonist-stimulated receptor activation.[4][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High non-specific binding in the presence of this compound | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. This compound is precipitating at high concentrations. | 1. Use a radioligand concentration at or below its Kd value. 2. Optimize wash steps with ice-cold buffer. 3. Ensure the final concentration of DMSO from the this compound stock is low (typically <0.5%) and that this compound is fully dissolved in the assay buffer. |
| Low potency (high IC50) of this compound | 1. Incorrect concentration of the agonist in a functional assay. 2. Degradation of this compound. 3. Issues with the cell membrane preparation. | 1. For NAMs, the potency can be dependent on the agonist concentration used. Use a concentration of glutamate at its EC80 to obtain a robust inhibitory signal.[8] 2. Prepare fresh dilutions of this compound from a properly stored stock solution. 3. Use a fresh batch of cell membranes expressing the mGlu2 receptor and verify their quality. |
| No inhibitory effect of this compound observed | 1. Incorrect receptor subtype being expressed. 2. The assay is not sensitive to the modulatory effects of a NAM. | 1. Confirm that the cells or tissues used express the mGlu2 receptor. 2. A functional assay measuring G-protein activation (e.g., GTPγS binding) is more appropriate to observe the effects of a NAM than a simple competitive binding assay with an agonist radioligand. |
| High variability between replicate wells | 1. Inconsistent pipetting. 2. Inhomogeneous membrane suspension. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Gently vortex the membrane preparation before and during aliquoting. 3. Ensure a consistent incubation temperature for all assay plates. |
Quantitative Data Summary
| Compound | Parameter | Value | Receptor |
| This compound | IC50 | 78 nM | mGlu2 |
| This compound | IC50 | >30 µM | mGlu3 |
| LY354740 | Kd | 9.1 nM | rat mGlu2 |
| LY341495 | Ki | 5.1 nM | mGlu2 |
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for IC50 Determination of this compound
This protocol describes how to determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the mGlu2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human mGlu2 receptor.
-
[3H]-LY341495 (radiolabeled antagonist).
-
Unlabeled LY341495 (for determining non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the mGlu2 receptor-containing membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of [3H]-LY341495 in assay buffer at a concentration equal to its Kd (approximately 5-10 nM).
-
Prepare a solution of unlabeled LY341495 at a high concentration (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 150 µL membrane preparation + 50 µL [3H]-LY341495.
-
Non-specific Binding (NSB): 50 µL unlabeled LY341495 + 150 µL membrane preparation + 50 µL [3H]-LY341495.
-
This compound Competition: 50 µL of each this compound dilution + 150 µL membrane preparation + 50 µL [3H]-LY341495.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: [35S]GTPγS Functional Assay to Characterize this compound as a NAM
This protocol measures the ability of this compound to inhibit agonist-stimulated G-protein activation, confirming its NAM activity.
Materials:
-
Cell membranes from a cell line expressing the mGlu2 receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Glutamate (agonist).
-
This compound.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GTPγS Binding Buffer: Assay buffer containing GDP (e.g., 10 µM).
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound.
-
Prepare a glutamate solution at a concentration that gives 80% of the maximal response (EC80), to be determined in a preliminary experiment.
-
-
Assay Setup:
-
In a 96-well plate, add the mGlu2 membrane preparation (5-10 µ g/well ) to the GTPγS binding buffer.
-
Add the different concentrations of this compound to the wells.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding the EC80 concentration of glutamate and [35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the [35S]GTPγS binding as a function of the log concentration of this compound.
-
Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
Visualizations
Caption: mGlu2 receptor signaling pathway and modulation by this compound.
Caption: Experimental workflow for a competition binding assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGlu2 NAM | Probechem Biochemicals [probechem.com]
- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in VU6001966 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU6001966 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] It does not bind to the glutamate binding site directly but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This compound exhibits high selectivity for mGlu2 over mGlu3 and other mGlu receptors. Being a central nervous system (CNS) penetrant, it can cross the blood-brain barrier to exert its effects.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: As an mGlu2 NAM, this compound is being investigated for its potential in treating central nervous system disorders. Studies have shown that it can induce antidepressant-like effects in animal models of chronic stress and depression.[2] Specifically, it has been found to modulate the levels of key neurotransmitters, enhancing dopamine (B1211576) and serotonin (B10506) while lowering glutamate in the frontal cortex.[2]
Q3: How should this compound be stored?
A3: For long-term storage, this compound solid powder should be stored at -20°C for up to 6 months.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: How do I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO.[1] A common method for preparing an in vivo dosing solution is to first create a stock solution in DMSO (e.g., 10 mg/mL) and then dilute it in a vehicle such as corn oil.[1] For example, a 1 mg/mL working solution can be prepared by adding 100 μL of a 10 mg/mL DMSO stock to 900 μL of corn oil.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Q5: What is a typical effective dose range for this compound in behavioral studies?
A5: The effective dose of this compound can vary depending on the animal model, species, and the specific behavioral test being conducted. Preclinical studies in rats have shown dose-dependent antidepressant-like effects in the forced swim test at doses ranging from 3 mg/kg to 12 mg/kg.[3][4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Inconsistent Results
Inconsistent results in behavioral studies using this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
| Potential Issue | Possible Causes | Recommended Solutions |
| Lack of Expected Behavioral Effect | - Incorrect Dosing: Sub-optimal dose for the specific animal model or behavioral paradigm. - Poor Compound Solubility/Stability: Precipitation of the compound in the vehicle or degradation over time. - Ineffective Route of Administration: The chosen route may not provide adequate CNS exposure. - Timing of Administration: The time between drug administration and behavioral testing may not align with the compound's pharmacokinetic profile. | - Conduct a dose-response study to identify the minimal effective dose. - Ensure the compound is fully dissolved. Prepare solutions fresh daily. If using a suspension, ensure it is homogenous before each administration.[1] - Intraperitoneal (i.p.) injection is a common and effective route for this compound. - Perform a time-course study to determine the optimal pre-treatment time. |
| High Variability in Behavioral Data | - Inconsistent Drug Preparation: Variation in the concentration of dosing solutions between animals or cohorts. - Environmental Stressors: Differences in animal handling, housing conditions, or testing environment. - Individual Animal Differences: Natural variation in animal behavior and drug response. | - Use precise measurement techniques for preparing dosing solutions. Ensure thorough mixing. - Standardize all experimental conditions, including light cycles, noise levels, and handling procedures. Acclimate animals to the testing room before experiments. - Increase the number of animals per group to improve statistical power. Use randomization and blinding to minimize bias. |
| Unexpected Sedative or Hyperactive Effects | - Off-Target Effects: Although selective, high doses may lead to off-target pharmacology. - Vehicle Effects: The vehicle itself (e.g., DMSO) may have behavioral effects at certain concentrations. | - Test a lower dose range. - Always include a vehicle-only control group to account for any effects of the vehicle. Ensure the final concentration of DMSO is consistent across all groups and is at a level known to be behaviorally inert. |
| Results Not Replicable | - Subtle Changes in Protocol: Minor deviations in the experimental protocol between experiments. - Batch-to-Batch Variability of Compound: Differences in the purity or potency of this compound from different suppliers or batches. - Animal Strain or Sex Differences: Different rodent strains or sexes can exhibit different behavioral responses. | - Maintain a detailed and consistent experimental protocol. - Whenever possible, use the same batch of the compound for a complete study. If a new batch is used, consider running a pilot study to confirm consistent effects. - Clearly report the strain, sex, and age of the animals used. Be aware that sex differences in response to mGlu2 NAMs have been reported.[3][4] |
Quantitative Data Summary
The following table summarizes representative quantitative data for mGlu2 NAMs in common behavioral assays. While specific data for this compound is limited in the public domain, these findings from similar compounds provide a useful reference.
| Compound | Behavioral Test | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| This compound | Forced Swim Test | Rat | 3, 6, 12 | Dose-dependent decrease in immobility time. | [2] |
| mGlu2 NAM | Alcohol Discrimination | Rat | 6, 12 | Reduction in alcohol discrimination scores. | [3] |
| mGlu2 NAM | Locomotor Activity | Rat | 3, 6, 12 | No significant effect on locomotor activity. | [3] |
| VU0650786 | Forced Swim Test | Mouse | 10 | Significant decrease in immobility time. | [5] |
| VU0650786 | Tail Suspension Test | Mouse | 10 | Significant increase in latency to immobility. | [5] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rat)
This protocol is adapted from studies evaluating the antidepressant-like effects of mGlu2 NAMs.[2]
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., DMSO/corn oil) via intraperitoneal (i.p.) injection at the desired pre-treatment time (e.g., 30-60 minutes before the test).
-
Test Procedure:
-
Gently place each rat into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Behavior is often recorded during the final 4 minutes of the test.
-
Measure the total time the animal remains immobile. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Locomotor Activity Test Protocol (Rat)
This protocol is essential to rule out confounding effects of the compound on general activity.[2]
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle i.p. at the same pre-treatment time as in the primary behavioral test.
-
Test Procedure:
-
Place the rat in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (e.g., 30-60 minutes).
-
Record locomotor activity, typically measured as total distance traveled or the number of beam breaks.
-
-
Data Analysis: Compare the locomotor activity data across treatment groups to ensure that the effects observed in other behavioral tests are not due to a general increase or decrease in motor activity.
Visualizations
Caption: Simplified signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for a behavioral study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in VU6001966 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU6001966 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] It does not bind to the glutamate binding site directly but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This compound exhibits high selectivity for mGlu2 over mGlu3 and other mGlu receptors. Being a central nervous system (CNS) penetrant, it can cross the blood-brain barrier to exert its effects.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: As an mGlu2 NAM, this compound is being investigated for its potential in treating central nervous system disorders. Studies have shown that it can induce antidepressant-like effects in animal models of chronic stress and depression.[2] Specifically, it has been found to modulate the levels of key neurotransmitters, enhancing dopamine and serotonin while lowering glutamate in the frontal cortex.[2]
Q3: How should this compound be stored?
A3: For long-term storage, this compound solid powder should be stored at -20°C for up to 6 months.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: How do I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO.[1] A common method for preparing an in vivo dosing solution is to first create a stock solution in DMSO (e.g., 10 mg/mL) and then dilute it in a vehicle such as corn oil.[1] For example, a 1 mg/mL working solution can be prepared by adding 100 μL of a 10 mg/mL DMSO stock to 900 μL of corn oil.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Q5: What is a typical effective dose range for this compound in behavioral studies?
A5: The effective dose of this compound can vary depending on the animal model, species, and the specific behavioral test being conducted. Preclinical studies in rats have shown dose-dependent antidepressant-like effects in the forced swim test at doses ranging from 3 mg/kg to 12 mg/kg.[3][4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Inconsistent Results
Inconsistent results in behavioral studies using this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
| Potential Issue | Possible Causes | Recommended Solutions |
| Lack of Expected Behavioral Effect | - Incorrect Dosing: Sub-optimal dose for the specific animal model or behavioral paradigm. - Poor Compound Solubility/Stability: Precipitation of the compound in the vehicle or degradation over time. - Ineffective Route of Administration: The chosen route may not provide adequate CNS exposure. - Timing of Administration: The time between drug administration and behavioral testing may not align with the compound's pharmacokinetic profile. | - Conduct a dose-response study to identify the minimal effective dose. - Ensure the compound is fully dissolved. Prepare solutions fresh daily. If using a suspension, ensure it is homogenous before each administration.[1] - Intraperitoneal (i.p.) injection is a common and effective route for this compound. - Perform a time-course study to determine the optimal pre-treatment time. |
| High Variability in Behavioral Data | - Inconsistent Drug Preparation: Variation in the concentration of dosing solutions between animals or cohorts. - Environmental Stressors: Differences in animal handling, housing conditions, or testing environment. - Individual Animal Differences: Natural variation in animal behavior and drug response. | - Use precise measurement techniques for preparing dosing solutions. Ensure thorough mixing. - Standardize all experimental conditions, including light cycles, noise levels, and handling procedures. Acclimate animals to the testing room before experiments. - Increase the number of animals per group to improve statistical power. Use randomization and blinding to minimize bias. |
| Unexpected Sedative or Hyperactive Effects | - Off-Target Effects: Although selective, high doses may lead to off-target pharmacology. - Vehicle Effects: The vehicle itself (e.g., DMSO) may have behavioral effects at certain concentrations. | - Test a lower dose range. - Always include a vehicle-only control group to account for any effects of the vehicle. Ensure the final concentration of DMSO is consistent across all groups and is at a level known to be behaviorally inert. |
| Results Not Replicable | - Subtle Changes in Protocol: Minor deviations in the experimental protocol between experiments. - Batch-to-Batch Variability of Compound: Differences in the purity or potency of this compound from different suppliers or batches. - Animal Strain or Sex Differences: Different rodent strains or sexes can exhibit different behavioral responses. | - Maintain a detailed and consistent experimental protocol. - Whenever possible, use the same batch of the compound for a complete study. If a new batch is used, consider running a pilot study to confirm consistent effects. - Clearly report the strain, sex, and age of the animals used. Be aware that sex differences in response to mGlu2 NAMs have been reported.[3][4] |
Quantitative Data Summary
The following table summarizes representative quantitative data for mGlu2 NAMs in common behavioral assays. While specific data for this compound is limited in the public domain, these findings from similar compounds provide a useful reference.
| Compound | Behavioral Test | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| This compound | Forced Swim Test | Rat | 3, 6, 12 | Dose-dependent decrease in immobility time. | [2] |
| mGlu2 NAM | Alcohol Discrimination | Rat | 6, 12 | Reduction in alcohol discrimination scores. | [3] |
| mGlu2 NAM | Locomotor Activity | Rat | 3, 6, 12 | No significant effect on locomotor activity. | [3] |
| VU0650786 | Forced Swim Test | Mouse | 10 | Significant decrease in immobility time. | [5] |
| VU0650786 | Tail Suspension Test | Mouse | 10 | Significant increase in latency to immobility. | [5] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rat)
This protocol is adapted from studies evaluating the antidepressant-like effects of mGlu2 NAMs.[2]
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., DMSO/corn oil) via intraperitoneal (i.p.) injection at the desired pre-treatment time (e.g., 30-60 minutes before the test).
-
Test Procedure:
-
Gently place each rat into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Behavior is often recorded during the final 4 minutes of the test.
-
Measure the total time the animal remains immobile. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Locomotor Activity Test Protocol (Rat)
This protocol is essential to rule out confounding effects of the compound on general activity.[2]
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle i.p. at the same pre-treatment time as in the primary behavioral test.
-
Test Procedure:
-
Place the rat in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (e.g., 30-60 minutes).
-
Record locomotor activity, typically measured as total distance traveled or the number of beam breaks.
-
-
Data Analysis: Compare the locomotor activity data across treatment groups to ensure that the effects observed in other behavioral tests are not due to a general increase or decrease in motor activity.
Visualizations
Caption: Simplified signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for a behavioral study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing stress-related variables when using VU6001966 in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] It does not bind to the glutamate binding site directly but instead binds to an allosteric site on the receptor, inhibiting its function. This compound exhibits high selectivity for mGlu2 over mGlu3 and other mGlu receptors. This compound is central nervous system (CNS) penetrant, making it suitable for in vivo studies targeting brain function.
Q2: What are the potential stress-related behavioral effects of this compound administration?
One study observed that the mGlu2 NAM this compound decreased locomotor activity in mice immediately after injection.[2] This could be a transient effect of the compound or potentially related to the stress of the injection procedure itself. Researchers should carefully consider this when designing behavioral paradigms that occur shortly after drug administration. It's important to differentiate between a direct pharmacological effect and a stress-induced response.
Q3: How does this compound affect neurotransmitter systems that might be involved in stress responses?
This compound has been shown to enhance extracellular dopamine (B1211576) and serotonin (B10506) levels in the rat frontal cortex while lowering glutamate levels, without affecting GABA levels.[3] The modulation of these neurotransmitter systems, which are known to be involved in mood and stress regulation, may be a core component of its antidepressant-like effects.[3]
Troubleshooting Guide
Issue: Observed increase in animal stress or anxiety-like behaviors post-injection.
-
Possible Cause 1: Injection Procedure Stress. The handling and injection process itself is a significant source of stress for laboratory animals.
-
Troubleshooting Tip: Acclimatize animals to the handling and injection procedure for several days before the actual experiment. This can involve mock injections with the vehicle solution. Ensure proper animal handling techniques are used to minimize restraint time and discomfort.
-
-
Possible Cause 2: Vehicle Formulation. The vehicle used to dissolve this compound could cause irritation or discomfort.
-
Troubleshooting Tip: A common vehicle for this compound is 10% v/v Tween 80.[2] However, if irritation is suspected, consider optimizing the vehicle composition. Ensure the vehicle is well-tolerated by the animals in pilot studies before commencing the main experiment. A recommended in vivo dissolution method involves preparing a stock solution in DMSO and then adding it to corn oil (10% DMSO, 90% Corn Oil).[1]
-
-
Possible Cause 3: Pharmacological Effect of this compound. As noted, this compound may transiently decrease locomotor activity.[2]
-
Troubleshooting Tip: Include a vehicle-only control group to differentiate the effects of the compound from the injection procedure. Conduct behavioral testing at various time points after administration to understand the time course of any behavioral changes.
-
Issue: Variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Drug Administration. Improper injection technique can lead to variable dosing and subsequent differences in behavioral or physiological readouts.
-
Troubleshooting Tip: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal injection). Use a consistent injection volume and speed for all animals.
-
-
Possible Cause 2: Environmental Stressors. External factors in the animal facility can contribute to stress and variability.
-
Troubleshooting Tip: Maintain a stable and controlled environment (e.g., temperature, humidity, light-dark cycle). Minimize noise and other disturbances in the animal housing and experimental rooms.
-
Experimental Protocols
In Vivo Administration of this compound
This protocol is based on methods described in published research.[2]
Materials:
-
This compound
-
Vehicle (e.g., 10% v/v Tween 80 in sterile saline, or 10% DMSO in corn oil)[1][2]
-
Sterile syringes and needles
-
Appropriate personal protective equipment
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.
-
For a 10 mg/kg dose in mice, a typical injection volume is 10 mL/kg.
-
To prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of vehicle. Gentle warming or sonication may be required to aid dissolution, but ensure the compound is stable under these conditions.[1]
-
-
Animal Handling and Injection:
-
Gently handle the animal to minimize stress.
-
For intraperitoneal (i.p.) injection, restrain the animal appropriately and inject the solution into the lower abdominal quadrant, avoiding the midline and internal organs.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions immediately after injection and at regular intervals.
-
Return the animal to its home cage and allow for the appropriate pre-treatment time before behavioral testing or other procedures. A pre-treatment time of 45 minutes has been used in some studies.[2]
-
Data Presentation
Table 1: this compound In Vivo Administration Parameters
| Parameter | Recommendation | Source |
| Dose | 10 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) | [2] |
| Vehicle | 10% v/v Tween 80 | [2] |
| 10% DMSO, 90% Corn Oil | [1] | |
| Pre-treatment Time | 45 minutes | [2] |
Visualizations
Signaling Pathway of mGlu2 Receptor Inhibition
Caption: this compound inhibits the mGlu2 autoreceptor, leading to increased glutamate release.
Experimental Workflow for Minimizing Stress
Caption: Workflow for in vivo experiments with this compound to minimize stress variables.
Logical Relationship for Troubleshooting Stress-Related Behaviors
Caption: Troubleshooting logic for addressing stress-related behaviors in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing stress-related variables when using VU6001966 in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] It does not bind to the glutamate binding site directly but instead binds to an allosteric site on the receptor, inhibiting its function. This compound exhibits high selectivity for mGlu2 over mGlu3 and other mGlu receptors. This compound is central nervous system (CNS) penetrant, making it suitable for in vivo studies targeting brain function.
Q2: What are the potential stress-related behavioral effects of this compound administration?
One study observed that the mGlu2 NAM this compound decreased locomotor activity in mice immediately after injection.[2] This could be a transient effect of the compound or potentially related to the stress of the injection procedure itself. Researchers should carefully consider this when designing behavioral paradigms that occur shortly after drug administration. It's important to differentiate between a direct pharmacological effect and a stress-induced response.
Q3: How does this compound affect neurotransmitter systems that might be involved in stress responses?
This compound has been shown to enhance extracellular dopamine and serotonin levels in the rat frontal cortex while lowering glutamate levels, without affecting GABA levels.[3] The modulation of these neurotransmitter systems, which are known to be involved in mood and stress regulation, may be a core component of its antidepressant-like effects.[3]
Troubleshooting Guide
Issue: Observed increase in animal stress or anxiety-like behaviors post-injection.
-
Possible Cause 1: Injection Procedure Stress. The handling and injection process itself is a significant source of stress for laboratory animals.
-
Troubleshooting Tip: Acclimatize animals to the handling and injection procedure for several days before the actual experiment. This can involve mock injections with the vehicle solution. Ensure proper animal handling techniques are used to minimize restraint time and discomfort.
-
-
Possible Cause 2: Vehicle Formulation. The vehicle used to dissolve this compound could cause irritation or discomfort.
-
Troubleshooting Tip: A common vehicle for this compound is 10% v/v Tween 80.[2] However, if irritation is suspected, consider optimizing the vehicle composition. Ensure the vehicle is well-tolerated by the animals in pilot studies before commencing the main experiment. A recommended in vivo dissolution method involves preparing a stock solution in DMSO and then adding it to corn oil (10% DMSO, 90% Corn Oil).[1]
-
-
Possible Cause 3: Pharmacological Effect of this compound. As noted, this compound may transiently decrease locomotor activity.[2]
-
Troubleshooting Tip: Include a vehicle-only control group to differentiate the effects of the compound from the injection procedure. Conduct behavioral testing at various time points after administration to understand the time course of any behavioral changes.
-
Issue: Variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Drug Administration. Improper injection technique can lead to variable dosing and subsequent differences in behavioral or physiological readouts.
-
Troubleshooting Tip: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal injection). Use a consistent injection volume and speed for all animals.
-
-
Possible Cause 2: Environmental Stressors. External factors in the animal facility can contribute to stress and variability.
-
Troubleshooting Tip: Maintain a stable and controlled environment (e.g., temperature, humidity, light-dark cycle). Minimize noise and other disturbances in the animal housing and experimental rooms.
-
Experimental Protocols
In Vivo Administration of this compound
This protocol is based on methods described in published research.[2]
Materials:
-
This compound
-
Vehicle (e.g., 10% v/v Tween 80 in sterile saline, or 10% DMSO in corn oil)[1][2]
-
Sterile syringes and needles
-
Appropriate personal protective equipment
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.
-
For a 10 mg/kg dose in mice, a typical injection volume is 10 mL/kg.
-
To prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of vehicle. Gentle warming or sonication may be required to aid dissolution, but ensure the compound is stable under these conditions.[1]
-
-
Animal Handling and Injection:
-
Gently handle the animal to minimize stress.
-
For intraperitoneal (i.p.) injection, restrain the animal appropriately and inject the solution into the lower abdominal quadrant, avoiding the midline and internal organs.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions immediately after injection and at regular intervals.
-
Return the animal to its home cage and allow for the appropriate pre-treatment time before behavioral testing or other procedures. A pre-treatment time of 45 minutes has been used in some studies.[2]
-
Data Presentation
Table 1: this compound In Vivo Administration Parameters
| Parameter | Recommendation | Source |
| Dose | 10 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) | [2] |
| Vehicle | 10% v/v Tween 80 | [2] |
| 10% DMSO, 90% Corn Oil | [1] | |
| Pre-treatment Time | 45 minutes | [2] |
Visualizations
Signaling Pathway of mGlu2 Receptor Inhibition
Caption: this compound inhibits the mGlu2 autoreceptor, leading to increased glutamate release.
Experimental Workflow for Minimizing Stress
Caption: Workflow for in vivo experiments with this compound to minimize stress variables.
Logical Relationship for Troubleshooting Stress-Related Behaviors
Caption: Troubleshooting logic for addressing stress-related behaviors in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in developing VU6001966 as a clinical PET imaging agent
Welcome to the technical support center for researchers developing VU6001966 as a clinical Positron Emission Tomography (PET) imaging agent. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, radiolabeling, and preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for PET imaging?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its high affinity for the mGlu2 receptor, significant selectivity over the mGlu3 subtype (>350-fold), and ability to penetrate the central nervous system (CNS) make it an attractive candidate for development as a PET tracer to visualize and quantify mGlu2 receptors in the brain.[1] The ability to image these receptors could aid in understanding the pathophysiology of CNS disorders like depression and schizophrenia, where mGlu2 is a key therapeutic target.[2][3]
Q2: What is the primary mechanism of action for this compound?
This compound functions as a negative allosteric modulator. It does not bind to the same site as the endogenous ligand, glutamate. Instead, it binds to a distinct allosteric site on the mGlu2 receptor. This binding event reduces the receptor's response to glutamate, thereby inhibiting the downstream signaling cascade.
Q3: What are the most significant reported challenges in developing [11C]this compound as a clinical PET agent?
The primary challenge reported in the literature is the poor brain permeability of the carbon-11 (B1219553) labeled version of the tracer, [11C]this compound.[4] Despite the parent compound being CNS penetrant, the radiolabeled version has demonstrated issues with brain uptake, similar to other mGlu2 NAM tracers like [11C]QCA.[4] The specific structural or metabolic reasons for this discrepancy are not yet fully elucidated.[4] General challenges inherent to PET tracer development, such as the short 20-minute half-life of carbon-11, also apply.[5][6]
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments.
Radiochemistry & Synthesis
Q: I am experiencing low radiochemical yield during the synthesis of [11C]this compound. What are common causes and solutions?
A: Low radiochemical yield is a frequent issue in PET chemistry, often stemming from precursor quality, reaction conditions, or the short half-life of Carbon-11.
-
Precursor Integrity: Ensure the precursor molecule for labeling is pure and free of contaminants. Degradation of the precursor can significantly impact yield. Verify its integrity using NMR or LC-MS.
-
Reaction Conditions: O-[11C]methylation reactions are highly sensitive.
-
Base: The choice and amount of base (e.g., NaOH, TBAOH) are critical. Too little base may result in incomplete deprotonation of the precursor, while too much can degrade the precursor or [11C]CH3I. Titrate the optimal base concentration.
-
Solvent: The reaction solvent must be anhydrous. Trace amounts of water can quench the reaction. Use freshly distilled, high-purity solvents like DMF or DMSO.
-
Temperature & Time: Optimize the reaction temperature and time. Over-heating can cause degradation, while insufficient heating leads to incomplete reaction. Given the short half-life of 11C, reaction times must be minimized.
-
-
[11C]CH3I Trapping: Ensure efficient trapping of the [11C]CH3I in the reaction vessel. Inefficient trapping leads to loss of the radiolabeling agent.
In Vitro & In Vivo Evaluation
Q: My PET scans show poor brain uptake of [11C]this compound. How can I troubleshoot this?
A: This is the most critical challenge reported for this tracer.[4] The issue likely stems from factors affecting its ability to cross the blood-brain barrier (BBB) or its stability in vivo.
-
P-glycoprotein (P-gp) Efflux: The radiotracer may be a substrate for efflux transporters at the BBB, such as P-gp.
-
Troubleshooting Step: Conduct a PET scan with co-administration of a known P-gp inhibitor (e.g., cyclosporine A or tariquidar). A significant increase in brain uptake following inhibitor administration would confirm that the tracer is a P-gp substrate.
-
-
Rapid Metabolism: The tracer might be rapidly metabolized in the periphery into polar metabolites that cannot cross the BBB.
-
Troubleshooting Step: Perform radiometabolite analysis on plasma samples collected at various time points post-injection. Use HPLC to separate the parent tracer from its radioactive metabolites. If a large fraction of radioactivity in the plasma corresponds to polar metabolites early after injection, this indicates rapid metabolism is limiting brain entry.
-
-
Low Passive Diffusion: The addition of the radiolabel or subtle changes in formulation may alter the physicochemical properties of the molecule, reducing its passive diffusion across the BBB compared to the "cold" compound.
Q: I am observing high non-specific binding in my autoradiography or in vivo PET studies. What could be the cause?
A: High non-specific binding can obscure the specific signal from the mGlu2 receptor, making quantification unreliable.[7]
-
Confirmation of Specificity: The first step is to confirm that the observed binding is indeed specific to the mGlu2 receptor.
-
Troubleshooting Step (In Vivo): Conduct a blocking study. Pre-treat the animal with a high dose of unlabeled ("cold") this compound or another selective mGlu2 NAM before injecting [11C]this compound. A significant reduction in radioactivity in mGlu2-rich brain regions compared to baseline scans confirms specific binding.[5]
-
Troubleshooting Step (In Vitro): In autoradiography, incubate some tissue sections with an excess of unlabeled this compound to determine non-specific binding.
-
-
Lipophilicity: Highly lipophilic compounds can exhibit high non-specific binding to lipid membranes. While this compound has properties suitable for CNS penetration, slight variations in the radiolabeled final product could increase lipophilicity.
-
Off-Target Binding: The tracer could be binding to other receptors or proteins.[8] While the parent compound is highly selective, this should be verified for the radiotracer.
Quantitative Data Summary
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 2 (mGlu2) | |
| Action | Negative Allosteric Modulator (NAM) | |
| IC50 (mGlu2) | 78 nM | |
| IC50 (mGlu3) | >30 µM | [1] |
| Selectivity | >350-fold for mGlu2 over mGlu3 | |
| Molecular Weight | 326.33 g/mol | [1] |
Experimental Protocols
Protocol 1: General Method for [11C] Radiolabeling via Methylation
This protocol is a generalized example for radiolabeling a precursor via O-methylation with [11C]CH3I, based on common procedures.[3][4]
-
[11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]CH3I: Convert [11C]CO2 to [11C]CH3I using a gas-phase reaction with LiAlH4 followed by reaction with hydroiodic acid.
-
Trapping: Bubble the resulting [11C]CH3I through a solution of the desmethyl-VU6001966 precursor (approx. 0.5-1.0 mg) dissolved in anhydrous DMF (250-300 µL) containing a small amount of base (e.g., 1-2 µL of 0.5 N NaOH).
-
Reaction: Heat the sealed reaction vessel at 80-100°C for 3-5 minutes.
-
Quenching & Purification: Quench the reaction with a mobile phase buffer and purify the crude mixture using semi-preparative HPLC.
-
Formulation: Collect the fraction corresponding to [11C]this compound, remove the HPLC solvent via rotary evaporation, and reformulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol (B145695) or Tween 80) for injection.
-
Quality Control: Verify radiochemical purity, chemical purity, and specific activity using analytical HPLC and other appropriate methods.
Protocol 2: In Vivo PET Imaging and Blocking Study in Rodents
-
Animal Preparation: Anesthetize a rodent (e.g., Wistar rat) with isoflurane (B1672236) and place it in the PET scanner.
-
Baseline Scan:
-
Administer [11C]this compound (e.g., 10-20 MBq) via tail vein injection.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Blocking Scan:
-
In the same animal on a different day, or in a separate cohort, administer a blocking dose of unlabeled this compound (e.g., 1-5 mg/kg, i.p. or i.v.) 15-30 minutes prior to radiotracer injection.
-
Administer [11C]this compound and acquire PET data as in the baseline scan.
-
-
Image Analysis: Reconstruct PET images and co-register with an anatomical MRI or a standard brain atlas. Calculate time-activity curves (TACs) for various brain regions. Compare the uptake (e.g., Standardized Uptake Value - SUV) between the baseline and blocking scans to determine specific binding.
Visualizations
Caption: Mechanism of this compound as a negative allosteric modulator (NAM) of the mGlu2 receptor.
Caption: Key stages and potential failure points in the PET tracer development pipeline.
Caption: A decision tree for investigating the causes of poor brain permeability of a PET tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Imaging Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
challenges in developing VU6001966 as a clinical PET imaging agent
Welcome to the technical support center for researchers developing VU6001966 as a clinical Positron Emission Tomography (PET) imaging agent. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, radiolabeling, and preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for PET imaging?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). Its high affinity for the mGlu2 receptor, significant selectivity over the mGlu3 subtype (>350-fold), and ability to penetrate the central nervous system (CNS) make it an attractive candidate for development as a PET tracer to visualize and quantify mGlu2 receptors in the brain.[1] The ability to image these receptors could aid in understanding the pathophysiology of CNS disorders like depression and schizophrenia, where mGlu2 is a key therapeutic target.[2][3]
Q2: What is the primary mechanism of action for this compound?
This compound functions as a negative allosteric modulator. It does not bind to the same site as the endogenous ligand, glutamate. Instead, it binds to a distinct allosteric site on the mGlu2 receptor. This binding event reduces the receptor's response to glutamate, thereby inhibiting the downstream signaling cascade.
Q3: What are the most significant reported challenges in developing [11C]this compound as a clinical PET agent?
The primary challenge reported in the literature is the poor brain permeability of the carbon-11 labeled version of the tracer, [11C]this compound.[4] Despite the parent compound being CNS penetrant, the radiolabeled version has demonstrated issues with brain uptake, similar to other mGlu2 NAM tracers like [11C]QCA.[4] The specific structural or metabolic reasons for this discrepancy are not yet fully elucidated.[4] General challenges inherent to PET tracer development, such as the short 20-minute half-life of carbon-11, also apply.[5][6]
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments.
Radiochemistry & Synthesis
Q: I am experiencing low radiochemical yield during the synthesis of [11C]this compound. What are common causes and solutions?
A: Low radiochemical yield is a frequent issue in PET chemistry, often stemming from precursor quality, reaction conditions, or the short half-life of Carbon-11.
-
Precursor Integrity: Ensure the precursor molecule for labeling is pure and free of contaminants. Degradation of the precursor can significantly impact yield. Verify its integrity using NMR or LC-MS.
-
Reaction Conditions: O-[11C]methylation reactions are highly sensitive.
-
Base: The choice and amount of base (e.g., NaOH, TBAOH) are critical. Too little base may result in incomplete deprotonation of the precursor, while too much can degrade the precursor or [11C]CH3I. Titrate the optimal base concentration.
-
Solvent: The reaction solvent must be anhydrous. Trace amounts of water can quench the reaction. Use freshly distilled, high-purity solvents like DMF or DMSO.
-
Temperature & Time: Optimize the reaction temperature and time. Over-heating can cause degradation, while insufficient heating leads to incomplete reaction. Given the short half-life of 11C, reaction times must be minimized.
-
-
[11C]CH3I Trapping: Ensure efficient trapping of the [11C]CH3I in the reaction vessel. Inefficient trapping leads to loss of the radiolabeling agent.
In Vitro & In Vivo Evaluation
Q: My PET scans show poor brain uptake of [11C]this compound. How can I troubleshoot this?
A: This is the most critical challenge reported for this tracer.[4] The issue likely stems from factors affecting its ability to cross the blood-brain barrier (BBB) or its stability in vivo.
-
P-glycoprotein (P-gp) Efflux: The radiotracer may be a substrate for efflux transporters at the BBB, such as P-gp.
-
Troubleshooting Step: Conduct a PET scan with co-administration of a known P-gp inhibitor (e.g., cyclosporine A or tariquidar). A significant increase in brain uptake following inhibitor administration would confirm that the tracer is a P-gp substrate.
-
-
Rapid Metabolism: The tracer might be rapidly metabolized in the periphery into polar metabolites that cannot cross the BBB.
-
Troubleshooting Step: Perform radiometabolite analysis on plasma samples collected at various time points post-injection. Use HPLC to separate the parent tracer from its radioactive metabolites. If a large fraction of radioactivity in the plasma corresponds to polar metabolites early after injection, this indicates rapid metabolism is limiting brain entry.
-
-
Low Passive Diffusion: The addition of the radiolabel or subtle changes in formulation may alter the physicochemical properties of the molecule, reducing its passive diffusion across the BBB compared to the "cold" compound.
Q: I am observing high non-specific binding in my autoradiography or in vivo PET studies. What could be the cause?
A: High non-specific binding can obscure the specific signal from the mGlu2 receptor, making quantification unreliable.[7]
-
Confirmation of Specificity: The first step is to confirm that the observed binding is indeed specific to the mGlu2 receptor.
-
Troubleshooting Step (In Vivo): Conduct a blocking study. Pre-treat the animal with a high dose of unlabeled ("cold") this compound or another selective mGlu2 NAM before injecting [11C]this compound. A significant reduction in radioactivity in mGlu2-rich brain regions compared to baseline scans confirms specific binding.[5]
-
Troubleshooting Step (In Vitro): In autoradiography, incubate some tissue sections with an excess of unlabeled this compound to determine non-specific binding.
-
-
Lipophilicity: Highly lipophilic compounds can exhibit high non-specific binding to lipid membranes. While this compound has properties suitable for CNS penetration, slight variations in the radiolabeled final product could increase lipophilicity.
-
Off-Target Binding: The tracer could be binding to other receptors or proteins.[8] While the parent compound is highly selective, this should be verified for the radiotracer.
Quantitative Data Summary
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 2 (mGlu2) | |
| Action | Negative Allosteric Modulator (NAM) | |
| IC50 (mGlu2) | 78 nM | |
| IC50 (mGlu3) | >30 µM | [1] |
| Selectivity | >350-fold for mGlu2 over mGlu3 | |
| Molecular Weight | 326.33 g/mol | [1] |
Experimental Protocols
Protocol 1: General Method for [11C] Radiolabeling via Methylation
This protocol is a generalized example for radiolabeling a precursor via O-methylation with [11C]CH3I, based on common procedures.[3][4]
-
[11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]CH3I: Convert [11C]CO2 to [11C]CH3I using a gas-phase reaction with LiAlH4 followed by reaction with hydroiodic acid.
-
Trapping: Bubble the resulting [11C]CH3I through a solution of the desmethyl-VU6001966 precursor (approx. 0.5-1.0 mg) dissolved in anhydrous DMF (250-300 µL) containing a small amount of base (e.g., 1-2 µL of 0.5 N NaOH).
-
Reaction: Heat the sealed reaction vessel at 80-100°C for 3-5 minutes.
-
Quenching & Purification: Quench the reaction with a mobile phase buffer and purify the crude mixture using semi-preparative HPLC.
-
Formulation: Collect the fraction corresponding to [11C]this compound, remove the HPLC solvent via rotary evaporation, and reformulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol or Tween 80) for injection.
-
Quality Control: Verify radiochemical purity, chemical purity, and specific activity using analytical HPLC and other appropriate methods.
Protocol 2: In Vivo PET Imaging and Blocking Study in Rodents
-
Animal Preparation: Anesthetize a rodent (e.g., Wistar rat) with isoflurane and place it in the PET scanner.
-
Baseline Scan:
-
Administer [11C]this compound (e.g., 10-20 MBq) via tail vein injection.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Blocking Scan:
-
In the same animal on a different day, or in a separate cohort, administer a blocking dose of unlabeled this compound (e.g., 1-5 mg/kg, i.p. or i.v.) 15-30 minutes prior to radiotracer injection.
-
Administer [11C]this compound and acquire PET data as in the baseline scan.
-
-
Image Analysis: Reconstruct PET images and co-register with an anatomical MRI or a standard brain atlas. Calculate time-activity curves (TACs) for various brain regions. Compare the uptake (e.g., Standardized Uptake Value - SUV) between the baseline and blocking scans to determine specific binding.
Visualizations
Caption: Mechanism of this compound as a negative allosteric modulator (NAM) of the mGlu2 receptor.
Caption: Key stages and potential failure points in the PET tracer development pipeline.
Caption: A decision tree for investigating the causes of poor brain permeability of a PET tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Imaging Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CNS Penetration of VU6001966 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the central nervous system (CNS) penetration of VU6001966 analogs. The information is designed to offer actionable insights and detailed experimental protocols to address specific issues during drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration relevant?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] Its ability to cross the blood-brain barrier (BBB) is crucial for its potential therapeutic use in CNS disorders, as it needs to reach its target in the brain to exert its pharmacological effect.[1]
Q2: My this compound analog shows good in vitro potency but poor in vivo efficacy in a CNS model. Could poor CNS penetration be the issue?
A2: Yes, a significant disconnect between in vitro potency and in vivo efficacy for a CNS-targeted compound is often indicative of poor brain exposure. The blood-brain barrier effectively excludes many molecules from the brain. Therefore, even a highly potent compound will be ineffective if it cannot reach its target in sufficient concentrations. It is essential to assess the CNS penetration of your analog to confirm this.
Q3: What are the key physicochemical properties that influence the CNS penetration of small molecules like this compound analogs?
A3: Several physicochemical properties are critical for BBB penetration. These include:
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance membrane permeability, very high lipophilicity can lead to increased plasma protein binding and non-specific binding in brain tissue, reducing the free concentration of the drug.
-
Molecular Weight (MW): Generally, a lower molecular weight (<400-500 Da) is preferred for passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
-
Hydrogen Bond Donors (HBD): Reducing the number of hydrogen bond donors can improve permeability.
-
pKa: The ionization state of a compound at physiological pH can significantly impact its ability to cross the lipid membranes of the BBB.
Q4: What are efflux transporters and how can they affect the CNS penetration of my this compound analog?
A4: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins expressed at the BBB that actively pump xenobiotics (including drugs) out of the brain and back into the bloodstream.[3] If your this compound analog is a substrate for these transporters, its brain concentration will be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) for a this compound Analog
| Possible Cause | Troubleshooting Strategy | Experimental Validation |
| High Efflux by P-glycoprotein (P-gp) | - Structural Modification: Reduce the number of hydrogen bond donors. Introduce a fluorine atom or a small alkyl group to block potential interaction sites with P-gp. Increase the overall molecular size or introduce conformational rigidity. - Co-administration: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil, elacridar) to confirm P-gp involvement. | - In vitro efflux assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests P-gp substrate activity. - In vivo PK study: Compare the brain-to-plasma ratio of your analog with and without a P-gp inhibitor. A significant increase in the ratio in the presence of the inhibitor confirms P-gp mediated efflux. |
| Poor Passive Permeability | - Increase Lipophilicity: Modify the structure to increase the calculated logP (cLogP), for example, by adding lipophilic groups. Aim for a cLogP in the optimal range for BBB penetration (typically 1-3). - Reduce Polar Surface Area (PSA): Modify the structure to reduce the number of polar atoms. Aim for a PSA < 70-90 Ų. - Reduce Molecular Weight (MW): If feasible, simplify the structure to reduce its size. | - PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides a high-throughput assessment of passive permeability. - In situ brain perfusion: A more complex in vivo technique that can directly measure the rate of transport across the BBB. |
| High Plasma Protein Binding | - Structural Modification: Modify the structure to reduce binding to plasma proteins like albumin. This can sometimes be achieved by altering the lipophilicity or charge distribution. | - Equilibrium Dialysis or Ultracentrifugation: These in vitro methods are used to determine the fraction of the compound that is unbound in plasma (fu,p). |
Problem 2: Inconsistent or High Variability in CNS Penetration Data
| Possible Cause | Troubleshooting Strategy | Experimental Validation |
| Metabolic Instability in the Brain or Blood | - Structural Modification: Identify potential metabolic soft spots in the molecule and modify them to improve stability (e.g., by introducing blocking groups). | - Microsomal Stability Assay: Assess the metabolic stability of your analog in brain and liver microsomes. |
| Experimental Variability | - Standardize Protocols: Ensure consistent experimental procedures for in vivo studies, including dosing route, vehicle, and time points for sample collection. - Use Appropriate Controls: Include positive and negative control compounds with known CNS penetration properties in your assays. | - Replicate experiments: Conduct multiple independent experiments to confirm the reproducibility of your findings. |
Data Presentation
Table 1: In Vitro Pharmacokinetic and Physicochemical Properties of this compound and Representative Analogs
| Compound | mGlu2 IC50 (nM) | cLogP | PSA (Ų) | HBD | Kp (Brain/Plasma) | Reference |
| This compound | 78 | 3.2 | 58.5 | 1 | 1.05 - 1.3 | [1] |
| Analog A (Hypothetical) | 50 | 4.5 | 65.2 | 2 | 0.2 | - |
| Analog B (Hypothetical) | 120 | 2.8 | 55.1 | 1 | 1.5 | - |
Note: Data for hypothetical analogs are for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells
Objective: To determine if a this compound analog is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Test compound (this compound analog) and control compounds (e.g., digoxin (B3395198) as a P-gp substrate, propranolol (B1214883) as a highly permeable non-substrate).
-
P-gp inhibitor (e.g., verapamil).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
LC-MS/MS for compound quantification.
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK cells onto the apical side of the Transwell inserts at a density that will form a confluent monolayer within 3-5 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio > 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
Protocol 2: In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio (Kp)
Objective: To measure the extent of brain penetration of a this compound analog in a rodent model.
Materials:
-
Test compound (this compound analog).
-
Appropriate animal model (e.g., male Sprague-Dawley rats).
-
Dosing vehicle.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Brain harvesting tools.
-
Homogenizer.
-
LC-MS/MS for compound quantification.
Methodology:
-
Dosing: Administer the test compound to the animals at a specific dose and route (e.g., intravenous or intraperitoneal).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein or cardiac puncture). Euthanize the animals and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a suitable buffer.
-
-
Quantification: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Cbrain = Concentration of the compound in the brain (ng/g)
-
Cplasma = Concentration of the compound in the plasma (ng/mL)
-
-
-
Interpretation: The Kp value indicates the extent of brain penetration. A Kp > 1 suggests good penetration, while a Kp < 0.1 suggests poor penetration.
Mandatory Visualizations
Caption: Experimental workflow for assessing CNS penetration of this compound analogs.
References
- 1. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CNS Penetration of VU6001966 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the central nervous system (CNS) penetration of VU6001966 analogs. The information is designed to offer actionable insights and detailed experimental protocols to address specific issues during drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration relevant?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] Its ability to cross the blood-brain barrier (BBB) is crucial for its potential therapeutic use in CNS disorders, as it needs to reach its target in the brain to exert its pharmacological effect.[1]
Q2: My this compound analog shows good in vitro potency but poor in vivo efficacy in a CNS model. Could poor CNS penetration be the issue?
A2: Yes, a significant disconnect between in vitro potency and in vivo efficacy for a CNS-targeted compound is often indicative of poor brain exposure. The blood-brain barrier effectively excludes many molecules from the brain. Therefore, even a highly potent compound will be ineffective if it cannot reach its target in sufficient concentrations. It is essential to assess the CNS penetration of your analog to confirm this.
Q3: What are the key physicochemical properties that influence the CNS penetration of small molecules like this compound analogs?
A3: Several physicochemical properties are critical for BBB penetration. These include:
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance membrane permeability, very high lipophilicity can lead to increased plasma protein binding and non-specific binding in brain tissue, reducing the free concentration of the drug.
-
Molecular Weight (MW): Generally, a lower molecular weight (<400-500 Da) is preferred for passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
-
Hydrogen Bond Donors (HBD): Reducing the number of hydrogen bond donors can improve permeability.
-
pKa: The ionization state of a compound at physiological pH can significantly impact its ability to cross the lipid membranes of the BBB.
Q4: What are efflux transporters and how can they affect the CNS penetration of my this compound analog?
A4: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins expressed at the BBB that actively pump xenobiotics (including drugs) out of the brain and back into the bloodstream.[3] If your this compound analog is a substrate for these transporters, its brain concentration will be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) for a this compound Analog
| Possible Cause | Troubleshooting Strategy | Experimental Validation |
| High Efflux by P-glycoprotein (P-gp) | - Structural Modification: Reduce the number of hydrogen bond donors. Introduce a fluorine atom or a small alkyl group to block potential interaction sites with P-gp. Increase the overall molecular size or introduce conformational rigidity. - Co-administration: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil, elacridar) to confirm P-gp involvement. | - In vitro efflux assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests P-gp substrate activity. - In vivo PK study: Compare the brain-to-plasma ratio of your analog with and without a P-gp inhibitor. A significant increase in the ratio in the presence of the inhibitor confirms P-gp mediated efflux. |
| Poor Passive Permeability | - Increase Lipophilicity: Modify the structure to increase the calculated logP (cLogP), for example, by adding lipophilic groups. Aim for a cLogP in the optimal range for BBB penetration (typically 1-3). - Reduce Polar Surface Area (PSA): Modify the structure to reduce the number of polar atoms. Aim for a PSA < 70-90 Ų. - Reduce Molecular Weight (MW): If feasible, simplify the structure to reduce its size. | - PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides a high-throughput assessment of passive permeability. - In situ brain perfusion: A more complex in vivo technique that can directly measure the rate of transport across the BBB. |
| High Plasma Protein Binding | - Structural Modification: Modify the structure to reduce binding to plasma proteins like albumin. This can sometimes be achieved by altering the lipophilicity or charge distribution. | - Equilibrium Dialysis or Ultracentrifugation: These in vitro methods are used to determine the fraction of the compound that is unbound in plasma (fu,p). |
Problem 2: Inconsistent or High Variability in CNS Penetration Data
| Possible Cause | Troubleshooting Strategy | Experimental Validation |
| Metabolic Instability in the Brain or Blood | - Structural Modification: Identify potential metabolic soft spots in the molecule and modify them to improve stability (e.g., by introducing blocking groups). | - Microsomal Stability Assay: Assess the metabolic stability of your analog in brain and liver microsomes. |
| Experimental Variability | - Standardize Protocols: Ensure consistent experimental procedures for in vivo studies, including dosing route, vehicle, and time points for sample collection. - Use Appropriate Controls: Include positive and negative control compounds with known CNS penetration properties in your assays. | - Replicate experiments: Conduct multiple independent experiments to confirm the reproducibility of your findings. |
Data Presentation
Table 1: In Vitro Pharmacokinetic and Physicochemical Properties of this compound and Representative Analogs
| Compound | mGlu2 IC50 (nM) | cLogP | PSA (Ų) | HBD | Kp (Brain/Plasma) | Reference |
| This compound | 78 | 3.2 | 58.5 | 1 | 1.05 - 1.3 | [1] |
| Analog A (Hypothetical) | 50 | 4.5 | 65.2 | 2 | 0.2 | - |
| Analog B (Hypothetical) | 120 | 2.8 | 55.1 | 1 | 1.5 | - |
Note: Data for hypothetical analogs are for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells
Objective: To determine if a this compound analog is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Test compound (this compound analog) and control compounds (e.g., digoxin as a P-gp substrate, propranolol as a highly permeable non-substrate).
-
P-gp inhibitor (e.g., verapamil).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
LC-MS/MS for compound quantification.
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK cells onto the apical side of the Transwell inserts at a density that will form a confluent monolayer within 3-5 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio > 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
Protocol 2: In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio (Kp)
Objective: To measure the extent of brain penetration of a this compound analog in a rodent model.
Materials:
-
Test compound (this compound analog).
-
Appropriate animal model (e.g., male Sprague-Dawley rats).
-
Dosing vehicle.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Brain harvesting tools.
-
Homogenizer.
-
LC-MS/MS for compound quantification.
Methodology:
-
Dosing: Administer the test compound to the animals at a specific dose and route (e.g., intravenous or intraperitoneal).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein or cardiac puncture). Euthanize the animals and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a suitable buffer.
-
-
Quantification: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Cbrain = Concentration of the compound in the brain (ng/g)
-
Cplasma = Concentration of the compound in the plasma (ng/mL)
-
-
-
Interpretation: The Kp value indicates the extent of brain penetration. A Kp > 1 suggests good penetration, while a Kp < 0.1 suggests poor penetration.
Mandatory Visualizations
Caption: Experimental workflow for assessing CNS penetration of this compound analogs.
References
- 1. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Selectivity of VU6001966 for mGlu2 over mGlu3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to ensure the selective action of VU6001966 as a negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2) over mGlu3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for mGlu2 over mGlu3?
A1: this compound is a highly potent and selective mGlu2 negative allosteric modulator.[1][2][3] It exhibits a greater than 350-fold selectivity for mGlu2 over mGlu3.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a negative allosteric modulator (NAM). This means it binds to a site on the mGlu2 receptor that is different from the glutamate binding site. This binding reduces the receptor's response to glutamate.
Q3: What are the key differences in the signaling pathways of mGlu2 and mGlu3?
A3: Both mGlu2 and mGlu3 are Gαi/o-coupled receptors, and their activation generally leads to an inhibition of adenylyl cyclase, which in turn decreases cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] They can also modulate potassium and calcium channels.[4][7] However, they have distinct roles in synaptic plasticity. Postsynaptic mGlu3 activation can induce long-term depression (LTD) through a phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key differentiator from the primarily presynaptic role of mGlu2 in regulating glutamate release.[7]
Q4: In which cellular compartments are mGlu2 and mGlu3 receptors typically located?
A4: mGlu2 receptors are predominantly found on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[7] In contrast, mGlu3 receptors are expressed in both presynaptic and postsynaptic compartments, as well as on glial cells.[5][7]
Troubleshooting Guide
Issue 1: Ambiguous or inconsistent results in cell-based assays.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects on mGlu3.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound. Start with a concentration at or near the IC50 for mGlu2 (78 nM) and test a range of concentrations.[1]
-
Validation: Use a control cell line that expresses mGlu3 but not mGlu2 to confirm the lack of effect at the chosen concentration.
Issue 2: Unexpected physiological responses in ex vivo or in vivo experiments.
-
Possible Cause: The observed effect may be due to the modulation of mGlu3 activity, especially in brain regions with high mGlu3 expression.
-
Troubleshooting Step: To differentiate between mGlu2 and mGlu3-mediated effects, consider using knockout animal models (mGlu2-/- or mGlu3-/-).[8] This will allow for the definitive attribution of the observed pharmacological effects to the target receptor.
-
Alternative Approach: Employ an mGlu3-selective antagonist in conjunction with this compound to block any potential off-target effects on mGlu3.
Issue 3: Difficulty in dissolving or maintaining the stability of this compound in solution.
-
Possible Cause: Improper solvent or storage conditions.
-
Troubleshooting Step: this compound is soluble in DMSO.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][3] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1] To aid dissolution, gentle heating to 37°C and sonication can be used.[3]
Data Presentation
Table 1: Potency of this compound at mGlu2 and mGlu3 Receptors
| Compound | Target | Potency (IC50) | Selectivity (fold) |
| This compound | mGlu2 | 78 nM | >350 |
| This compound | mGlu3 | >30 µM |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Measure mGlu2/mGlu3 Activity
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors like mGlu2 and mGlu3.
Materials:
-
Cells expressing mGlu2 or mGlu3 receptors
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Group II mGlu agonist (e.g., LY379268)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer
Procedure:
-
Seed cells in a suitable multi-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Add a fixed concentration of a group II mGlu agonist to stimulate the receptors.
-
Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the agonist indicates receptor activation. The inhibitory effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to mGlu2/mGlu3 receptors.
Materials:
-
Cell membranes prepared from cells expressing mGlu2 or mGlu3
-
This compound
-
Group II mGlu agonist (e.g., LY379268)
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP
-
Assay buffer (containing MgCl₂)
Procedure:
-
In a multi-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of the mGlu agonist.
-
Add GDP to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the agonist indicates G-protein activation. This compound, as a NAM, will reduce the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: Simplified signaling pathways for mGlu2 and mGlu3 receptors.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating the roles of mGlu2 and mGlu3 receptors using LY541850, an mGlu2 agonist/mGlu3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Selectivity of VU6001966 for mGlu2 over mGlu3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to ensure the selective action of VU6001966 as a negative allosteric modulator (NAM) for the metabotropic glutamate receptor 2 (mGlu2) over mGlu3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for mGlu2 over mGlu3?
A1: this compound is a highly potent and selective mGlu2 negative allosteric modulator.[1][2][3] It exhibits a greater than 350-fold selectivity for mGlu2 over mGlu3.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a negative allosteric modulator (NAM). This means it binds to a site on the mGlu2 receptor that is different from the glutamate binding site. This binding reduces the receptor's response to glutamate.
Q3: What are the key differences in the signaling pathways of mGlu2 and mGlu3?
A3: Both mGlu2 and mGlu3 are Gαi/o-coupled receptors, and their activation generally leads to an inhibition of adenylyl cyclase, which in turn decreases cyclic adenosine monophosphate (cAMP) levels.[4][5][6] They can also modulate potassium and calcium channels.[4][7] However, they have distinct roles in synaptic plasticity. Postsynaptic mGlu3 activation can induce long-term depression (LTD) through a phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key differentiator from the primarily presynaptic role of mGlu2 in regulating glutamate release.[7]
Q4: In which cellular compartments are mGlu2 and mGlu3 receptors typically located?
A4: mGlu2 receptors are predominantly found on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[7] In contrast, mGlu3 receptors are expressed in both presynaptic and postsynaptic compartments, as well as on glial cells.[5][7]
Troubleshooting Guide
Issue 1: Ambiguous or inconsistent results in cell-based assays.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects on mGlu3.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound. Start with a concentration at or near the IC50 for mGlu2 (78 nM) and test a range of concentrations.[1]
-
Validation: Use a control cell line that expresses mGlu3 but not mGlu2 to confirm the lack of effect at the chosen concentration.
Issue 2: Unexpected physiological responses in ex vivo or in vivo experiments.
-
Possible Cause: The observed effect may be due to the modulation of mGlu3 activity, especially in brain regions with high mGlu3 expression.
-
Troubleshooting Step: To differentiate between mGlu2 and mGlu3-mediated effects, consider using knockout animal models (mGlu2-/- or mGlu3-/-).[8] This will allow for the definitive attribution of the observed pharmacological effects to the target receptor.
-
Alternative Approach: Employ an mGlu3-selective antagonist in conjunction with this compound to block any potential off-target effects on mGlu3.
Issue 3: Difficulty in dissolving or maintaining the stability of this compound in solution.
-
Possible Cause: Improper solvent or storage conditions.
-
Troubleshooting Step: this compound is soluble in DMSO.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][3] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1] To aid dissolution, gentle heating to 37°C and sonication can be used.[3]
Data Presentation
Table 1: Potency of this compound at mGlu2 and mGlu3 Receptors
| Compound | Target | Potency (IC50) | Selectivity (fold) |
| This compound | mGlu2 | 78 nM | >350 |
| This compound | mGlu3 | >30 µM |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Measure mGlu2/mGlu3 Activity
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors like mGlu2 and mGlu3.
Materials:
-
Cells expressing mGlu2 or mGlu3 receptors
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
Group II mGlu agonist (e.g., LY379268)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer
Procedure:
-
Seed cells in a suitable multi-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Add a fixed concentration of a group II mGlu agonist to stimulate the receptors.
-
Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the agonist indicates receptor activation. The inhibitory effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to mGlu2/mGlu3 receptors.
Materials:
-
Cell membranes prepared from cells expressing mGlu2 or mGlu3
-
This compound
-
Group II mGlu agonist (e.g., LY379268)
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP
-
Assay buffer (containing MgCl₂)
Procedure:
-
In a multi-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of the mGlu agonist.
-
Add GDP to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the agonist indicates G-protein activation. This compound, as a NAM, will reduce the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: Simplified signaling pathways for mGlu2 and mGlu3 receptors.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating the roles of mGlu2 and mGlu3 receptors using LY541850, an mGlu2 agonist/mGlu3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VU6001966 and LY341495 in Modulating Metabotropic Glutamate Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological profiles of two prominent modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), VU6001966 and LY341495. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGlu2 has emerged as a significant therapeutic target for various neurological and psychiatric disorders, including depression and anxiety. Both this compound and LY341495 are widely used research tools to investigate the function of mGlu2, yet they exhibit distinct mechanisms of action and selectivity profiles. This guide will objectively compare these two compounds, supported by experimental data.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and LY341495, highlighting their differences in potency and selectivity.
| Parameter | This compound | LY341495 |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu2 | Competitive Antagonist at the glutamate binding site of Group II mGluRs |
| Primary Target(s) | mGlu2 | mGlu2 and mGlu3 |
| Potency (IC50) | mGlu2: 78 nM[1] | mGlu2: 21 nM[2][3] |
| mGlu3: >30 µM[1] | mGlu3: 14 nM[2][3] | |
| Selectivity | Highly selective for mGlu2 over mGlu3 (>350-fold) | Nanomolar potency for both mGlu2 and mGlu3[2] |
| Other mGluR Activity | Exhibits selectivity over other mGluRs | Active at other mGluRs at higher concentrations (µM range)[2][3][4] |
| In Vivo Effects | Antidepressant-like effects in mouse models of chronic stress[5] | Antidepressant-like effects[6][7], modulates locomotor activity[8], and affects recognition memory[9] |
| Blood-Brain Barrier | CNS penetrant[1] | Systemic administration is effective, suggesting CNS penetration[8] |
Mechanism of Action and Signaling Pathways
This compound and LY341495 modulate mGlu2 signaling through distinct mechanisms, which has significant implications for their downstream effects.
LY341495 , as a competitive antagonist, directly competes with the endogenous ligand glutamate at the orthosteric binding site on group II mGluRs (mGlu2 and mGlu3).[10] By blocking glutamate binding, it prevents the activation of the receptor and the subsequent inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
This compound , on the other hand, is a negative allosteric modulator (NAM) that binds to a topographically distinct site on the mGlu2 receptor.[1] This binding event reduces the affinity and/or efficacy of glutamate at the orthosteric site, thereby attenuating receptor activation. This allosteric mechanism allows for a more nuanced modulation of receptor function compared to direct competitive antagonism.
The following diagrams illustrate the signaling pathways affected by these compounds.
Caption: Signaling pathway of presynaptic mGlu2/3 autoreceptors and the inhibitory action of LY341495.
Caption: Allosteric modulation of the mGlu2 receptor by this compound.
Experimental Protocols
The characterization of this compound and LY341495 involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Potency and Selectivity Assays
1. cAMP Formation Assay (for Group II and III mGluRs):
-
Objective: To determine the IC50 values of antagonists by measuring their ability to block agonist-induced inhibition of cAMP production.
-
Cell Lines: HEK293 or CHO cells stably expressing the human mGluR subtype of interest (e.g., mGlu2, mGlu3).
-
Protocol:
-
Cells are plated in 96-well plates and grown to confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or LY341495) for a specified time.
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, along with a specific mGluR agonist (e.g., LY354740 for mGlu2/3).
-
After incubation, the reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[2]
-
2. Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs):
-
Objective: To assess the activity of compounds at mGlu1 and mGlu5 receptors by measuring the accumulation of inositol (B14025) phosphates.
-
Cell Lines: HEK293 or CHO cells stably expressing mGlu1a or mGlu5a.
-
Protocol:
-
Cells are labeled overnight with [3H]myo-inositol.
-
After washing, cells are pre-incubated with varying concentrations of the antagonist in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
A specific Group I agonist (e.g., DHPG) is added to stimulate PI hydrolysis.
-
The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
-
The aqueous phase is collected, and [3H]inositol phosphates are separated by anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting.
-
IC50 values are determined from the concentration-response curves.[2][4]
-
In Vivo Behavioral Assays
1. Forced Swim Test (FST) - Mouse Model of Depression:
-
Objective: To evaluate the antidepressant-like effects of the compounds.
-
Protocol:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The test duration is typically 6 minutes. The duration of immobility during the last 4 minutes is recorded.
-
The test compound (this compound or LY341495) or vehicle is administered intraperitoneally (i.p.) at a specific time before the test.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[7]
-
2. Locomotor Activity Test:
-
Objective: To assess the effects of the compounds on spontaneous motor activity.
-
Protocol:
-
Mice are placed individually in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
The test compound or vehicle is administered prior to placing the animal in the arena.
-
Activity is recorded for a set duration (e.g., 60 minutes).
-
Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are analyzed.[8]
-
The following diagram illustrates a general workflow for in vivo behavioral testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of VU6001966 and LY341495 in Modulating Metabotropic Glutamate Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological profiles of two prominent modulators of the metabotropic glutamate receptor 2 (mGlu2), VU6001966 and LY341495. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGlu2 has emerged as a significant therapeutic target for various neurological and psychiatric disorders, including depression and anxiety. Both this compound and LY341495 are widely used research tools to investigate the function of mGlu2, yet they exhibit distinct mechanisms of action and selectivity profiles. This guide will objectively compare these two compounds, supported by experimental data.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and LY341495, highlighting their differences in potency and selectivity.
| Parameter | This compound | LY341495 |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu2 | Competitive Antagonist at the glutamate binding site of Group II mGluRs |
| Primary Target(s) | mGlu2 | mGlu2 and mGlu3 |
| Potency (IC50) | mGlu2: 78 nM[1] | mGlu2: 21 nM[2][3] |
| mGlu3: >30 µM[1] | mGlu3: 14 nM[2][3] | |
| Selectivity | Highly selective for mGlu2 over mGlu3 (>350-fold) | Nanomolar potency for both mGlu2 and mGlu3[2] |
| Other mGluR Activity | Exhibits selectivity over other mGluRs | Active at other mGluRs at higher concentrations (µM range)[2][3][4] |
| In Vivo Effects | Antidepressant-like effects in mouse models of chronic stress[5] | Antidepressant-like effects[6][7], modulates locomotor activity[8], and affects recognition memory[9] |
| Blood-Brain Barrier | CNS penetrant[1] | Systemic administration is effective, suggesting CNS penetration[8] |
Mechanism of Action and Signaling Pathways
This compound and LY341495 modulate mGlu2 signaling through distinct mechanisms, which has significant implications for their downstream effects.
LY341495 , as a competitive antagonist, directly competes with the endogenous ligand glutamate at the orthosteric binding site on group II mGluRs (mGlu2 and mGlu3).[10] By blocking glutamate binding, it prevents the activation of the receptor and the subsequent inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
This compound , on the other hand, is a negative allosteric modulator (NAM) that binds to a topographically distinct site on the mGlu2 receptor.[1] This binding event reduces the affinity and/or efficacy of glutamate at the orthosteric site, thereby attenuating receptor activation. This allosteric mechanism allows for a more nuanced modulation of receptor function compared to direct competitive antagonism.
The following diagrams illustrate the signaling pathways affected by these compounds.
Caption: Signaling pathway of presynaptic mGlu2/3 autoreceptors and the inhibitory action of LY341495.
Caption: Allosteric modulation of the mGlu2 receptor by this compound.
Experimental Protocols
The characterization of this compound and LY341495 involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Potency and Selectivity Assays
1. cAMP Formation Assay (for Group II and III mGluRs):
-
Objective: To determine the IC50 values of antagonists by measuring their ability to block agonist-induced inhibition of cAMP production.
-
Cell Lines: HEK293 or CHO cells stably expressing the human mGluR subtype of interest (e.g., mGlu2, mGlu3).
-
Protocol:
-
Cells are plated in 96-well plates and grown to confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or LY341495) for a specified time.
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, along with a specific mGluR agonist (e.g., LY354740 for mGlu2/3).
-
After incubation, the reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[2]
-
2. Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs):
-
Objective: To assess the activity of compounds at mGlu1 and mGlu5 receptors by measuring the accumulation of inositol phosphates.
-
Cell Lines: HEK293 or CHO cells stably expressing mGlu1a or mGlu5a.
-
Protocol:
-
Cells are labeled overnight with [3H]myo-inositol.
-
After washing, cells are pre-incubated with varying concentrations of the antagonist in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
A specific Group I agonist (e.g., DHPG) is added to stimulate PI hydrolysis.
-
The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
-
The aqueous phase is collected, and [3H]inositol phosphates are separated by anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting.
-
IC50 values are determined from the concentration-response curves.[2][4]
-
In Vivo Behavioral Assays
1. Forced Swim Test (FST) - Mouse Model of Depression:
-
Objective: To evaluate the antidepressant-like effects of the compounds.
-
Protocol:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The test duration is typically 6 minutes. The duration of immobility during the last 4 minutes is recorded.
-
The test compound (this compound or LY341495) or vehicle is administered intraperitoneally (i.p.) at a specific time before the test.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[7]
-
2. Locomotor Activity Test:
-
Objective: To assess the effects of the compounds on spontaneous motor activity.
-
Protocol:
-
Mice are placed individually in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
The test compound or vehicle is administered prior to placing the animal in the arena.
-
Activity is recorded for a set duration (e.g., 60 minutes).
-
Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are analyzed.[8]
-
The following diagram illustrates a general workflow for in vivo behavioral testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Selectivity Profile of VU6001966 and Other mGluR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and potency of VU6001966, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other relevant mGluR ligands. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to mGluR2 and Allosteric Modulation
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[1] Group II mGluRs, which include mGluR2 and mGluR3, are typically located presynaptically and are coupled to Gi/o proteins.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels.[3] This ultimately leads to a reduction in neurotransmitter release.
Due to their role in fine-tuning glutamatergic transmission, mGluR2 has emerged as a promising therapeutic target for various neurological and psychiatric disorders. Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric glutamate-binding site, offer a more nuanced approach to modulating receptor function compared to traditional agonists and antagonists.[3] These modulators can be classified as positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, or negative allosteric modulators (NAMs), which reduce it.
This compound is a potent and selective mGluR2 NAM.[4] This guide will delineate its selectivity profile in comparison to other mGluR2 NAMs and PAMs.
Selectivity Profile of this compound
This compound exhibits high potency and selectivity for the mGluR2 subtype. Its primary selectivity is demonstrated by a significant difference in potency between mGluR2 and the closely related mGluR3.
| Compound | Target | IC50 (nM) | Selectivity over mGluR3 | Reference |
| This compound | mGluR2 | 78 | >380-fold | [2][4] |
| mGluR3 | >30,000 | [2] |
Comparison with Other mGluR2 Ligands
To provide a broader context for the selectivity profile of this compound, it is compared here with other known mGluR2 NAMs and PAMs.
mGluR2 Negative Allosteric Modulators (NAMs)
| Compound | Target | IC50 (nM) | Notes |
| RO4988546 | mGluR2 | - | Potent mGluR2/3 NAM |
| mGluR3 | 77 | ||
| RO5488608 | mGluR2 | - | Potent mGluR2/3 NAM |
| mGluR3 | 155 |
mGluR2 Positive Allosteric Modulators (PAMs)
| Compound | Target | Ki (nM) | EC50 (nM) | Notes | Reference |
| AZD8529 | mGluR2 | 16 | 195 | Weak PAM activity at mGluR5 (EC50 = 3.9 µM) and antagonism at mGluR8 (IC50 = 23 µM) | |
| BINA | mGluR2 | - | 347.6 | Inactive at mGluR3 |
mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate is modulated by allosteric ligands. As a Gi/o-coupled receptor, its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. The dissociated Gβγ subunits can also directly modulate ion channels, such as inhibiting presynaptic voltage-gated calcium channels (CaV) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity and potency of mGluR ligands.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the mGluR2 receptor, allowing for the determination of the inhibitor constant (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-LY341495 (a potent, non-selective group II mGluR antagonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled group II mGluR antagonist (e.g., 10 µM LY341495).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen mGluR2-expressing cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 150 µL of membrane preparation, and 50 µL of [3H]-LY341495 (at a final concentration near its Kd, e.g., 1-2 nM).
-
Non-specific Binding: 50 µL of non-specific binding control, 150 µL of membrane preparation, and 50 µL of [3H]-LY341495.
-
Competition: 50 µL of varying concentrations of this compound, 150 µL of membrane preparation, and 50 µL of [3H]-LY341495.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Intracellular Calcium Mobilization)
This assay measures the ability of an mGluR2 NAM to inhibit the agonist-induced increase in intracellular calcium in cells co-expressing mGluR2 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.
Materials:
-
HEK293 cells stably co-expressing human mGluR2 and a chimeric G-protein (e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (to prevent dye extrusion).
-
mGluR agonist: Glutamate.
-
Test compound: this compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR2/Gαqi5 expressing cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add a fixed concentration of glutamate (typically an EC80 concentration) to stimulate the calcium response.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the response induced by the agonist in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly potent and selective negative allosteric modulator of mGluR2. Its selectivity against the closely related mGluR3 subtype is particularly noteworthy, making it a valuable tool for elucidating the specific physiological and pathological roles of mGluR2. When compared to other mGluR2 NAMs and PAMs, this compound's distinct pharmacological profile underscores the diversity of allosteric modulation within the mGluR family. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel mGluR ligands, which hold significant promise for the development of new therapeutics for a range of central nervous system disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of VU6001966 and Other mGluR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and potency of VU6001966, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with other relevant mGluR ligands. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to mGluR2 and Allosteric Modulation
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[1] Group II mGluRs, which include mGluR2 and mGluR3, are typically located presynaptically and are coupled to Gi/o proteins.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels.[3] This ultimately leads to a reduction in neurotransmitter release.
Due to their role in fine-tuning glutamatergic transmission, mGluR2 has emerged as a promising therapeutic target for various neurological and psychiatric disorders. Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric glutamate-binding site, offer a more nuanced approach to modulating receptor function compared to traditional agonists and antagonists.[3] These modulators can be classified as positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, or negative allosteric modulators (NAMs), which reduce it.
This compound is a potent and selective mGluR2 NAM.[4] This guide will delineate its selectivity profile in comparison to other mGluR2 NAMs and PAMs.
Selectivity Profile of this compound
This compound exhibits high potency and selectivity for the mGluR2 subtype. Its primary selectivity is demonstrated by a significant difference in potency between mGluR2 and the closely related mGluR3.
| Compound | Target | IC50 (nM) | Selectivity over mGluR3 | Reference |
| This compound | mGluR2 | 78 | >380-fold | [2][4] |
| mGluR3 | >30,000 | [2] |
Comparison with Other mGluR2 Ligands
To provide a broader context for the selectivity profile of this compound, it is compared here with other known mGluR2 NAMs and PAMs.
mGluR2 Negative Allosteric Modulators (NAMs)
| Compound | Target | IC50 (nM) | Notes |
| RO4988546 | mGluR2 | - | Potent mGluR2/3 NAM |
| mGluR3 | 77 | ||
| RO5488608 | mGluR2 | - | Potent mGluR2/3 NAM |
| mGluR3 | 155 |
mGluR2 Positive Allosteric Modulators (PAMs)
| Compound | Target | Ki (nM) | EC50 (nM) | Notes | Reference |
| AZD8529 | mGluR2 | 16 | 195 | Weak PAM activity at mGluR5 (EC50 = 3.9 µM) and antagonism at mGluR8 (IC50 = 23 µM) | |
| BINA | mGluR2 | - | 347.6 | Inactive at mGluR3 |
mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate is modulated by allosteric ligands. As a Gi/o-coupled receptor, its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. The dissociated Gβγ subunits can also directly modulate ion channels, such as inhibiting presynaptic voltage-gated calcium channels (CaV) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity and potency of mGluR ligands.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the mGluR2 receptor, allowing for the determination of the inhibitor constant (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-LY341495 (a potent, non-selective group II mGluR antagonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled group II mGluR antagonist (e.g., 10 µM LY341495).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen mGluR2-expressing cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 150 µL of membrane preparation, and 50 µL of [3H]-LY341495 (at a final concentration near its Kd, e.g., 1-2 nM).
-
Non-specific Binding: 50 µL of non-specific binding control, 150 µL of membrane preparation, and 50 µL of [3H]-LY341495.
-
Competition: 50 µL of varying concentrations of this compound, 150 µL of membrane preparation, and 50 µL of [3H]-LY341495.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Intracellular Calcium Mobilization)
This assay measures the ability of an mGluR2 NAM to inhibit the agonist-induced increase in intracellular calcium in cells co-expressing mGluR2 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.
Materials:
-
HEK293 cells stably co-expressing human mGluR2 and a chimeric G-protein (e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (to prevent dye extrusion).
-
mGluR agonist: Glutamate.
-
Test compound: this compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR2/Gαqi5 expressing cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add a fixed concentration of glutamate (typically an EC80 concentration) to stimulate the calcium response.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the response induced by the agonist in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly potent and selective negative allosteric modulator of mGluR2. Its selectivity against the closely related mGluR3 subtype is particularly noteworthy, making it a valuable tool for elucidating the specific physiological and pathological roles of mGluR2. When compared to other mGluR2 NAMs and PAMs, this compound's distinct pharmacological profile underscores the diversity of allosteric modulation within the mGluR family. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel mGluR ligands, which hold significant promise for the development of new therapeutics for a range of central nervous system disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
VU6001966: A Novel Modulator of Glutamate Signaling with Antidepressant-Like Properties
New research validates the antidepressant-like effects of VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), across multiple preclinical models of depression. These findings highlight a promising alternative therapeutic strategy focusing on the glutamatergic system for mood disorders.
This compound has demonstrated significant efficacy in rodent models that are predictive of antidepressant activity in humans, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). Furthermore, the compound has shown the ability to reverse anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure, in chronic stress-induced models.
Comparative Efficacy in Preclinical Models
Studies have shown that this compound produces a dose-dependent reduction in immobility time in the FST, a key indicator of antidepressant-like effects.[1] While direct head-to-head comparative data with standard antidepressants like SSRIs (e.g., fluoxetine) or tricyclics (e.g., imipramine) for this compound are not extensively published in the readily available literature, the existing evidence points to a distinct mechanism of action that holds potential for treating depression.
One study investigated the co-administration of this compound with scopolamine (B1681570), a muscarinic receptor antagonist with rapid antidepressant effects. The results indicated that both this compound and scopolamine alone induced dose-dependent antidepressant-like effects in the rat FST without affecting locomotor activity.[1] This suggests that this compound's therapeutic potential may also lie in combination therapies.
Another key finding comes from research comparing selective NAMs for mGlu2 and mGlu3 receptors. Both this compound (mGlu2 NAM) and VU650786 (mGlu3 NAM) were found to decrease immobility time in the FST, suggesting that modulation of either of these receptors can produce antidepressant-like effects.[2]
Quantitative Data Summary
| Model | Compound | Dose | Effect | Reference |
| Forced Swim Test (Rat) | This compound | Dose-dependent | Decreased immobility time | [1] |
| Forced Swim Test (Mouse) | This compound | Not Specified | Decreased immobility time | [2] |
| Chronic Stress Model | This compound | Not Specified | Reversed anhedonia | [1][3][4] |
Mechanism of Action: Modulating the Glutamatergic System
This compound exerts its effects by negatively modulating the mGlu2 receptor, a key player in regulating glutamate release in the brain. Glutamate is the primary excitatory neurotransmitter, and its dysregulation has been increasingly implicated in the pathophysiology of depression.
By acting as a negative allosteric modulator, this compound does not directly block the glutamate binding site but rather changes the receptor's conformation, reducing its response to glutamate. This leads to an enhancement of glutamate transmission in brain regions like the prefrontal cortex, which is crucial for mood regulation.[3][4][5][6] This mechanism is distinct from that of traditional antidepressants that primarily target monoamine systems (serotonin, norepinephrine, and dopamine).
The antidepressant-like effects of this compound are thought to be mediated by the modulation of serotoninergic, glutamatergic, and dopaminergic systems.[1] Specifically, this compound has been shown to enhance extracellular levels of dopamine (B1211576) and serotonin (B10506) while lowering glutamate in the rat frontal cortex.[1]
Figure 1: Simplified signaling pathway of this compound's action.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant drugs. The protocol generally involves placing a rodent in a cylinder filled with water from which it cannot escape. The duration of immobility, interpreted as a state of behavioral despair, is measured. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.
Typical Protocol for Rats:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test, animals are administered this compound or a vehicle control. After a specified pretreatment time, they are placed back in the water cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded and analyzed.
Figure 2: General workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice. The test is based on the principle that when a mouse is suspended by its tail, it will actively try to escape before eventually becoming immobile.
Typical Protocol for Mice:
-
Apparatus: Mice are suspended by their tails from a ledge or a rod using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Test Session: The duration of the test is typically 6 minutes.
-
Scoring: The total time the mouse remains immobile is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Novelty-Suppressed Feeding Test (NSFT)
This test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially stressful environment.
Typical Protocol:
-
Food Deprivation: Animals are typically food-deprived for 24 hours prior to the test.
-
Apparatus: A single food pellet is placed in the center of a brightly lit, open-field arena.
-
Test Session: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. A longer latency is interpreted as increased anxiety or depression-like behavior. Antidepressants are expected to decrease this latency.
Sucrose (B13894) Preference Test
This test is used to measure anhedonia in rodents. It is based on the natural preference of rodents for sweet solutions over plain water. A decrease in this preference is considered a behavioral correlate of anhedonia.
Typical Protocol:
-
Habituation: Animals are habituated to drinking from two bottles, one containing water and the other a sucrose solution (e.g., 1%).
-
Baseline Measurement: The consumption from each bottle is measured over a set period to establish a baseline preference.
-
Stress Induction (if applicable): In chronic stress models, animals are subjected to a period of stress.
-
Test Session: Following drug administration, the consumption of sucrose solution and water is measured again. An increase in sucrose preference in the treated group compared to the control group suggests a reversal of anhedonia.
Conclusion
The validation of this compound's antidepressant-like effects across various preclinical models provides a strong rationale for further investigation into mGlu2 receptor modulation as a novel therapeutic avenue for depression. Its distinct mechanism of action, centered on the glutamatergic system, offers the potential for a new class of antidepressants that may benefit patients who do not respond to currently available treatments. Further research, including direct comparative studies with standard antidepressants and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. researchgate.net [researchgate.net]
- 3. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant Effects and Mechanisms of Group II mGlu Receptor-Specific Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6001966: A Novel Modulator of Glutamate Signaling with Antidepressant-Like Properties
New research validates the antidepressant-like effects of VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), across multiple preclinical models of depression. These findings highlight a promising alternative therapeutic strategy focusing on the glutamatergic system for mood disorders.
This compound has demonstrated significant efficacy in rodent models that are predictive of antidepressant activity in humans, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). Furthermore, the compound has shown the ability to reverse anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure, in chronic stress-induced models.
Comparative Efficacy in Preclinical Models
Studies have shown that this compound produces a dose-dependent reduction in immobility time in the FST, a key indicator of antidepressant-like effects.[1] While direct head-to-head comparative data with standard antidepressants like SSRIs (e.g., fluoxetine) or tricyclics (e.g., imipramine) for this compound are not extensively published in the readily available literature, the existing evidence points to a distinct mechanism of action that holds potential for treating depression.
One study investigated the co-administration of this compound with scopolamine, a muscarinic receptor antagonist with rapid antidepressant effects. The results indicated that both this compound and scopolamine alone induced dose-dependent antidepressant-like effects in the rat FST without affecting locomotor activity.[1] This suggests that this compound's therapeutic potential may also lie in combination therapies.
Another key finding comes from research comparing selective NAMs for mGlu2 and mGlu3 receptors. Both this compound (mGlu2 NAM) and VU650786 (mGlu3 NAM) were found to decrease immobility time in the FST, suggesting that modulation of either of these receptors can produce antidepressant-like effects.[2]
Quantitative Data Summary
| Model | Compound | Dose | Effect | Reference |
| Forced Swim Test (Rat) | This compound | Dose-dependent | Decreased immobility time | [1] |
| Forced Swim Test (Mouse) | This compound | Not Specified | Decreased immobility time | [2] |
| Chronic Stress Model | This compound | Not Specified | Reversed anhedonia | [1][3][4] |
Mechanism of Action: Modulating the Glutamatergic System
This compound exerts its effects by negatively modulating the mGlu2 receptor, a key player in regulating glutamate release in the brain. Glutamate is the primary excitatory neurotransmitter, and its dysregulation has been increasingly implicated in the pathophysiology of depression.
By acting as a negative allosteric modulator, this compound does not directly block the glutamate binding site but rather changes the receptor's conformation, reducing its response to glutamate. This leads to an enhancement of glutamate transmission in brain regions like the prefrontal cortex, which is crucial for mood regulation.[3][4][5][6] This mechanism is distinct from that of traditional antidepressants that primarily target monoamine systems (serotonin, norepinephrine, and dopamine).
The antidepressant-like effects of this compound are thought to be mediated by the modulation of serotoninergic, glutamatergic, and dopaminergic systems.[1] Specifically, this compound has been shown to enhance extracellular levels of dopamine and serotonin while lowering glutamate in the rat frontal cortex.[1]
Figure 1: Simplified signaling pathway of this compound's action.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant drugs. The protocol generally involves placing a rodent in a cylinder filled with water from which it cannot escape. The duration of immobility, interpreted as a state of behavioral despair, is measured. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.
Typical Protocol for Rats:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test, animals are administered this compound or a vehicle control. After a specified pretreatment time, they are placed back in the water cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded and analyzed.
Figure 2: General workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice. The test is based on the principle that when a mouse is suspended by its tail, it will actively try to escape before eventually becoming immobile.
Typical Protocol for Mice:
-
Apparatus: Mice are suspended by their tails from a ledge or a rod using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Test Session: The duration of the test is typically 6 minutes.
-
Scoring: The total time the mouse remains immobile is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Novelty-Suppressed Feeding Test (NSFT)
This test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially stressful environment.
Typical Protocol:
-
Food Deprivation: Animals are typically food-deprived for 24 hours prior to the test.
-
Apparatus: A single food pellet is placed in the center of a brightly lit, open-field arena.
-
Test Session: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. A longer latency is interpreted as increased anxiety or depression-like behavior. Antidepressants are expected to decrease this latency.
Sucrose Preference Test
This test is used to measure anhedonia in rodents. It is based on the natural preference of rodents for sweet solutions over plain water. A decrease in this preference is considered a behavioral correlate of anhedonia.
Typical Protocol:
-
Habituation: Animals are habituated to drinking from two bottles, one containing water and the other a sucrose solution (e.g., 1%).
-
Baseline Measurement: The consumption from each bottle is measured over a set period to establish a baseline preference.
-
Stress Induction (if applicable): In chronic stress models, animals are subjected to a period of stress.
-
Test Session: Following drug administration, the consumption of sucrose solution and water is measured again. An increase in sucrose preference in the treated group compared to the control group suggests a reversal of anhedonia.
Conclusion
The validation of this compound's antidepressant-like effects across various preclinical models provides a strong rationale for further investigation into mGlu2 receptor modulation as a novel therapeutic avenue for depression. Its distinct mechanism of action, centered on the glutamatergic system, offers the potential for a new class of antidepressants that may benefit patients who do not respond to currently available treatments. Further research, including direct comparative studies with standard antidepressants and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. researchgate.net [researchgate.net]
- 3. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant Effects and Mechanisms of Group II mGlu Receptor-Specific Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VU6001966 and VU0650786: Selective Negative Allosteric Modulators of mGlu Receptors
A detailed examination of the pharmacological and functional profiles of the mGlu2 NAM VU6001966 and the mGlu3 NAM VU0650786 reveals distinct mechanisms of action that translate to comparable antidepressant-like effects in preclinical models. While both compounds achieve this common therapeutic endpoint, their divergent effects on thalamocortical transmission underscore the nuanced roles of mGlu2 and mGlu3 receptors in regulating synaptic plasticity and mood.
This guide provides a comprehensive comparison of this compound and VU0650786, presenting key quantitative data, detailed experimental protocols, and visual representations of their underlying mechanisms to aid researchers in the fields of neuroscience and drug development.
At a Glance: Key Pharmacological and In Vivo Efficacy Data
A summary of the core pharmacological and in vivo characteristics of this compound and VU0650786 is presented below, highlighting their distinct selectivity profiles and convergent behavioral effects.
| Parameter | This compound | VU0650786 | Reference |
| Primary Target | mGlu2 Negative Allosteric Modulator (NAM) | mGlu3 Negative Allosteric Modulator (NAM) | [1][2] |
| Potency (IC50) | 78 nM for mGlu2 | 392 nM for mGlu3 | [1][2] |
| Selectivity | >350-fold selective for mGlu2 over mGlu3 (>30 µM for mGlu3) | Selective for mGlu3 | [1][3] |
| CNS Penetrance | Yes | Yes | [2][3] |
| Antidepressant-like Effects | Induces antidepressant-like effects in mouse models of chronic stress.[3] | Demonstrates antidepressant and anxiolytic activity in rodents.[2][4] | |
| Mechanism of Action | Enhances thalamocortical glutamate (B1630785) release probability (presynaptic action).[5] | Modulates postsynaptic plasticity and attenuates thalamocortical long-term depression (LTD).[5] |
Delving Deeper: Experimental Protocols
To facilitate the replication and further investigation of the properties of these compounds, detailed methodologies for key in vitro and in vivo experiments are provided.
In Vitro Functional Assay: Calcium Mobilization Assay
This protocol is designed to assess the inhibitory activity of NAMs on their respective mGlu receptors.
-
Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing either rat mGlu2 or mGlu3 receptors are seeded on poly-d-lysine-coated 96-well plates.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂ (pH 7.4).
-
Cell Incubation: On the day of the assay, incubate the cells for 1 hour at 37°C in the assay buffer supplemented with 0.1% bovine serum albumin (BSA).
-
Glutamate Scavenging: To remove any residual glutamate, incubate the cells for 3 hours in the assay buffer supplemented with 10 U/ml glutamic-pyruvic transaminase (GPT) and 10 mM pyruvic acid.
-
Compound Preparation and Incubation: Dilute this compound or VU0650786 to the desired concentrations in the assay buffer. Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
Agonist Stimulation: Add an EC₈₀ concentration of glutamate to the wells to stimulate the receptors.
-
Signal Detection: Measure the resulting intracellular calcium mobilization using a suitable fluorescent calcium indicator and a plate reader. The inhibitory effect of the NAM is determined by the reduction in the glutamate-induced calcium signal.
In Vivo Behavioral Assay: Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to assess antidepressant-like activity in rodents.
-
Animal Acclimation: Individually house adult male mice for at least one week before the experiment with ad libitum access to food and water.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or VU0650786 (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection 45 minutes before the test. A vehicle control group (e.g., DMSO) should be included.
-
Test Procedure: Place each mouse in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Behavioral Recording: Record the behavior of the mice for a total of 6 minutes.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[6]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular and experimental frameworks, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of presynaptic mGlu2 and postsynaptic mGlu3 receptors.
Caption: Experimental workflow for the Forced Swim Test (FST).
Conclusion
This compound and VU0650786 represent valuable pharmacological tools for dissecting the distinct roles of mGlu2 and mGlu3 receptors. While both compounds exhibit promising antidepressant-like profiles, their divergent mechanisms of action at the synaptic level provide crucial insights into the complex regulation of glutamatergic neurotransmission. The mGlu2 NAM, this compound, primarily acts presynaptically to enhance glutamate release, whereas the mGlu3 NAM, VU0650786, exerts its effects through postsynaptic mechanisms that modulate synaptic plasticity. This comparative analysis provides a foundation for future research aimed at developing more targeted and effective therapies for mood disorders by leveraging the specific functions of these group II metabotropic glutamate receptors.
References
- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU6001966 and VU0650786: Selective Negative Allosteric Modulators of mGlu Receptors
A detailed examination of the pharmacological and functional profiles of the mGlu2 NAM VU6001966 and the mGlu3 NAM VU0650786 reveals distinct mechanisms of action that translate to comparable antidepressant-like effects in preclinical models. While both compounds achieve this common therapeutic endpoint, their divergent effects on thalamocortical transmission underscore the nuanced roles of mGlu2 and mGlu3 receptors in regulating synaptic plasticity and mood.
This guide provides a comprehensive comparison of this compound and VU0650786, presenting key quantitative data, detailed experimental protocols, and visual representations of their underlying mechanisms to aid researchers in the fields of neuroscience and drug development.
At a Glance: Key Pharmacological and In Vivo Efficacy Data
A summary of the core pharmacological and in vivo characteristics of this compound and VU0650786 is presented below, highlighting their distinct selectivity profiles and convergent behavioral effects.
| Parameter | This compound | VU0650786 | Reference |
| Primary Target | mGlu2 Negative Allosteric Modulator (NAM) | mGlu3 Negative Allosteric Modulator (NAM) | [1][2] |
| Potency (IC50) | 78 nM for mGlu2 | 392 nM for mGlu3 | [1][2] |
| Selectivity | >350-fold selective for mGlu2 over mGlu3 (>30 µM for mGlu3) | Selective for mGlu3 | [1][3] |
| CNS Penetrance | Yes | Yes | [2][3] |
| Antidepressant-like Effects | Induces antidepressant-like effects in mouse models of chronic stress.[3] | Demonstrates antidepressant and anxiolytic activity in rodents.[2][4] | |
| Mechanism of Action | Enhances thalamocortical glutamate release probability (presynaptic action).[5] | Modulates postsynaptic plasticity and attenuates thalamocortical long-term depression (LTD).[5] |
Delving Deeper: Experimental Protocols
To facilitate the replication and further investigation of the properties of these compounds, detailed methodologies for key in vitro and in vivo experiments are provided.
In Vitro Functional Assay: Calcium Mobilization Assay
This protocol is designed to assess the inhibitory activity of NAMs on their respective mGlu receptors.
-
Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing either rat mGlu2 or mGlu3 receptors are seeded on poly-d-lysine-coated 96-well plates.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂ (pH 7.4).
-
Cell Incubation: On the day of the assay, incubate the cells for 1 hour at 37°C in the assay buffer supplemented with 0.1% bovine serum albumin (BSA).
-
Glutamate Scavenging: To remove any residual glutamate, incubate the cells for 3 hours in the assay buffer supplemented with 10 U/ml glutamic-pyruvic transaminase (GPT) and 10 mM pyruvic acid.
-
Compound Preparation and Incubation: Dilute this compound or VU0650786 to the desired concentrations in the assay buffer. Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
Agonist Stimulation: Add an EC₈₀ concentration of glutamate to the wells to stimulate the receptors.
-
Signal Detection: Measure the resulting intracellular calcium mobilization using a suitable fluorescent calcium indicator and a plate reader. The inhibitory effect of the NAM is determined by the reduction in the glutamate-induced calcium signal.
In Vivo Behavioral Assay: Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to assess antidepressant-like activity in rodents.
-
Animal Acclimation: Individually house adult male mice for at least one week before the experiment with ad libitum access to food and water.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or VU0650786 (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection 45 minutes before the test. A vehicle control group (e.g., DMSO) should be included.
-
Test Procedure: Place each mouse in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Behavioral Recording: Record the behavior of the mice for a total of 6 minutes.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[6]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular and experimental frameworks, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of presynaptic mGlu2 and postsynaptic mGlu3 receptors.
Caption: Experimental workflow for the Forced Swim Test (FST).
Conclusion
This compound and VU0650786 represent valuable pharmacological tools for dissecting the distinct roles of mGlu2 and mGlu3 receptors. While both compounds exhibit promising antidepressant-like profiles, their divergent mechanisms of action at the synaptic level provide crucial insights into the complex regulation of glutamatergic neurotransmission. The mGlu2 NAM, this compound, primarily acts presynaptically to enhance glutamate release, whereas the mGlu3 NAM, VU0650786, exerts its effects through postsynaptic mechanisms that modulate synaptic plasticity. This comparative analysis provides a foundation for future research aimed at developing more targeted and effective therapies for mood disorders by leveraging the specific functions of these group II metabotropic glutamate receptors.
References
- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of VU6001966: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-species pharmacokinetic properties of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] While this compound has been demonstrated to be a CNS penetrant tool compound used in preclinical rodent models of depression, detailed cross-species pharmacokinetic data is not extensively available in the public domain.[2] This document, therefore, presents a hypothetical comparison based on typical pharmacokinetic parameters for a small molecule CNS drug, intended to serve as a template for analysis. The experimental protocols described are based on standard methodologies in the field of drug metabolism and pharmacokinetics (DMPK).
Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound across common preclinical species. This data is for illustrative purposes to demonstrate a typical cross-species comparison.
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Monkey (Cynomolgus) | Human (Predicted) |
| Route of Administration | IV / PO | IV / PO | IV / PO | PO |
| Dose (mg/kg) | 2 (IV) / 5 (PO) | 2 (IV) / 5 (PO) | 1 (IV) / 3 (PO) | 1 |
| T1/2 (h) | 1.8 | 2.5 | 4.1 | 6-8 |
| Cmax (ng/mL) (PO) | 450 | 380 | 250 | 150 |
| Tmax (h) (PO) | 0.5 | 1.0 | 1.5 | 2.0 |
| AUC0-inf (ng·h/mL) (PO) | 1200 | 1500 | 1800 | 2200 |
| Bioavailability (%) (PO) | 45 | 55 | 65 | 70 |
| Clearance (mL/min/kg) | 25 | 18 | 8 | 3-5 |
| Volume of Distribution (L/kg) | 1.5 | 1.2 | 1.0 | 1.1 |
| Brain:Plasma Ratio | 2.1 | 1.8 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.
In Vivo Pharmacokinetic Study
A standard pharmacokinetic study would be conducted in male C57BL/6 mice and Sprague-Dawley rats.[3][4]
-
Animal Models: Male C57BL/6 mice (20-25 g) and Sprague-Dawley rats (225-250 g) would be used. Animals would be fasted overnight before dosing.
-
Formulation and Administration: For intravenous (IV) administration, this compound would be formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline. For oral (PO) administration, this compound would be suspended in 0.5% methylcellulose (B11928114) in water.
-
Dosing: Animals would receive a single IV bolus dose via the tail vein or a single PO dose via oral gavage.
-
Blood Sampling: Serial blood samples (approximately 50 µL for mice, 100 µL for rats) would be collected from the saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
Brain Penetration: At the end of the study, animals would be euthanized, and brains would be collected to determine the brain-to-plasma concentration ratio.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) would be calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Visualizations
mGlu2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor. As a Gαi/o-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).[5][6] this compound, as a negative allosteric modulator, would prevent this cascade from occurring in the presence of glutamate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of VU6001966: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-species pharmacokinetic properties of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] While this compound has been demonstrated to be a CNS penetrant tool compound used in preclinical rodent models of depression, detailed cross-species pharmacokinetic data is not extensively available in the public domain.[2] This document, therefore, presents a hypothetical comparison based on typical pharmacokinetic parameters for a small molecule CNS drug, intended to serve as a template for analysis. The experimental protocols described are based on standard methodologies in the field of drug metabolism and pharmacokinetics (DMPK).
Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound across common preclinical species. This data is for illustrative purposes to demonstrate a typical cross-species comparison.
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Monkey (Cynomolgus) | Human (Predicted) |
| Route of Administration | IV / PO | IV / PO | IV / PO | PO |
| Dose (mg/kg) | 2 (IV) / 5 (PO) | 2 (IV) / 5 (PO) | 1 (IV) / 3 (PO) | 1 |
| T1/2 (h) | 1.8 | 2.5 | 4.1 | 6-8 |
| Cmax (ng/mL) (PO) | 450 | 380 | 250 | 150 |
| Tmax (h) (PO) | 0.5 | 1.0 | 1.5 | 2.0 |
| AUC0-inf (ng·h/mL) (PO) | 1200 | 1500 | 1800 | 2200 |
| Bioavailability (%) (PO) | 45 | 55 | 65 | 70 |
| Clearance (mL/min/kg) | 25 | 18 | 8 | 3-5 |
| Volume of Distribution (L/kg) | 1.5 | 1.2 | 1.0 | 1.1 |
| Brain:Plasma Ratio | 2.1 | 1.8 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.
In Vivo Pharmacokinetic Study
A standard pharmacokinetic study would be conducted in male C57BL/6 mice and Sprague-Dawley rats.[3][4]
-
Animal Models: Male C57BL/6 mice (20-25 g) and Sprague-Dawley rats (225-250 g) would be used. Animals would be fasted overnight before dosing.
-
Formulation and Administration: For intravenous (IV) administration, this compound would be formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline. For oral (PO) administration, this compound would be suspended in 0.5% methylcellulose in water.
-
Dosing: Animals would receive a single IV bolus dose via the tail vein or a single PO dose via oral gavage.
-
Blood Sampling: Serial blood samples (approximately 50 µL for mice, 100 µL for rats) would be collected from the saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
Brain Penetration: At the end of the study, animals would be euthanized, and brains would be collected to determine the brain-to-plasma concentration ratio.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) would be calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Visualizations
mGlu2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor. As a Gαi/o-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).[5][6] this compound, as a negative allosteric modulator, would prevent this cascade from occurring in the presence of glutamate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Advantage: Why VU6001966 Surpasses Non-Selective Group II mGluR Antagonists in Research and Drug Development
For researchers, scientists, and drug development professionals investigating the intricacies of glutamatergic neurotransmission, the choice of pharmacological tools is paramount. While non-selective group II metabotropic glutamate (B1630785) receptor (mGluR) antagonists have been instrumental in elucidating the broad functions of mGluR2 and mGluR3, the advent of highly selective compounds like VU6001966, a negative allosteric modulator (NAM) of mGluR2, offers a more precise and powerful approach. This guide provides an objective comparison of this compound and non-selective group II mGluR antagonists, supported by experimental data, to highlight the critical advantages of subtype selectivity.
The primary limitation of non-selective group II mGluR antagonists, such as the widely used LY341495, is their inability to distinguish between mGluR2 and mGluR3. These two receptors, while both coupled to Gαi/o proteins to inhibit adenylyl cyclase, exhibit distinct expression patterns and play different roles in synaptic plasticity and neurotransmitter release.[1][2] this compound overcomes this limitation by selectively targeting mGluR2, enabling researchers to dissect the specific contributions of this receptor subtype to physiological and pathological processes.
Unparalleled Selectivity and Potency of this compound
The key advantage of this compound lies in its remarkable selectivity for mGluR2 over mGluR3. This selectivity is crucial for attributing observed effects to a single receptor subtype, thereby providing clearer and more interpretable data. In contrast, the effects of non-selective antagonists represent the combined and potentially confounding actions at both mGluR2 and mGluR3.
| Compound | Target(s) | IC50 (nM) | Selectivity (mGluR3/mGluR2) | Mechanism of Action |
| This compound | mGluR2 | 78[3] | >385-fold[3] | Negative Allosteric Modulator (NAM) |
| LY341495 | mGluR2, mGluR3 | 21 (mGluR2), 14 (mGluR3)[4] | ~0.67 | Competitive Antagonist |
Dissecting Neurotransmitter Release: this compound vs. Non-Selective Antagonists
Group II mGluRs are critical regulators of neurotransmitter release, primarily acting as presynaptic autoreceptors to inhibit glutamate release. However, the distinct localization of mGluR2 and mGluR3 suggests they may modulate different synapses or neuronal populations. The use of a selective mGluR2 NAM like this compound allows for the specific investigation of mGluR2's role in this process.
Behavioral Studies: Unraveling the Specific Roles of mGluR2
The antidepressant-like effects of group II mGluR antagonists have been a significant area of research. Both selective mGluR2 NAMs and non-selective antagonists have shown efficacy in preclinical models such as the forced swim test. However, the ability to attribute these effects specifically to mGluR2 inhibition with this compound provides a clearer path for therapeutic development.
| Compound | Animal Model | Behavioral Test | Key Finding |
| This compound | Mouse | Forced Swim Test | Reduced immobility time, indicating antidepressant-like effects. |
| LY341495 | Mouse | Forced Swim Test | Reduced immobility time, indicating antidepressant-like effects.[5] |
The use of a selective agent like this compound helps to de-risk drug development by providing a more precise understanding of the target responsible for the desired therapeutic effect.
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed protocols for key experimental techniques are provided below.
In Vitro Electrophysiology in Hippocampal Slices
Objective: To assess the effect of mGluR antagonists on synaptic transmission.
Protocol:
-
Prepare acute hippocampal slices (300-400 µm) from adult rodents.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulation of the Schaffer collateral pathway.
-
Bath-apply the mGluR agonist (e.g., DCG-IV) to induce a depression of EPSCs.
-
Co-apply this compound or a non-selective antagonist with the agonist to determine its ability to block the agonist-induced depression.
-
Wash out the drugs and monitor for recovery of synaptic transmission.
In Vivo Microdialysis for Neurotransmitter Monitoring
Objective: To measure extracellular levels of glutamate and GABA in the brain of freely moving animals.
Protocol:
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Administer this compound or a non-selective antagonist systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the concentration of glutamate and GABA in the dialysates using high-performance liquid chromatography (HPLC) with fluorescence detection.[6][7][8][9][10]
Mouse Forced Swim Test
Objective: To assess the antidepressant-like effects of the compounds.
Protocol:
-
Individually place mice in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[11][12][13][14][15]
-
The test duration is typically 6 minutes.[14]
-
A pre-test session of 15 minutes may be conducted 24 hours prior to the test session.
-
On the test day, administer this compound, a non-selective antagonist, or vehicle to the mice at a specified time before the test.
-
Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Signaling Pathways and Logical Relationships
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical signaling pathway of group II mGluRs and points of intervention.
Caption: Experimental workflow for comparing this compound and non-selective antagonists.
Conclusion: The Imperative of Selectivity
References
- 1. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
The Selective Advantage: Why VU6001966 Surpasses Non-Selective Group II mGluR Antagonists in Research and Drug Development
For researchers, scientists, and drug development professionals investigating the intricacies of glutamatergic neurotransmission, the choice of pharmacological tools is paramount. While non-selective group II metabotropic glutamate receptor (mGluR) antagonists have been instrumental in elucidating the broad functions of mGluR2 and mGluR3, the advent of highly selective compounds like VU6001966, a negative allosteric modulator (NAM) of mGluR2, offers a more precise and powerful approach. This guide provides an objective comparison of this compound and non-selective group II mGluR antagonists, supported by experimental data, to highlight the critical advantages of subtype selectivity.
The primary limitation of non-selective group II mGluR antagonists, such as the widely used LY341495, is their inability to distinguish between mGluR2 and mGluR3. These two receptors, while both coupled to Gαi/o proteins to inhibit adenylyl cyclase, exhibit distinct expression patterns and play different roles in synaptic plasticity and neurotransmitter release.[1][2] this compound overcomes this limitation by selectively targeting mGluR2, enabling researchers to dissect the specific contributions of this receptor subtype to physiological and pathological processes.
Unparalleled Selectivity and Potency of this compound
The key advantage of this compound lies in its remarkable selectivity for mGluR2 over mGluR3. This selectivity is crucial for attributing observed effects to a single receptor subtype, thereby providing clearer and more interpretable data. In contrast, the effects of non-selective antagonists represent the combined and potentially confounding actions at both mGluR2 and mGluR3.
| Compound | Target(s) | IC50 (nM) | Selectivity (mGluR3/mGluR2) | Mechanism of Action |
| This compound | mGluR2 | 78[3] | >385-fold[3] | Negative Allosteric Modulator (NAM) |
| LY341495 | mGluR2, mGluR3 | 21 (mGluR2), 14 (mGluR3)[4] | ~0.67 | Competitive Antagonist |
Dissecting Neurotransmitter Release: this compound vs. Non-Selective Antagonists
Group II mGluRs are critical regulators of neurotransmitter release, primarily acting as presynaptic autoreceptors to inhibit glutamate release. However, the distinct localization of mGluR2 and mGluR3 suggests they may modulate different synapses or neuronal populations. The use of a selective mGluR2 NAM like this compound allows for the specific investigation of mGluR2's role in this process.
Behavioral Studies: Unraveling the Specific Roles of mGluR2
The antidepressant-like effects of group II mGluR antagonists have been a significant area of research. Both selective mGluR2 NAMs and non-selective antagonists have shown efficacy in preclinical models such as the forced swim test. However, the ability to attribute these effects specifically to mGluR2 inhibition with this compound provides a clearer path for therapeutic development.
| Compound | Animal Model | Behavioral Test | Key Finding |
| This compound | Mouse | Forced Swim Test | Reduced immobility time, indicating antidepressant-like effects. |
| LY341495 | Mouse | Forced Swim Test | Reduced immobility time, indicating antidepressant-like effects.[5] |
The use of a selective agent like this compound helps to de-risk drug development by providing a more precise understanding of the target responsible for the desired therapeutic effect.
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed protocols for key experimental techniques are provided below.
In Vitro Electrophysiology in Hippocampal Slices
Objective: To assess the effect of mGluR antagonists on synaptic transmission.
Protocol:
-
Prepare acute hippocampal slices (300-400 µm) from adult rodents.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulation of the Schaffer collateral pathway.
-
Bath-apply the mGluR agonist (e.g., DCG-IV) to induce a depression of EPSCs.
-
Co-apply this compound or a non-selective antagonist with the agonist to determine its ability to block the agonist-induced depression.
-
Wash out the drugs and monitor for recovery of synaptic transmission.
In Vivo Microdialysis for Neurotransmitter Monitoring
Objective: To measure extracellular levels of glutamate and GABA in the brain of freely moving animals.
Protocol:
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Administer this compound or a non-selective antagonist systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the concentration of glutamate and GABA in the dialysates using high-performance liquid chromatography (HPLC) with fluorescence detection.[6][7][8][9][10]
Mouse Forced Swim Test
Objective: To assess the antidepressant-like effects of the compounds.
Protocol:
-
Individually place mice in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[11][12][13][14][15]
-
The test duration is typically 6 minutes.[14]
-
A pre-test session of 15 minutes may be conducted 24 hours prior to the test session.
-
On the test day, administer this compound, a non-selective antagonist, or vehicle to the mice at a specified time before the test.
-
Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Signaling Pathways and Logical Relationships
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical signaling pathway of group II mGluRs and points of intervention.
Caption: Experimental workflow for comparing this compound and non-selective antagonists.
Conclusion: The Imperative of Selectivity
References
- 1. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
In Vivo Comparative Analysis of VU6001966 and MGS0039: A Guide for Researchers
This guide provides a comparative overview of the in vivo pharmacological effects of VU6001966 and MGS0039, two modulators of metabotropic glutamate (B1630785) receptors (mGluRs) with potential therapeutic applications in neuropsychiatric disorders. The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that to date, no direct head-to-head in vivo comparative studies of this compound and MGS0039 have been published. Therefore, this comparison is synthesized from individual studies on each compound.
Compound Overview
MGS0039 is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] It has been investigated for its antidepressant and anxiolytic properties.[3][4]
This compound is a selective negative allosteric modulator (NAM) of the mGluR2 subtype. It has demonstrated antidepressant-like effects in preclinical models.[5][6]
Comparative In Vivo Efficacy
The following tables summarize the key in vivo behavioral and neurochemical findings for MGS0039 and this compound from separate studies.
Table 1: Antidepressant-like Activity
| Parameter | MGS0039 | This compound |
| Animal Model | Rat, Mouse | Rat |
| Behavioral Assay | Forced Swim Test (FST), Tail Suspension Test (TST), Learned Helplessness (LH), Social Defeat Stress | Forced Swim Test (FST) |
| Route of Administration | Intraperitoneal (i.p.), Oral (for prodrug) | Intraperitoneal (i.p.) |
| Effective Dose Range | 0.3-10 mg/kg (i.p.) | Dose-dependent effects observed (specific doses detailed in original study)[5] |
| Key Findings | Dose-dependently reduced immobility time in FST and TST.[1][2] Reduced escape failures in the LH paradigm.[3] Showed rapid and sustained antidepressant effects in the social defeat stress model, comparable to ketamine.[7] | Induced dose-dependent antidepressant-like effects in the FST without affecting locomotor activity.[5] |
Table 2: Anxiolytic-like Activity
| Parameter | MGS0039 | This compound |
| Animal Model | Rat | Not explicitly reported in retrieved studies |
| Behavioral Assay | Conditioned Fear Stress (CFS) | N/A |
| Route of Administration | Intraperitoneal (i.p.) | N/A |
| Effective Dose | 2 mg/kg (i.p.) | N/A |
| Key Finding | Significantly attenuated freezing behavior in the CFS model.[3] | N/A |
Table 3: Neurochemical Effects in the Prefrontal Cortex (PFC)
| Parameter | MGS0039 | This compound |
| Technique | Not explicitly reported in retrieved studies for PFC | In vivo microdialysis in freely moving rats |
| Effect on Dopamine (B1211576) | N/A | Enhanced extracellular levels[5] |
| Effect on Serotonin | N/A | Enhanced extracellular levels[5] |
| Effect on Glutamate | N/A | Lowered extracellular levels[5] |
| Effect on GABA | N/A | No effect on extracellular levels[5] |
Pharmacokinetic Properties
Table 4: Pharmacokinetic Parameters
| Parameter | MGS0039 | This compound |
| Oral Bioavailability | Low in rats (10.9%).[8][9] | Information not available in retrieved studies. |
| Prodrug Strategy | Ester prodrugs (e.g., MGS0210) have been developed to improve oral bioavailability, showing 40-70% bioavailability in rats.[8][9][10] | Not reported in retrieved studies. |
| Brain Penetration | Detected in the brain after oral administration of a prodrug.[9] | CNS penetrant. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for group II mGluR antagonists/NAMs and a typical workflow for in vivo behavioral and neurochemical studies.
Caption: Proposed mechanism of action for mGluR2/3 antagonists/NAMs.
Caption: General workflow for in vivo compound evaluation.
Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is a generalized procedure based on common practices.[1][11][12][13]
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute session. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, rats are administered the test compound (e.g., this compound, MGS0039) or vehicle at a specified time before the test. Each rat is then placed back into the cylinder for a 5 or 6-minute session. The session is video-recorded.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating or making only minimal movements to keep its head above water) during the final 4 minutes of the test session is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.
Conditioned Fear Stress (CFS) Test in Rats
This is a generalized protocol.[3][14][15]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (conditioned stimulus, CS), and a separate testing chamber.
-
Procedure:
-
Conditioning (Day 1): Rats are placed in the conditioning chamber. They are exposed to several pairings of the auditory cue (e.g., a tone) with a mild, brief footshock (unconditioned stimulus, US).
-
Testing (Day 2): 24 hours later, the rats are administered the test compound or vehicle. They are then placed in the novel testing chamber, and the auditory cue is presented without the footshock.
-
-
Data Analysis: The duration of freezing behavior (complete immobility except for respiratory movements) during the presentation of the cue is measured. A reduction in freezing time suggests an anxiolytic-like effect.
In Vivo Microdialysis in the Rat Prefrontal Cortex
This is a generalized protocol.[5][16][17]
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound can be administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the levels of neurotransmitters such as dopamine, serotonin, and glutamate.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.
Conclusion
Both MGS0039 and this compound show promise as modulators of the glutamatergic system with potential antidepressant-like effects. MGS0039, a broad mGluR2/3 antagonist, has a wider range of reported in vivo activities, including anxiolytic-like effects. This compound, a selective mGluR2 NAM, has been shown to modulate key neurotransmitters in the prefrontal cortex implicated in depression. A significant challenge for the therapeutic development of MGS0039 is its low oral bioavailability, which has been addressed through the development of prodrugs.
The lack of direct comparative studies makes it difficult to definitively assess the relative efficacy and safety of these two compounds. Future research directly comparing this compound and MGS0039 in the same in vivo models is warranted to elucidate their distinct pharmacological profiles and therapeutic potential.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist MGS0039 in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039 (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. Forced swimming test: [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stimulation-induced release of coexistent transmitters in the prefrontal cortex: an in vivo microdialysis study of dopamine and neurotensin release - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of VU6001966 and MGS0039: A Guide for Researchers
This guide provides a comparative overview of the in vivo pharmacological effects of VU6001966 and MGS0039, two modulators of metabotropic glutamate receptors (mGluRs) with potential therapeutic applications in neuropsychiatric disorders. The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that to date, no direct head-to-head in vivo comparative studies of this compound and MGS0039 have been published. Therefore, this comparison is synthesized from individual studies on each compound.
Compound Overview
MGS0039 is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] It has been investigated for its antidepressant and anxiolytic properties.[3][4]
This compound is a selective negative allosteric modulator (NAM) of the mGluR2 subtype. It has demonstrated antidepressant-like effects in preclinical models.[5][6]
Comparative In Vivo Efficacy
The following tables summarize the key in vivo behavioral and neurochemical findings for MGS0039 and this compound from separate studies.
Table 1: Antidepressant-like Activity
| Parameter | MGS0039 | This compound |
| Animal Model | Rat, Mouse | Rat |
| Behavioral Assay | Forced Swim Test (FST), Tail Suspension Test (TST), Learned Helplessness (LH), Social Defeat Stress | Forced Swim Test (FST) |
| Route of Administration | Intraperitoneal (i.p.), Oral (for prodrug) | Intraperitoneal (i.p.) |
| Effective Dose Range | 0.3-10 mg/kg (i.p.) | Dose-dependent effects observed (specific doses detailed in original study)[5] |
| Key Findings | Dose-dependently reduced immobility time in FST and TST.[1][2] Reduced escape failures in the LH paradigm.[3] Showed rapid and sustained antidepressant effects in the social defeat stress model, comparable to ketamine.[7] | Induced dose-dependent antidepressant-like effects in the FST without affecting locomotor activity.[5] |
Table 2: Anxiolytic-like Activity
| Parameter | MGS0039 | This compound |
| Animal Model | Rat | Not explicitly reported in retrieved studies |
| Behavioral Assay | Conditioned Fear Stress (CFS) | N/A |
| Route of Administration | Intraperitoneal (i.p.) | N/A |
| Effective Dose | 2 mg/kg (i.p.) | N/A |
| Key Finding | Significantly attenuated freezing behavior in the CFS model.[3] | N/A |
Table 3: Neurochemical Effects in the Prefrontal Cortex (PFC)
| Parameter | MGS0039 | This compound |
| Technique | Not explicitly reported in retrieved studies for PFC | In vivo microdialysis in freely moving rats |
| Effect on Dopamine | N/A | Enhanced extracellular levels[5] |
| Effect on Serotonin | N/A | Enhanced extracellular levels[5] |
| Effect on Glutamate | N/A | Lowered extracellular levels[5] |
| Effect on GABA | N/A | No effect on extracellular levels[5] |
Pharmacokinetic Properties
Table 4: Pharmacokinetic Parameters
| Parameter | MGS0039 | This compound |
| Oral Bioavailability | Low in rats (10.9%).[8][9] | Information not available in retrieved studies. |
| Prodrug Strategy | Ester prodrugs (e.g., MGS0210) have been developed to improve oral bioavailability, showing 40-70% bioavailability in rats.[8][9][10] | Not reported in retrieved studies. |
| Brain Penetration | Detected in the brain after oral administration of a prodrug.[9] | CNS penetrant. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for group II mGluR antagonists/NAMs and a typical workflow for in vivo behavioral and neurochemical studies.
Caption: Proposed mechanism of action for mGluR2/3 antagonists/NAMs.
Caption: General workflow for in vivo compound evaluation.
Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is a generalized procedure based on common practices.[1][11][12][13]
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute session. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, rats are administered the test compound (e.g., this compound, MGS0039) or vehicle at a specified time before the test. Each rat is then placed back into the cylinder for a 5 or 6-minute session. The session is video-recorded.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating or making only minimal movements to keep its head above water) during the final 4 minutes of the test session is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.
Conditioned Fear Stress (CFS) Test in Rats
This is a generalized protocol.[3][14][15]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (conditioned stimulus, CS), and a separate testing chamber.
-
Procedure:
-
Conditioning (Day 1): Rats are placed in the conditioning chamber. They are exposed to several pairings of the auditory cue (e.g., a tone) with a mild, brief footshock (unconditioned stimulus, US).
-
Testing (Day 2): 24 hours later, the rats are administered the test compound or vehicle. They are then placed in the novel testing chamber, and the auditory cue is presented without the footshock.
-
-
Data Analysis: The duration of freezing behavior (complete immobility except for respiratory movements) during the presentation of the cue is measured. A reduction in freezing time suggests an anxiolytic-like effect.
In Vivo Microdialysis in the Rat Prefrontal Cortex
This is a generalized protocol.[5][16][17]
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound can be administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the levels of neurotransmitters such as dopamine, serotonin, and glutamate.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.
Conclusion
Both MGS0039 and this compound show promise as modulators of the glutamatergic system with potential antidepressant-like effects. MGS0039, a broad mGluR2/3 antagonist, has a wider range of reported in vivo activities, including anxiolytic-like effects. This compound, a selective mGluR2 NAM, has been shown to modulate key neurotransmitters in the prefrontal cortex implicated in depression. A significant challenge for the therapeutic development of MGS0039 is its low oral bioavailability, which has been addressed through the development of prodrugs.
The lack of direct comparative studies makes it difficult to definitively assess the relative efficacy and safety of these two compounds. Future research directly comparing this compound and MGS0039 in the same in vivo models is warranted to elucidate their distinct pharmacological profiles and therapeutic potential.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist MGS0039 in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039 (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. Forced swimming test: [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stimulation-induced release of coexistent transmitters in the prefrontal cortex: an in vivo microdialysis study of dopamine and neurotensin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of VU6001966: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like VU6001966 are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective mGlu2 negative allosteric modulator. By offering procedural, step-by-step guidance, this content aims to be the preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Quantitative Data Summary
For easy reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 326.33 g/mol | Tocris Bioscience |
| Formula | C₁₇H₁₅FN₄O₂ | Tocris Bioscience |
| IC₅₀ for mGlu2 | 78 nM | MedChemExpress, Tocris Bioscience |
| IC₅₀ for mGlu3 | >30 µM | MedChemExpress |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| CAS Number | 2009052-76-8 | MedChemExpress |
| Storage (Solid) | Store at -20°C | Tocris Bioscience |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
This compound Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. As a hazardous chemical waste, it must be disposed of following established institutional and local regulations. The following is a step-by-step guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : this compound should be treated as a hazardous chemical waste.
-
Segregate Waste : Do not mix this compound waste with non-hazardous waste. It should be collected in a designated and compatible waste container. Avoid mixing with incompatible chemicals.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container : Use a clean, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Properly Label the Container : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations. The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.
Step 3: Waste Accumulation and Storage
-
Secure Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when adding waste.
-
Secondary Containment : It is best practice to store the hazardous waste container in a secondary container to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Complete Necessary Paperwork : Fill out any required hazardous waste disposal forms provided by your EHS department. This will likely include a detailed list of the contents of the waste container.
-
Do Not Dispose Down the Drain or in Regular Trash : Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly. Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Always consult your institution's specific guidelines for empty container disposal.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol is based on studies investigating the effects of this compound on neurotransmitter levels in the rat brain.[1]
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the frontal cortex of freely moving rats following administration of this compound.
Methodology:
-
Animal Preparation : Male Wistar rats are surgically implanted with a guide cannula targeting the frontal cortex. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Compound Preparation : this compound is dissolved in a vehicle solution. A common vehicle for in vivo studies is a mixture of DMSO and corn oil. For example, a 10 mg/mL stock solution in DMSO can be diluted in corn oil to the desired final concentration.[2]
-
Microdialysis Procedure :
-
The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after compound administration.
-
-
Neurotransmitter Analysis : The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the levels of different neurotransmitters.
-
Data Analysis : Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
In Vitro Assay for mGlu2 Receptor Activity
This is a general protocol for assessing the activity of a compound like this compound at the mGlu2 receptor in a cell-based assay.
Objective: To determine the potency (IC₅₀) of this compound as a negative allosteric modulator of the mGlu2 receptor.
Methodology:
-
Cell Culture : HEK293 cells stably expressing the human mGlu2 receptor are cultured in appropriate media.
-
Assay Preparation :
-
Cells are seeded into 384-well plates and incubated overnight.
-
The following day, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Application :
-
A range of concentrations of this compound is prepared.
-
The compound is added to the cells and incubated for a specific period.
-
An mGlu2 receptor agonist (e.g., glutamate (B1630785) or a specific synthetic agonist) is then added to stimulate the receptor.
-
-
Signal Detection : Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis : The fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response, is calculated from this curve.
Signaling Pathway and Experimental Workflow Diagrams
This compound Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: A step-by-step workflow for the proper disposal of this compound.
mGlu2 Receptor Signaling Pathway Modulation by this compound
This compound is a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. The diagram below illustrates this pathway and the inhibitory effect of this compound.
References
Proper Disposal and Handling of VU6001966: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like VU6001966 are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective mGlu2 negative allosteric modulator. By offering procedural, step-by-step guidance, this content aims to be the preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Quantitative Data Summary
For easy reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 326.33 g/mol | Tocris Bioscience |
| Formula | C₁₇H₁₅FN₄O₂ | Tocris Bioscience |
| IC₅₀ for mGlu2 | 78 nM | MedChemExpress, Tocris Bioscience |
| IC₅₀ for mGlu3 | >30 µM | MedChemExpress |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| CAS Number | 2009052-76-8 | MedChemExpress |
| Storage (Solid) | Store at -20°C | Tocris Bioscience |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
This compound Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. As a hazardous chemical waste, it must be disposed of following established institutional and local regulations. The following is a step-by-step guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : this compound should be treated as a hazardous chemical waste.
-
Segregate Waste : Do not mix this compound waste with non-hazardous waste. It should be collected in a designated and compatible waste container. Avoid mixing with incompatible chemicals.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container : Use a clean, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Properly Label the Container : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations. The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.
Step 3: Waste Accumulation and Storage
-
Secure Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when adding waste.
-
Secondary Containment : It is best practice to store the hazardous waste container in a secondary container to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Complete Necessary Paperwork : Fill out any required hazardous waste disposal forms provided by your EHS department. This will likely include a detailed list of the contents of the waste container.
-
Do Not Dispose Down the Drain or in Regular Trash : Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Always consult your institution's specific guidelines for empty container disposal.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol is based on studies investigating the effects of this compound on neurotransmitter levels in the rat brain.[1]
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the frontal cortex of freely moving rats following administration of this compound.
Methodology:
-
Animal Preparation : Male Wistar rats are surgically implanted with a guide cannula targeting the frontal cortex. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Compound Preparation : this compound is dissolved in a vehicle solution. A common vehicle for in vivo studies is a mixture of DMSO and corn oil. For example, a 10 mg/mL stock solution in DMSO can be diluted in corn oil to the desired final concentration.[2]
-
Microdialysis Procedure :
-
The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after compound administration.
-
-
Neurotransmitter Analysis : The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the levels of different neurotransmitters.
-
Data Analysis : Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
In Vitro Assay for mGlu2 Receptor Activity
This is a general protocol for assessing the activity of a compound like this compound at the mGlu2 receptor in a cell-based assay.
Objective: To determine the potency (IC₅₀) of this compound as a negative allosteric modulator of the mGlu2 receptor.
Methodology:
-
Cell Culture : HEK293 cells stably expressing the human mGlu2 receptor are cultured in appropriate media.
-
Assay Preparation :
-
Cells are seeded into 384-well plates and incubated overnight.
-
The following day, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Application :
-
A range of concentrations of this compound is prepared.
-
The compound is added to the cells and incubated for a specific period.
-
An mGlu2 receptor agonist (e.g., glutamate or a specific synthetic agonist) is then added to stimulate the receptor.
-
-
Signal Detection : Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis : The fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response, is calculated from this curve.
Signaling Pathway and Experimental Workflow Diagrams
This compound Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: A step-by-step workflow for the proper disposal of this compound.
mGlu2 Receptor Signaling Pathway Modulation by this compound
This compound is a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. The diagram below illustrates this pathway and the inhibitory effect of this compound.
References
Navigating the Safe Handling of VU6001966: A Guide for Researchers
For Immediate Reference: Essential Safety and Operational Protocols for the mGlu2 Negative Allosteric Modulator, VU6001966
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE based on the potential routes of exposure.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If aerosols may be generated or working with larger quantities, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound. The following diagram outlines the recommended operational plan.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway:
Caption: A logical flow for the segregation and disposal of this compound waste.
Key Disposal Steps:
-
Segregation: All materials contaminated with this compound, including unused compound, empty vials, and disposable labware (e.g., pipette tips, gloves), must be collected as chemical waste.
-
Containment: Use clearly labeled, leak-proof containers for waste collection.
-
Consult Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
This compound is a valuable tool for studying the role of the mGlu2 receptor in various physiological and pathological processes. Below are summaries of key experimental approaches.
In Vivo Administration for Behavioral Studies
A study investigating the antidepressant-like effects of this compound in rats provides a relevant in vivo protocol.[1]
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Preparation: this compound is suspended in a vehicle such as 1% Tween 80 in distilled water.
-
Administration: The compound is administered via intraperitoneal (i.p.) injection.
-
Dosage: Effective doses in preclinical studies have ranged from 1 to 10 mg/kg.
-
Behavioral Testing: Following administration, animals are subjected to behavioral paradigms such as the forced swim test to assess antidepressant-like activity.
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 32.63 | 100 |
| Ethanol | 1.63 | 5 |
Data sourced from supplier information.
Signaling Pathway of mGlu2 Receptor Modulation
This compound acts as a negative allosteric modulator (NAM) of the mGlu2 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The canonical signaling pathway for mGlu2, a Gi/o-coupled receptor, involves the inhibition of adenylyl cyclase.
Caption: The modulatory effect of this compound on the mGlu2 signaling cascade.
By understanding and implementing these safety and operational guidelines, researchers can confidently and responsibly utilize this compound to advance our understanding of neuroscience and drug development. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most comprehensive and up-to-date information.
References
Navigating the Safe Handling of VU6001966: A Guide for Researchers
For Immediate Reference: Essential Safety and Operational Protocols for the mGlu2 Negative Allosteric Modulator, VU6001966
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE based on the potential routes of exposure.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If aerosols may be generated or working with larger quantities, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound. The following diagram outlines the recommended operational plan.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway:
Caption: A logical flow for the segregation and disposal of this compound waste.
Key Disposal Steps:
-
Segregation: All materials contaminated with this compound, including unused compound, empty vials, and disposable labware (e.g., pipette tips, gloves), must be collected as chemical waste.
-
Containment: Use clearly labeled, leak-proof containers for waste collection.
-
Consult Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
This compound is a valuable tool for studying the role of the mGlu2 receptor in various physiological and pathological processes. Below are summaries of key experimental approaches.
In Vivo Administration for Behavioral Studies
A study investigating the antidepressant-like effects of this compound in rats provides a relevant in vivo protocol.[1]
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Preparation: this compound is suspended in a vehicle such as 1% Tween 80 in distilled water.
-
Administration: The compound is administered via intraperitoneal (i.p.) injection.
-
Dosage: Effective doses in preclinical studies have ranged from 1 to 10 mg/kg.
-
Behavioral Testing: Following administration, animals are subjected to behavioral paradigms such as the forced swim test to assess antidepressant-like activity.
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 32.63 | 100 |
| Ethanol | 1.63 | 5 |
Data sourced from supplier information.
Signaling Pathway of mGlu2 Receptor Modulation
This compound acts as a negative allosteric modulator (NAM) of the mGlu2 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The canonical signaling pathway for mGlu2, a Gi/o-coupled receptor, involves the inhibition of adenylyl cyclase.
Caption: The modulatory effect of this compound on the mGlu2 signaling cascade.
By understanding and implementing these safety and operational guidelines, researchers can confidently and responsibly utilize this compound to advance our understanding of neuroscience and drug development. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most comprehensive and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
